5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5-chloro-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMXBENXOQYACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621329 | |
| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64220-40-2 | |
| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Introduction
This compound, a halogenated derivative of the indanone scaffold, represents a key intermediate in the synthesis of complex organic molecules. Its structural features, including a fused bicyclic system, a ketone functional group, and a chlorine substituent on the aromatic ring, make it a versatile building block, particularly in the exploration of novel therapeutics targeting the central nervous system.[1] A comprehensive understanding of its core physical properties is not merely academic; it is the foundational prerequisite for its effective application in medicinal chemistry and process development. These properties govern critical parameters ranging from reaction kinetics and purification strategies to formulation and bioavailability.
This guide provides a detailed examination of the known physical and chemical characteristics of this compound. Synthesizing data from chemical supplier databases and computational models, this document offers field-proven insights into the practical application of these properties, ensuring a self-validating approach to its handling, characterization, and utilization in a research setting.
Section 1: Molecular Identity and Structural Characteristics
The unambiguous identification of a chemical entity is the cornerstone of reproducible science. For this compound, this begins with its fundamental molecular and structural descriptors.
Chemical Structure:
The molecule consists of a dihydropyranone ring fused to a chlorobenzene ring, with a methyl group at the C2 position of the five-membered ring. This structure dictates its reactivity, polarity, and spectroscopic signature.
Core Identifiers:
A summary of the primary molecular identifiers is presented below. These data are critical for database searches, regulatory documentation, and accurate molar calculations.
| Property | Value | Source(s) |
| CAS Number | 64220-40-2 | [2][3] |
| Molecular Formula | C₁₀H₉ClO | [2][4] |
| Molecular Weight | 180.63 g/mol | [2][4] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 5-chloro-2-methyl-1-indanone | [2] |
| SMILES | O=C1C(CC2=C1C=CC(Cl)=C2)C | [2] |
| InChI Key | RNMXBENXOQYACE-UHFFFAOYSA-N | [4] |
Section 2: Physicochemical and Thermal Properties
The macroscopic properties of a compound provide the first line of information for its handling, purification, and formulation. While specific experimental data for this compound is not widely published, valuable insights can be derived from its close structural analog, 5-Chloro-1-indanone (CAS: 42348-86-7), which lacks the C2-methyl group.
| Property | Value (5-Chloro-2-methyl-1-indanone) | Value (Analog: 5-Chloro-1-indanone) | Significance in Research & Development |
| Appearance | Solid (Expected) | Light Beige to Beige Solid | Purity assessment, handling, and formulation choice. |
| Melting Point | Not available | 94-98 °C | A critical indicator of purity; a sharp melting range suggests high purity. Essential for setting drying temperatures. |
| Boiling Point | Not available | 124-125 °C (at 3 mmHg) | Defines the viability of purification by distillation and indicates thermal stability. |
| Solubility | Not available | Insoluble in water; Slightly soluble in Chloroform | Governs the choice of solvents for reactions (e.g., ensuring reactants are in the same phase), purification (crystallization), and analytical techniques (e.g., NMR, HPLC). |
| Storage | Room temperature, dry, sealed | Keep in dark place, Sealed in dry, Room Temperature | Ensures long-term stability and prevents degradation from moisture or light, preserving sample integrity. |
Expert Commentary: The introduction of the methyl group at the C2 position is expected to have a minor, but measurable, impact on these properties compared to its unmethylated analog. The melting point may be altered due to changes in the crystal lattice packing energy. Solubility in nonpolar solvents might slightly increase due to the added hydrophobic character of the methyl group. These estimations, grounded in the principles of physical organic chemistry, provide a robust starting point for experimental design in the absence of direct data.
Section 3: Spectroscopic & Computational Data for Structural Validation
A multi-faceted analytical approach is essential for confirming the identity and purity of a compound, forming a self-validating system.
Spectroscopic Signatures (Predicted)
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the ~7.0-7.8 ppm region, with splitting patterns dictated by the chlorine substituent), the aliphatic protons of the indanone backbone (methine and methylene groups, likely in the 2.5-3.5 ppm region), and a signal for the methyl group protons (likely a doublet in the 1.2-1.5 ppm region).
-
Infrared (IR) Spectroscopy: The most prominent feature would be a strong absorption band around 1700-1720 cm⁻¹, characteristic of the conjugated ketone (C=O) stretching vibration. Additional bands corresponding to aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching would also be present. The IR spectrum for the analog 5-Chloro-1-indanone is available in the NIST Chemistry WebBook, providing a valuable reference.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak at m/z 180. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a definitive feature.
Computational Properties
Computational models provide valuable predictions of a molecule's behavior in biological and chemical systems.
| Computed Property | Value | Source | Significance |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] | Predicts membrane permeability and transport properties. A low TPSA suggests good potential for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 2.7149 | [2] | Measures lipophilicity. This value indicates moderate lipophilicity, which is often optimal for drug candidates, balancing solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 1 | [2] | Influences solubility and binding interactions with biological targets. |
| Hydrogen Bond Donors | 0 | [2] | Influences solubility and binding interactions. |
| Rotatable Bonds | 0 | [2] | A low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity and reducing entropy loss upon binding. |
Section 4: Experimental Protocol for Physical Characterization
Objective: To determine the melting point of a synthesized or received batch of this compound to assess its purity.
Principle: The melting point is a temperature range over which a solid-state substance transitions to a liquid. Pure crystalline solids exhibit a sharp, well-defined melting range (typically < 1 °C). Impurities disrupt the crystal lattice, typically broadening and depressing the melting range. This protocol describes the use of a standard digital melting point apparatus.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will depress the melting point. Dry the sample under a high vacuum for several hours.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm) of material is in the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Causality: Tightly packing the sample prevents air pockets and ensures an accurate reading of the phase transition.
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (based on the analog, a target of ~90 °C is a reasonable start).
-
Once the temperature is within 15-20 °C of the expected melting point, reset the apparatus.
-
Set a slow heating ramp rate of 1-2 °C/min. Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the observed temperature accurately reflects the sample temperature.
-
-
Observation and Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Interpretation:
-
Compare the observed melting range to the reference value (if available) or to previous pure batches. A broad or depressed range relative to a known pure standard indicates the presence of impurities. Trustworthiness: This physical measurement, when combined with spectroscopic data (e.g., NMR, MS), provides a robust, self-validating system for purity and identity confirmation.
-
Section 5: Visualization of the Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive physicochemical characterization of a new batch of this compound.
Caption: Workflow for Physicochemical Characterization of a Chemical Intermediate.
References
-
5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem. National Institutes of Health. [Link]
-
5-Chloro-1-indanone - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
This compound - MySkinRecipes. [Link]
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Spectroscopic Data for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Predictive and Comparative Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 64220-40-2), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document leverages a predictive approach grounded in established spectroscopic principles and comparative analysis with close structural analogs. By examining the known spectral features of 2-methyl-1-indanone and 5-chloro-1-indanone, this guide offers a robust and scientifically-reasoned forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for the title compound. Standardized protocols for the experimental acquisition of this data are also provided to facilitate the verification of these predictions by researchers upon synthesis.
Introduction and Rationale
This compound is a substituted indanone, a class of compounds recognized for its utility as a synthetic intermediate in the development of pharmacologically active molecules. The precise characterization of such compounds is paramount for ensuring the integrity of subsequent synthetic steps and for the unambiguous identification of novel chemical entities. Spectroscopic analysis is the cornerstone of this characterization process.
This guide addresses the current scarcity of publicly accessible, experimentally-derived spectroscopic data for this compound. In lieu of direct data, a rigorous predictive methodology is employed. This approach is built upon two key pillars:
-
Comparative Analysis with Structural Analogs: We will draw heavily upon the published spectroscopic data of two closely related compounds:
-
2-Methyl-1-indanone: This analog provides the foundational data for the aliphatic portion of the target molecule.
-
5-Chloro-1-indanone: This precursor allows for the evaluation of the electronic and structural effects of the chloro-substituent on the aromatic ring and the overall molecule.
-
-
Application of First Principles in Spectroscopy: The predictions are further refined by applying fundamental theories of NMR chemical shifts, mass spectral fragmentation, and infrared vibrational modes.
By synthesizing these approaches, this document aims to provide researchers with a reliable and in-depth technical resource for the identification and characterization of this compound.
Molecular Structure and Atom Numbering
The structure of this compound, with the IUPAC-recommended atom numbering for spectroscopic assignment, is presented below. This numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) for this compound in a standard solvent like CDCl₃ are detailed in Table 1.
Rationale for Predictions:
The predictions are derived from the known data for 2-methyl-1-indanone[1]. The presence of the electron-withdrawing chlorine atom at the C5 position is expected to deshield the aromatic protons, causing a downfield shift. The effect on the aliphatic protons (H2, H3, and the methyl group) is predicted to be minimal due to their distance from the substituent.
-
Aromatic Protons (H4, H6, H7): The aromatic region will display three distinct signals. H4, being ortho to the carbonyl group, will be the most deshielded. H6 will appear as a doublet, and H7, ortho to the chloro- and carbonyl-bearing carbons, will also be a doublet. The coupling constant between H6 and H7 will be typical for ortho-coupling in a benzene ring (~8 Hz).
-
Aliphatic Protons (H2, H3a, H3b): The proton at C2 (H2) will be a multiplet due to coupling with the C2-methyl protons and the two diastereotopic protons at C3. The C3 protons (H3a and H3b) are diastereotopic and will appear as two separate signals, each a doublet of doublets, due to geminal coupling to each other and vicinal coupling to H2.
-
Methyl Protons (C8-H): The methyl group protons will appear as a doublet, coupling with the single proton at C2.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | ~7.65 | d | ~2.0 |
| H6 | ~7.50 | dd | ~8.0, 2.0 |
| H7 | ~7.75 | d | ~8.0 |
| H2 | ~2.65 | m | - |
| H3a | ~3.40 | dd | ~17.0, 8.0 |
| H3b | ~2.95 | dd | ~17.0, 4.0 |
| C8-H₃ | ~1.30 | d | ~7.0 |
digraph "COSY" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=12]; edge [color="#EA4335", penwidth=2];// Nodes for protons H4[label="H4", pos="1.3,-1.5!"]; H6[label="H6", pos="3.3,1.9!"]; H7 [label="H7", pos="1.3,3.0!"]; H2[label="H2", pos="-2.0,0.3!"]; H3a [label="H3a", pos="-2.0,-1.2!"]; H3b [label="H3b", pos="-0.6,-1.2!"]; Me_H [label="C8-H₃", pos="-3.3,1.5!"];
// Edges for couplings H6 -- H7; H2 -- H3a; H2 -- H3b; H2 -- Me_H; H3a -- H3b; }
Caption: Predicted key ¹H-¹H COSY correlations.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.
Rationale for Predictions:
The predicted chemical shifts in Table 2 are based on the data for 2-methyl-1-indanone[1], with adjustments made for the substituent effect of the chlorine atom on the aromatic ring. Standard substituent effect tables predict that a chlorine atom will cause a downfield shift at the ipso-carbon (C5) and slight upfield or downfield shifts at the ortho (C4, C6) and para (C7a) positions. The carbonyl carbon (C1) is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~206 |
| C2 (CH) | ~42 |
| C3 (CH₂) | ~32 |
| C3a (Ar-C) | ~135 |
| C4 (Ar-CH) | ~125 |
| C5 (Ar-C-Cl) | ~138 |
| C6 (Ar-CH) | ~128 |
| C7 (Ar-CH) | ~129 |
| C7a (Ar-C) | ~154 |
| C8 (-CH₃) | ~16 |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a characteristic fragmentation pattern that can confirm the molecular weight and aspects of the structure.
Molecular Ion and Isotope Pattern:
The molecular formula is C₁₀H₉ClO, giving a molecular weight of 180.63 g/mol . The mass spectrum will show a molecular ion (M⁺) peak at m/z 180 (for the ³⁵Cl isotope) and an M+2 peak at m/z 182 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes, the intensity ratio of the M⁺ to M+2 peak will be approximately 3:1[2][3]. This isotopic signature is a key identifier for a monochlorinated compound.
Predicted Fragmentation Pathway:
The fragmentation of cyclic ketones is often initiated by α-cleavage of the bonds adjacent to the carbonyl group[4][5]. For this compound, the following fragmentation steps are predicted, drawing comparison with the known fragmentation of 5-chloro-1-indanone[6][7]:
-
Loss of a methyl radical (•CH₃): α-cleavage can lead to the loss of the methyl group from C2, resulting in a fragment at m/z 165.
-
Loss of carbon monoxide (CO): Following initial fragmentation, the loss of a neutral CO molecule is common for ketones, which would lead to a fragment at m/z 152 from the molecular ion.
-
Retro-Diels-Alder type fragmentation: Cleavage of the five-membered ring can occur, potentially leading to the loss of ethene or a related fragment.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.
Rationale for Predictions:
The predictions are based on standard IR correlation charts and the known IR spectrum of 5-chloro-1-indanone from the NIST database[7].
-
Carbonyl (C=O) Stretch: A strong, sharp absorption is expected for the conjugated ketone carbonyl group, typically in the range of 1700-1720 cm⁻¹.
-
Aromatic C=C and C-H Stretches: The aromatic ring will give rise to several absorptions. C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the CH₂ and CH-CH₃ groups will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium |
| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Medium |
| ~1715 | C=O Stretch | Conjugated Ketone | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~800-600 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Standardized Experimental Protocols
For researchers who synthesize this compound, the following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s.
-
7.2 Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent) via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
7.3 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity. Place a small amount of the solid powder directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile of this compound. By integrating data from close structural analogs with fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The characteristic 3:1 isotopic pattern in the mass spectrum, the specific splitting patterns in the ¹H NMR, the ten unique signals in the ¹³C NMR, and the strong carbonyl absorption in the IR spectrum collectively form a robust fingerprint for the identification of this molecule. The provided experimental protocols offer a standardized approach for researchers to acquire and verify this data, thereby bridging the gap between prediction and experimental confirmation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [Link].
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NIST (2021). 5-Chloro-1-indanone in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].
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Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link].
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link].
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link].
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LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. Retrieved from [Link].
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JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link].
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YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link].
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Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link].
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link].
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PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].
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NIST. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].
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Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link].
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JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link].
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NIST Chemistry WebBook. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].
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An In-Depth Technical Guide to 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate. We will delve into its fundamental properties, synthesis methodologies with mechanistic rationale, significant applications in pharmaceutical and agrochemical development, and essential characterization data.
Core Compound Identification and Physicochemical Properties
This compound, also known as 5-chloro-2-methyl-1-indanone, is a halogenated cyclic ketone.[1] Its structure is foundational for the synthesis of more complex molecules.
Chemical Structure:
Sources
Solubility of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in Common Laboratory Solvents
Introduction: Contextualizing Solubility for a Key Synthetic Intermediate
This compound (CAS No. 64220-40-2, Molecular Formula: C₁₀H₉ClO, Molecular Weight: 180.63 g/mol ) is a substituted indanone derivative.[1][2][3] Such compounds serve as crucial building blocks in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics targeting the central nervous system.[1] In any research or drug development endeavor, understanding the solubility of a lead compound or intermediate is a cornerstone of success. Poor solubility can severely hamper the reliability of in vitro assays, complicate formulation for in vivo studies, and ultimately lead to low bioavailability, dooming a promising candidate.[4][5]
This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in common laboratory solvents, and provide detailed, field-proven protocols for experimentally determining both its thermodynamic and kinetic solubility. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this critical physicochemical property.
Section 1: The Theoretical Framework of Solubility
The solubility of an organic molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The guiding principle is "like dissolves like," which means that substances with similar polarities tend to be miscible.[6][7]
Molecular Structure Analysis:
This compound possesses a bicyclic structure with several key features influencing its polarity and, consequently, its solubility:
-
Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making this region of the molecule polar. The oxygen atom can act as a hydrogen bond acceptor.[8][9]
-
Chlorinated Aromatic Ring: The benzene ring fused to the five-membered ring is inherently nonpolar and hydrophobic. The chloro-substituent further enhances this hydrophobicity and molecular weight.
-
Alkyl Moieties: The methyl group and the dihydroindenone backbone contribute to the nonpolar character of the molecule.
The overall polarity is a balance between the polar ketone and the larger, nonpolar chloro-aromatic and alkyl framework. This structure suggests that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity.[9]
Section 2: Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | The large hydrophobic chloro-aromatic and alkyl structure outweighs the polarity of the single ketone group.[6][8] |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Soluble | The alkyl portion of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the ketone. Solubility is expected to be moderate. |
| Acetone | Polar Aprotic | Soluble | As a ketone, acetone shares structural similarity with the solute's polar functional group, promoting good interaction.[7] |
| Acetonitrile | Polar Aprotic | Soluble | Its polarity is suitable for dissolving molecules that have both polar and nonpolar characteristics. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Soluble to Very Soluble | DCM is an effective solvent for moderately polar to nonpolar organic compounds. |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene facilitates favorable interactions with the chloro-aromatic ring of the solute. |
| Hexane | Nonpolar | Sparingly Soluble | While both are nonpolar, the polarity introduced by the ketone group may limit solubility in highly nonpolar aliphatic hydrocarbons like hexane.[10] |
Section 3: Experimental Determination of Solubility
To move from prediction to definitive data, experimental measurement is essential. The two most relevant methods for drug discovery professionals are the determination of thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This is the "gold standard" method that measures the true equilibrium solubility of a compound in a given solvent.[5][11] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound in the solution becomes constant.[12]
Protocol: Shake-Flask Method
-
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent under equilibrium conditions.
-
Materials & Reagents:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C)
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Syringe filters (0.22 µm)
-
-
Step-by-Step Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The key is to ensure solid material remains visible after the equilibration period, confirming saturation.
-
Cap the vials securely and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]
-
After incubation, allow the vials to stand briefly to let heavy solids settle.
-
To remove all undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. For added certainty, the collected supernatant can be passed through a syringe filter.
-
Prepare a dilution series of the supernatant with an appropriate solvent (e.g., acetonitrile).
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method (e.g., HPLC-UV) against a standard calibration curve prepared with the same compound.
-
Causality & Trustworthiness: The long incubation period is critical to overcome any kinetic barriers and ensure the system reaches its lowest energy state, representing true thermodynamic equilibrium.[12] Centrifugation and/or filtration are self-validating steps to guarantee that only the dissolved compound is being measured.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput alternative often used in the early stages of drug discovery.[4][11] It measures the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer, remains in solution. This method is faster but can lead to supersaturated solutions, often yielding higher solubility values than the thermodynamic method.[12][13]
Protocol: DMSO Precipitation Method
-
Objective: To rapidly assess the solubility of this compound upon precipitation from a DMSO stock into an aqueous buffer.
-
Materials & Reagents:
-
10-20 mM stock solution of this compound in 100% DMSO.[4]
-
Aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
-
96-well plates (filter plates for separation or standard plates for turbidimetric analysis).
-
Plate shaker.
-
Plate reader (Nephelometer for turbidity or UV-Vis for concentration).
-
-
Step-by-Step Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.
-
Seal the plate and shake at room temperature for a shorter period, typically 1 to 2 hours.[4]
-
Detection Method A (Turbidimetry): Measure the turbidity (light scattering) of the solution in each well using a nephelometer. The concentration at which significant light scattering appears is the kinetic solubility limit.[5]
-
Detection Method B (Direct Concentration Measurement): If using a filter plate, centrifuge the plate to force the solution through the filter, removing any precipitate. Alternatively, use a standard plate and centrifuge to pellet the precipitate.
-
Transfer the clear filtrate/supernatant to a new analysis plate.
-
Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Causality & Trustworthiness: This protocol mimics the scenario where a compound is rapidly diluted into an aqueous environment, relevant for in vitro biological assays. The system is not at equilibrium. The trustworthiness of the data relies on consistent timing and DMSO concentration, and the understanding that it represents an apparent solubility, not a true thermodynamic value.
Conclusion
A thorough understanding and accurate measurement of solubility are non-negotiable for the successful progression of chemical entities like this compound in the research and development pipeline. Based on its molecular structure, this compound is predicted to have low aqueous solubility but good solubility in common polar aprotic and nonpolar organic solvents. This guide provides the theoretical basis for this prediction and, more importantly, furnishes robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By applying these methodologies, researchers can generate the high-quality, reliable data needed to make informed decisions, optimize experimental conditions, and advance their scientific objectives.
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The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide for Drug Discovery
Abstract
Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural versatility of the indanone core allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted indanones, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative biological data, provide detailed experimental protocols for key assays, and visualize critical signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry
The indanone framework is a recurring motif in numerous naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure, which can be considered a constrained analogue of chalcones, provides a unique template for interacting with various biological targets.[3][4] The α,β-unsaturated ketone system within arylidene indanones, a prominent class of substituted indanones, is crucial for their biological activity, allowing for Michael addition reactions with nucleophilic residues in target proteins.[3] The amenability of the indanone scaffold to substitution at various positions on both the benzene and cyclopentanone rings has enabled the generation of large libraries of derivatives with fine-tuned pharmacological profiles. This has led to the discovery of potent agents with diverse therapeutic applications, including the FDA-approved drug Donepezil for Alzheimer's disease, which features an indanone core.[1][5]
Anticancer Activities of Substituted Indanones
Substituted indanones have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[2][6]
Mechanism of Action: Targeting Key Cancer Pathways
A primary mechanism underlying the anticancer effects of many substituted indanones is the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization .[7][8]
-
COX-2 Inhibition: COX-2 is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. By inhibiting COX-2, substituted indanones can suppress the production of prostaglandins, which are implicated in cell proliferation, angiogenesis, and invasion.[7][9]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division.[3][10] Several indanone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[8][11] This mechanism is similar to that of established anticancer drugs like vinca alkaloids.[10]
The anticancer activity of some indanone derivatives is also linked to the modulation of the NF-κB signaling pathway .[12] NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] Dysregulation of the NF-κB pathway is a hallmark of many cancers.[6][12]
Quantitative Biological Data: Anticancer Activity
The anticancer efficacy of substituted indanones has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [7] |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [7] | ||
| 2-benzylidene-1-indanone derivative | Varies | MCF-7 (Breast) | 10 - 880 nM | [11] |
| HCT (Colon) | 10 - 880 nM | [11] | ||
| THP-1 (Leukemia) | 10 - 880 nM | [11] | ||
| A549 (Lung) | 10 - 880 nM | [11] |
Experimental Protocols
This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.[13][14]
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The subsequent reduction of PGG2 is monitored using a colorimetric or fluorometric probe.[15][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Dissolve human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare a solution of heme as a cofactor.
-
Dissolve arachidonic acid (substrate) and test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution of stannous chloride or HCl).[14]
-
Measure the amount of prostaglandin produced using a suitable detection method (e.g., EIA or a fluorometric assay).[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
This protocol describes a fluorescence-based assay to assess the inhibitory effect of compounds on tubulin polymerization.[3][10]
Principle: The polymerization of purified tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[3][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter. Keep on ice.
-
Prepare stock solutions of test compounds, a known inhibitor (e.g., nocodazole), and an enhancer (e.g., paclitaxel).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds, controls, or vehicle to the appropriate wells.
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed microplate reader set to 37°C.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine key parameters such as the maximum polymerization rate (Vmax) and the steady-state polymer mass.
-
Calculate the IC50 value by plotting the Vmax or steady-state fluorescence as a function of the logarithm of the test compound concentration.[10]
-
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4][18]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][19]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the substituted indanone derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway Visualization
Caption: Anticancer mechanisms of substituted indanones.
Neuroprotective Activities of Substituted Indanones
The neuroprotective effects of substituted indanones are primarily associated with their ability to inhibit key enzymes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7]
Mechanism of Action: Targeting Neurodegenerative Pathways
-
Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] In Alzheimer's disease, there is a decline in acetylcholine levels. By inhibiting AChE, indanone derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function.[1][5] The well-known Alzheimer's drug, Donepezil, is a potent AChE inhibitor with an indanone core.[1]
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that breaks down neurotransmitters like dopamine. In Parkinson's disease, there is a loss of dopamine-producing neurons. Inhibition of MAO-B by substituted indanones can increase dopamine levels, which may help to alleviate some of the motor symptoms of the disease.[22]
Quantitative Biological Data: Neuroprotective Activity
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| Donepezil | N-benzylpiperidine and dimethoxyindanone moieties | AChE | - | [1][5] |
| Compound 9 | Varies | AChE | 14.8 | [23] |
| Compound 14 | Varies | AChE | 18.6 | [23] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method for determining AChE inhibitory activity.[5][21]
Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare stock solutions of AChE enzyme, ATCh (substrate), and DTNB in the buffer.
-
Dissolve test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to each well.
-
Add various concentrations of the test compounds or the reference inhibitor.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCh solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway Visualization
Caption: Mechanism of AChE inhibition by substituted indanones.
Anti-inflammatory Activities of Substituted Indanones
Substituted indanones have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[12]
Mechanism of Action: Modulating Inflammatory Responses
The anti-inflammatory effects of indanone derivatives are often linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] These cytokines are key players in the inflammatory cascade and are implicated in a variety of inflammatory diseases. The inhibition of these cytokines is often mediated through the modulation of the NF-κB signaling pathway .[17]
Quantitative Biological Data: Anti-inflammatory Activity
| Compound ID | Substitution Pattern | Target/Cell Line | % Inhibition | Reference |
| 4d | 6-hydroxy-2-(substituted benzylidene)-1-indanone | LPS-induced TNF-α in RAW 264.7 macrophages | 83.73% | [12] |
| LPS-induced IL-6 in RAW 264.7 macrophages | 69.28% | [12] |
Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages
This protocol describes a method to evaluate the anti-inflammatory activity of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds for a specific duration (e.g., 30 minutes).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Signaling Pathway Visualization
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Synthesis of Substituted Indanones
The synthesis of substituted indanones, particularly arylidene indanones, is commonly achieved through an aldol condensation reaction between a 1-indanone and a substituted benzaldehyde.[3][4]
General Synthetic Protocol for 2-Benzylidene-1-indanone Derivatives
This protocol provides a general method for the synthesis of 2-benzylidene-1-indanone derivatives.[24][25]
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the substituted 1-indanone and the corresponding benzaldehyde in a suitable solvent, such as ethanol.
-
-
Base-Catalyzed Condensation:
-
Add a base, such as sodium hydroxide solution, to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., HCl).
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol).
-
The product can be further purified by recrystallization or column chromatography.
-
Synthetic Workflow Visualization
Caption: Generalized workflow for the synthesis of 2-benzylidene-1-indanone derivatives.
Conclusion and Future Directions
Substituted indanones represent a highly versatile and promising class of compounds with a broad range of potent biological activities. The data and protocols presented in this guide highlight their significant potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The adaptability of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of molecules and translate their potential into tangible clinical benefits.
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. 2017. Available at: [Link]
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]
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Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017. Available at: [Link]
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Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. 2021. Available at: [Link]
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NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Frontiers. Available at: [Link]
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Recent developments in biological activities of indanones - PubMed. 2017. Available at: [Link]
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Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. Available at: [Link]
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Recent developments in biological activities of indanones | Request PDF - ResearchGate. Available at: [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. 2024. Available at: [Link]
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Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Available at: [Link]
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC - NIH. 2018. Available at: [Link]
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Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - NIH. Available at: [Link]
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Acetylcholinesterase Assay Standard Operating Procedure - Policy Commons. Available at: [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Chloro-Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro-substituted indanones are a pivotal class of bicyclic ketones that serve as foundational scaffolds in medicinal chemistry and materials science. Their rigid framework and the electronic influence of the chlorine substituent have made them indispensable intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory agents, anticoagulants, and insecticides. This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for preparing various isomers of chloro-substituted 1-indanone. We will delve into the mechanistic underpinnings of classical approaches, most notably the intramolecular Friedel-Crafts acylation, and survey modern, more sustainable synthetic strategies. This document is designed to be a technical resource, offering not only a historical narrative but also actionable experimental protocols and comparative data to inform laboratory practice and inspire future research.
Introduction: The Significance of the Chloro-Indanone Core
The 1-indanone skeleton, a fusion of a benzene ring and a cyclopentanone ring, represents a privileged structure in drug discovery. The introduction of a chlorine atom onto the aromatic ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This has led to the incorporation of chloro-indanone moieties into numerous compounds of therapeutic and commercial interest.
Notably, 5-chloro-1-indanone is a key intermediate in the production of the oxadiazine insecticide Indoxacarb, developed by DuPont.[2] It is also a building block for benzoyl indole anti-inflammatory drugs and aminoacetyl anticoagulant medications.[3] The various positional isomers, such as 4-chloro-, 6-chloro-, and 7-chloro-1-indanone, also serve as versatile precursors for a range of heterocyclic compounds and potential pharmaceutical agents.[4][5][6] Understanding the synthetic pathways to these key intermediates is therefore of paramount importance for chemists in both academic and industrial settings.
Historical Perspective: The Dawn of Indanone Synthesis
The journey to chloro-substituted indanones begins with the synthesis of the parent 1-indanone molecule. The first preparations of 1-indanones emerged in the 1920s and 1930s, laying the groundwork for future explorations into substituted derivatives.
One of the earliest documented syntheses of 1-indanone from a carboxylic acid was reported by Price and Lewis in 1939, who achieved the cyclization of hydrocinnamic acid using 20% sulfuric acid at high temperatures, albeit with a modest yield of 27%.[1] A more efficient route was described in 1927, involving the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride with aluminum chloride in benzene, which afforded a 90% yield of 1-indanone.[1] These early methods established the intramolecular Friedel-Crafts reaction as the cornerstone of 1-indanone synthesis, a status it largely retains to this day.
The first synthesis of a chloro-substituted indanone, specifically 6-chloro-1-indanone, was accomplished in the mid-20th century.[5] This was achieved through the electrophilic chlorination of 1-indanone, a method that leverages the existing indanone core to introduce the halogen substituent.[5]
Foundational Synthesis: The Intramolecular Friedel-Crafts Acylation
The most prevalent and historically significant route to chloro-substituted indanones is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acyl chloride. This reaction cascade involves two key transformations: the formation of an acylium ion electrophile and its subsequent attack on the aromatic ring to forge the new five-membered ring.
Mechanism of Cyclization
The reaction commences with the activation of the carboxylic acid or acyl chloride by a Lewis acid (e.g., AlCl₃, ZnCl₂) or a strong Brønsted acid (e.g., H₂SO₄, PPA, TFA). In the case of an acyl chloride, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic and resonance-stabilized acylium ion.
The acylium ion is then attacked by the π-electrons of the aromatic ring in an intramolecular electrophilic aromatic substitution (EAS). This ring-closing step forms a six-membered transition state, leading to a carbocation intermediate known as an arenium ion or σ-complex. A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), then abstracts a proton from the aromatic ring, restoring aromaticity and yielding the chloro-indanone product, which remains complexed to the Lewis acid. An aqueous workup is required to decompose this complex and isolate the final product.
Regioselectivity: The Role of the Chlorine Substituent
The position of the chlorine atom on the starting phenylpropionic acid dictates the isomer of the resulting chloro-indanone. The regiochemical outcome of the cyclization is governed by the electronic effects of the chlorine substituent and the acyl group.
Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution.[2][7][8][9][10] It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect (-I), making chlorobenzene less reactive than benzene.[9][10] However, through its electron-donating resonance effect (+R), it enriches the electron density at the ortho and para positions relative to the meta position.
For instance, in the cyclization of 3-(3-chlorophenyl)propionic acid, the electrophilic attack can occur at the position ortho to the chlorine (C2) to give 7-chloro-1-indanone, or at the position para to the chlorine (C6) to yield 5-chloro-1-indanone. The para-position is generally favored due to reduced steric hindrance from the bulky propionic acid side chain, leading to 5-chloro-1-indanone as the major product.[11][12]
Synthetic Strategies for Chloro-Indanone Isomers
The choice of starting material and reaction conditions allows for the targeted synthesis of different chloro-1-indanone isomers.
Synthesis of 4-Chloro-1-indanone
The most common route to 4-chloro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propionic acid.[13] This precursor can be prepared from 2-chlorobenzaldehyde.[14][15]
Experimental Protocol: Synthesis of 4-Chloro-1-indanone [15]
-
Preparation of 3-(2-chlorophenyl)propanoic acid: 2-Chlorobenzaldehyde is subjected to a condensation reaction, followed by hydrogenation to yield the saturated carboxylic acid.
-
Cyclization: The 3-(2-chlorophenyl)propanoic acid is converted to its acid chloride using an agent like thionyl chloride (SOCl₂).
-
The crude acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid, such as aluminum chloride (AlCl₃), at low temperature.
-
The reaction is stirred as it warms to room temperature to drive the cyclization to completion.
-
The reaction is quenched by carefully pouring the mixture onto ice, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
High yields, often exceeding 90%, have been reported for the cyclization step under optimized conditions.[13]
Synthesis of 5-Chloro-1-indanone
5-Chloro-1-indanone is arguably the most commercially significant isomer. It is typically synthesized from precursors derived from either 3-chlorobenzaldehyde or chlorobenzene.
Route A: From 3-Chlorobenzaldehyde [11][16][17]
-
Preparation of 3-(3-chlorophenyl)propionic acid: 3-Chlorobenzaldehyde is reacted with propionic acid or a malonic acid equivalent.[11][16]
-
Cyclization: The resulting 3-(3-chlorophenyl)propionic acid is then cyclized using a Friedel-Crafts protocol, often employing a catalyst like zinc chloride (ZnCl₂) with malonyl chloride.[11] This method is reported to be simple, scalable, and avoids the environmental issues associated with strong acids.[11][17]
Route B: From Chlorobenzene [3]
-
Friedel-Crafts Acylation: Chlorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This forms 3-chloro-1-(4-chlorophenyl)propan-1-one.
-
Intramolecular Alkylation: The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to furnish 5-chloro-1-indanone.
Table 1: Comparison of Synthetic Routes to 5-Chloro-1-indanone
| Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |
| 3-Chlorobenzaldehyde | Propionic acid, Malonyl chloride | ZnCl₂ | 75-80% | [11] |
| Chlorobenzene | 3-Chloropropionyl chloride | AlCl₃ | ~85% | [3] |
| 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride | - | ~95% | [16] |
Synthesis of 6-Chloro-1-indanone
6-Chloro-1-indanone is typically prepared by the intramolecular cyclization of 3-(4-chlorophenyl)propanoic acid. This reaction is often catalyzed by strong acids like trifluoromethanesulfonic acid.
Experimental Protocol: Synthesis of 6-Chloro-1-indanone
-
A solution of 3-(4-chlorophenyl)propanoic acid in an anhydrous solvent like dichloromethane is cooled to 0 °C.
-
Trifluoromethanesulfonic acid (TFA) is added slowly to the solution.
-
The reaction mixture is then heated (e.g., to 80 °C in a sealed tube) until the starting material is consumed, as monitored by TLC or GC/MS.
-
After completion, the mixture is poured into ice water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Synthesis of 7-Chloro-1-indanone
The synthesis of 7-chloro-1-indanone is less straightforward via direct Friedel-Crafts cyclization due to the regioselectivity issues discussed earlier. A common and effective strategy involves a Sandmeyer reaction on an amino-indanone precursor.[6] The Sandmeyer reaction is a versatile method for converting an aryl amine, via its diazonium salt, into an aryl halide.[18]
Experimental Protocol: Synthesis of 7-Chloro-1-indanone via Sandmeyer Reaction [6]
-
Preparation of 7-Amino-1-indanone: This precursor is typically synthesized from 1-indanone through nitration followed by reduction, or other multi-step sequences.
-
Diazotization: 7-Amino-1-indanone is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by chromatography or recrystallization yields 7-chloro-1-indanone.
This method has been reported to provide the desired product in high yield (e.g., 86%).[6]
Modern and Green Synthetic Approaches
While the Friedel-Crafts reaction remains a workhorse, concerns over the use of stoichiometric, moisture-sensitive, and often corrosive Lewis acids, as well as the generation of acidic waste streams, have prompted the development of more sustainable methodologies.
Heterogeneous Catalysis
The use of solid acid catalysts offers significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
-
SiO₂-loaded Phosphotungstic Acid: In one approach for synthesizing 5-chloro-1-indanone, a mixed molten salt (e.g., KCl/NaCl/AlCl₃) and a heteropolyacid (SiO₂-loaded phosphotungstic acid) are used as the catalyst system for the reaction of chlorobenzene and 3-chloropropionyl chloride. This method avoids some of the issues of using AlCl₃ alone, such as high temperatures and tar formation, and can achieve yields of up to 85%.[3]
-
Macroporous Acidic Resins: A one-step synthesis of 5-chloro-1-indanone from 3-chloropropionyl chloride and chlorobenzene has been developed using a strong acid macroporous resin as a recyclable catalyst. This process is environmentally friendly and features a simple workflow.
Palladium-Catalyzed Cascade Reactions
Modern transition-metal catalysis has enabled novel and efficient routes to indanones. For example, a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation has been used to synthesize various substituted indanones, including chloro-derivatives, in a one-pot cascade.[19] This method demonstrates the power of designing multi-step sequences that proceed in a single reaction vessel, improving overall efficiency.
Conclusion and Future Outlook
The synthesis of chloro-substituted indanones has a rich history, evolving from classical acid-catalyzed cyclizations to sophisticated, modern catalytic systems. The intramolecular Friedel-Crafts reaction remains a robust and widely practiced method, with a deep body of knowledge supporting its application. However, the future of chloro-indanone synthesis will undoubtedly be shaped by the principles of green chemistry. The development of recyclable solid acid catalysts, efficient one-pot cascade reactions, and processes that minimize waste and energy consumption will be at the forefront of research. As the demand for complex, chiral, and highly functionalized molecules continues to grow in the pharmaceutical and agrochemical industries, the versatile chloro-indanone core will continue to be a critical synthetic target, driving further innovation in the field of organic synthesis.
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A Theoretical and Computational Modeling Guide to 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: From Molecular Structure to Potential Bioactivity
Foreword: The Rationale for In-Silico Investigation
The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-diabetic, and DNA repair inhibitory properties.[1][2][3] 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a specific analogue of this family, represents a compelling subject for theoretical modeling. Its structural features—a chlorinated aromatic ring, a ketone group, and a chiral center—suggest a rich and complex electronic and conformational landscape. Understanding this landscape is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This guide provides a comprehensive framework for the theoretical modeling of this compound, intended for researchers and scientists in drug discovery and computational chemistry. We will move beyond a simple recitation of methods to a logical, causality-driven exploration of why specific computational choices are made and how the resulting data can be translated into actionable chemical insights.
Foundational Analysis: Molecular Properties and Structure
Prior to embarking on complex computational studies, it is essential to establish the fundamental properties of the molecule. This serves as a baseline for our theoretical models and ensures their grounding in empirical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | [4] |
| Molecular Weight | 180.63 g/mol | [4] |
| CAS Number | 64220-40-2 | [4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| LogP | 2.7149 | [4] |
These properties suggest a molecule with moderate lipophilicity and a single hydrogen bond acceptor, features that are often desirable in drug candidates. The presence of a stereocenter at the C2 position implies that the molecule exists as a pair of enantiomers, a critical consideration for any study aiming to understand its biological activity.
The Computational Toolkit: A Methodological Overview
Our theoretical investigation will be built upon a robust computational chemistry framework. The choice of methods is dictated by the need to balance accuracy with computational cost, while ensuring that the chosen approaches are well-suited to the chemical nature of our molecule.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is our primary tool for exploring the electronic structure of this compound. It offers an excellent compromise between accuracy and computational expense for molecules of this size.
-
The "Why": DFT is particularly adept at handling electron correlation, a phenomenon crucial for accurately describing the electronic environment of the aromatic ring and the carbonyl group. It allows us to compute a wide range of properties, from optimized geometries and vibrational frequencies to electronic properties like orbital energies and charge distributions.
-
Method Selection: A Justified Choice
-
Functional: We will employ the B3LYP hybrid functional. This functional has a long track record of providing reliable results for organic molecules. Its inclusion of a portion of the exact Hartree-Fock exchange helps to mitigate the self-interaction error that can be problematic in pure DFT functionals.
-
Basis Set: The 6-311++G(d,p) basis set will be used. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and chlorine atoms, while the polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around the atoms, particularly the carbonyl group.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Life
While DFT provides a static picture of our molecule, MD simulations allow us to explore its dynamic behavior over time. This is crucial for understanding how the molecule behaves in a more biologically relevant environment, such as in aqueous solution or in the presence of a lipid bilayer.
-
The "Why": MD simulations can reveal the conformational flexibility of the molecule, its solvation properties, and how it might interact with a binding site on a protein. This information is invaluable for predicting its bioavailability and mechanism of action.
-
Force Field Selection: The General Amber Force Field (GAFF) is a suitable choice for a small organic molecule like ours. It is designed to be compatible with the Amber force fields for proteins and nucleic acids, allowing for future studies of the molecule in complex with a biomolecule.
In-Silico Experimental Protocols: A Step-by-Step Guide
This section outlines a series of computational experiments designed to thoroughly characterize this compound. Each protocol is presented as a self-validating system, with clear steps and justifications.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To determine the lowest energy conformation of the molecule and to predict its infrared (IR) spectrum. This is the foundational step for all subsequent calculations.
Methodology:
-
Initial Structure Generation: Construct the 3D structure of both the (R) and (S) enantiomers of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization should be carried out in the gas phase to obtain the intrinsic properties of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This will provide the theoretical vibrational frequencies and confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Data Analysis:
-
Compare the energies of the optimized (R) and (S) enantiomers. As expected, they should be identical.
-
Analyze the key geometrical parameters (bond lengths, bond angles, dihedral angles).
-
Visualize the predicted IR spectrum and identify the characteristic vibrational modes, particularly the C=O stretch of the ketone.
-
Causality and Self-Validation: The frequency calculation is a critical self-validation step. The absence of imaginary frequencies provides confidence that the obtained geometry is a stable point on the potential energy surface. The predicted IR spectrum can be compared with experimental data, if available, to validate the accuracy of the computational model.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
Objective: To understand the molecule's reactivity and electronic properties by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Methodology:
-
Orbital Energy Calculation: Using the optimized geometry from Protocol 1, calculate the energies of the HOMO and LUMO at the B3LYP/6-311++G(d,p) level of theory.
-
Data Analysis:
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally indicates higher reactivity.
-
Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
-
Causality and Self-Validation: The distribution of the HOMO and LUMO provides a chemically intuitive picture of the molecule's reactivity. For instance, if the HOMO is localized on the aromatic ring, this region would be susceptible to electrophilic attack. The LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. These predictions are grounded in the fundamental principles of molecular orbital theory.
Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
Objective: To visualize the charge distribution and identify the regions of the molecule that are most likely to be involved in electrostatic interactions.
Methodology:
-
MEP Calculation: Calculate the MEP on the electron density surface of the optimized molecule using the B3LYP/6-311++G(d,p) level of theory.
-
Data Analysis:
-
Generate a color-coded map of the MEP. Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. Regions of positive potential (typically colored blue) are electron-poor and attractive to nucleophiles.
-
Identify the most negative potential, which is expected to be near the carbonyl oxygen, and the most positive potential.
-
Causality and Self-Validation: The MEP map provides a powerful visual tool for predicting non-covalent interactions. The negative potential on the carbonyl oxygen, for example, strongly suggests its role as a hydrogen bond acceptor. This aligns with our initial analysis of the molecule's TPSA.
Protocol 4: Solvation Modeling with Molecular Dynamics
Objective: To study the conformational dynamics and solvation of this compound in an aqueous environment.
Methodology:
-
System Setup:
-
Place the optimized structure of one enantiomer in the center of a cubic box of water molecules (e.g., TIP3P water model).
-
Neutralize the system by adding counter-ions if necessary (though the molecule is neutral).
-
-
Parameterization: Generate GAFF parameters for the molecule.
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.
-
-
Production Simulation: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule.
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the molecule's backbone to assess its conformational stability.
-
Analyze the radial distribution functions (RDFs) of water molecules around key functional groups (e.g., the carbonyl oxygen and the chlorine atom) to understand the solvation shell structure.
-
Causality and Self-Validation: The stability of the simulation, as indicated by the convergence of properties like temperature, pressure, and RMSD, is a key self-validation metric. The RDFs provide a quantitative measure of solvation that can be compared with experimental data from techniques like neutron scattering, if available.
Visualizing the Workflow and Data
Clear visualization of computational workflows and data is essential for communication and interpretation.
Caption: A comprehensive workflow for the theoretical modeling of this compound.
Concluding Remarks and Future Directions
The theoretical modeling framework outlined in this guide provides a robust and scientifically sound approach to characterizing this compound. By systematically applying DFT and MD simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties. The data generated from these in-silico experiments can be used to:
-
Guide synthetic efforts: By understanding the molecule's reactivity, chemists can devise more efficient synthetic routes.
-
Predict metabolic liabilities: The identification of reactive sites can help in predicting potential metabolic transformations.
-
Inform drug design: The conformational and electrostatic properties of the molecule can be used to design more potent and selective analogues.
-
Develop hypotheses for biological activity: The theoretical data can be used to generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally.
Future work could involve extending this framework to include more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations to model the molecule's interaction with a specific protein target, or the use of machine learning models to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in-depth theoretical characterization serves as a critical first step in unlocking the full potential of this compound and other indenone derivatives in the quest for new therapeutic agents.
References
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Theivendren, P., et al. (2022). Graph Theoretical analysis and in silico modeling and molecular dynamic studies of fused indolin-2-one derivatives for the treatment of inflammation. ResearchGate. [Link]
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Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Executive Summary
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indanone class. While primarily documented as a chemical intermediate in the synthesis of more complex molecules, its core indanone scaffold is a well-established pharmacophore present in numerous biologically active agents[1][2]. The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has highlighted the potential of this chemical class in neuroscience[1]. This guide synthesizes the known biological activities of structurally related indanone derivatives to propose a hypothesized mechanism of action for this compound. We postulate that this compound may function as a neuroprotective agent, primarily through the inhibition of key enzymes implicated in neurodegeneration: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). This document provides the theoretical framework and detailed experimental protocols required to systematically investigate and validate this hypothesis.
Introduction: The Indanone Scaffold as a Privileged Structure
Chemical Identity of the Target Compound
-
Systematic Name: this compound
-
Synonyms: 5-chloro-2-methyl-1-indanone[3]
-
CAS Number: 64220-40-2[4]
-
Molecular Formula: C₁₀H₉ClO[3]
-
Molecular Weight: 180.63 g/mol [3]
The indanone nucleus is a bicyclic aromatic ketone that serves as a rigid scaffold, allowing for precise spatial orientation of functional groups. This structural feature is crucial for specific interactions with biological targets. The subject of this guide, this compound, incorporates a chlorine atom on the aromatic ring and a methyl group on the aliphatic ring, modifications that can significantly influence its pharmacokinetic and pharmacodynamic properties, such as target affinity, metabolic stability, and membrane permeability.
Rationale for Mechanistic Investigation
The indanone scaffold is a cornerstone in the development of therapies for neurodegenerative disorders[1]. Derivatives have been shown to possess potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B)[1][5].
-
AChE Inhibition: In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting AChE is a primary therapeutic strategy[6].
-
MAO Inhibition: Inhibition of MAO enzymes can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine), offering therapeutic benefits in Parkinson's disease and depression[1][5].
Given these precedents, we hypothesize that this compound possesses inhibitory activity against AChE and/or MAO. The following sections outline the theoretical basis for this hypothesis and the experimental workflows to validate it.
Hypothesized Mechanism of Action: Dual Enzyme Inhibition
We propose that this compound (herein referred to as "Indanone-ClMe") may act as an inhibitor of AChE and MAO-B. The rationale is grounded in the ability of the indanone ring to bind to the active sites of these enzymes, a mechanism established for other derivatives[1][6]. Molecular docking studies on similar indanones suggest they can bind effectively to the active sites of human AChE and MAO[5][6].
The proposed signaling pathway affected by this mechanism is central to neuronal function. By inhibiting AChE, Indanone-ClMe would increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling. By inhibiting MAO-B, it would prevent the degradation of dopamine, elevating dopaminergic signaling.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed impact of Indanone-ClMe on a synapse.
Caption: Hypothesized dual inhibition of MAO-B and AChE by Indanone-ClMe in the synapse.
Experimental Validation Framework
To test our hypothesis, a tiered approach is necessary, moving from initial in vitro enzyme inhibition assays to more complex cell-based models. The protocols described below are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Mechanistic Validation
The overall experimental plan is depicted below.
Caption: Tiered experimental workflow for validating the hypothesized mechanism of action.
Detailed Experimental Protocols
Protocol 3.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.
-
Methodology:
-
Prepare a 96-well microplate.
-
Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) substrate solution in phosphate buffered saline (PBS).
-
Add 50 µL of Indanone-ClMe at varying concentrations (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO). Add a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
Add 25 µL of 0.22 U/mL human recombinant AChE enzyme solution.
-
Incubate for 15 minutes at 37°C.
-
Add 125 µL of 3 mM DTNB solution to stop the reaction and develop the color.
-
Read the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3.2.2: Monoamine Oxidase-B (MAO-B) Inhibition Assay (Amplex® Red Method)
-
Principle: This fluorometric assay detects hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate (e.g., benzylamine). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the highly fluorescent product, resorufin, measured at Ex/Em of 571/585 nm.
-
Methodology:
-
Prepare a 96-well black microplate.
-
Add 20 µL of Indanone-ClMe at varying concentrations or vehicle control (DMSO). Use a known MAO-B inhibitor (e.g., Selegiline) as a positive control.
-
Add 40 µL of a reaction mixture containing 250 µM Amplex® Red, 1 U/mL HRP, and 2.5 U/mL human recombinant MAO-B enzyme in reaction buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of 5 mM benzylamine substrate.
-
Measure the fluorescence intensity kinetically for 30 minutes at Ex/Em 571/585 nm.
-
Calculate the reaction rate (slope of the kinetic curve) and determine the percentage of inhibition.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Data Presentation and Interpretation
Quantitative data from the enzyme inhibition assays should be summarized for clear comparison.
Table 1: Summary of In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] |
| Indanone-ClMe | AChE | Experimental Value |
| MAO-B | Experimental Value | |
| Donepezil (Control) | AChE | Literature/Experimental Value |
| Selegiline (Control) | MAO-B | Literature/Experimental Value |
-
Interpretation: An IC₅₀ value below 10 µM is generally considered a promising result for a lead compound. The relative potency against AChE versus MAO-B will indicate the compound's selectivity. If potent inhibition is confirmed, further kinetic studies (e.g., Lineweaver-Burk analysis) should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive), which provides deeper insight into how the compound interacts with the enzyme's active or allosteric sites.
Conclusion and Future Directions
This guide proposes a testable hypothesis for the mechanism of action of this compound as a dual inhibitor of AChE and MAO-B. The indanone scaffold is a proven pharmacophore for neuroprotective agents, lending strong theoretical support to this hypothesis[1]. The provided experimental framework offers a clear, robust path to validate this proposed mechanism.
Should the in vitro and cellular data support the hypothesis, future directions would include structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo models of neurodegeneration. This systematic approach is fundamental to translating a promising chemical scaffold into a potential therapeutic candidate.
References
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A Technical Guide to the Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Starting Materials and Core Synthetic Strategies
Abstract
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a pivotal chemical intermediate, most notably in the synthesis of the oxadiazine insecticide Indoxacarb.[1][2] Its bicyclic indanone core represents a valuable scaffold in medicinal chemistry and materials science.[3][4] This technical guide provides an in-depth analysis of the primary starting materials and synthetic routes for its preparation, with a core focus on the widely employed intramolecular Friedel-Crafts acylation. We will dissect the retrosynthesis of the target molecule, evaluate the common precursors, and detail the mechanistic and practical considerations of the key cyclization step. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this important indanone derivative.
The 1-Indanone Scaffold: A Privileged Structure
The 1-indanone framework is a recurring motif in a multitude of biologically active molecules and natural products.[5][6] Its rigid, planar structure makes it an attractive building block for designing molecules that can effectively interact with biological targets. The synthesis of substituted indanones is therefore a critical area of research, with applications ranging from pharmaceuticals targeting Alzheimer's disease to advanced agricultural chemicals.[1][3]
The most robust and classical method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation.[5][7] This reaction involves the cyclization of a 3-arylpropanoic acid or one of its activated derivatives, such as an acyl chloride, onto the tethered aromatic ring.[3][6] The reaction is typically promoted by a strong Brønsted or Lewis acid, which facilitates the formation of a highly electrophilic acylium ion intermediate that undergoes an intramolecular electrophilic aromatic substitution.[5]
Retrosynthetic Analysis and Key Precursors
To logically identify the required starting materials, we can perform a retrosynthetic analysis of the target molecule, this compound. The most logical disconnection is the bond formed during the key cyclization step.
Caption: Experimental workflow for a two-step synthesis of 5-chloro-1-indanone.
Step-by-Step Methodology
**(Based on procedures described in literature)[1][8]
Part A: Synthesis of 3-chloro-1-(4-chlorophenyl)propan-1-one
-
Reaction Setup: A dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is purged with nitrogen. Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is suspended in chlorobenzene (used as both solvent and reactant).
-
Addition: The suspension is cooled to 0-5 °C in an ice bath. 3-Chloropropionyl chloride (1.0 eq.) is added dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: this slow addition controls the highly exothermic reaction, preventing side-product formation.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum salts and brings the product into the organic phase.
-
Purification: The layers are separated. The aqueous layer is extracted with a solvent like dichloromethane. The combined organic layers are washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude intermediate.
Part B: Intramolecular Cyclization to 5-Chloro-1-indanone
-
Reaction Setup: The crude 3-chloro-1-(4-chlorophenyl)propan-1-one from Part A is added portion-wise to concentrated sulfuric acid (e.g., 98%) at room temperature.
-
Heating: The mixture is heated to 90-110 °C and held for 1-3 hours. T[8]he progress is monitored by TLC/GC. The elevated temperature is necessary to overcome the activation energy for the intramolecular alkylation.
-
Workup: After cooling, the reaction mixture is poured onto crushed ice, causing the solid product to precipitate.
-
Purification: The solid is collected by filtration and washed extensively with water until the washings are neutral. The crude product is then dried. Final purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-Chloro-1-indanone as a solid.
The synthesis of this compound is anchored by the robust and well-established intramolecular Friedel-Crafts acylation. The primary choice of starting materials—ranging from bulk chemicals like chlorobenzene and acyl chlorides to more functionalized precursors like substituted phenylpropionic acids—depends on the desired scale, cost-effectiveness, and process control. While traditional methods using stoichiometric Lewis acids or harsh Brønsted acids are prevalent, modern approaches are exploring the use of recyclable solid acid catalysts and non-conventional energy sources to develop greener, more sustainable synthetic routes. A[3][8] thorough understanding of the underlying mechanisms and the rationale behind specific reaction conditions is paramount for any researcher or professional aiming to optimize the synthesis of this valuable chemical intermediate.
References
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Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(11), 1533. Available at: [Link]
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Reddy, T. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Tetrahedron Letters, 55(24), 3563-3566. Available at: [Link]
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Fillion, E., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 78. Available at: [Link]
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Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(4), 517-520. Available at: [Link]
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Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. Available at: [Link]
- McCann, S. F., & Annis, G. D. (1996). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents (WO1996020151A1).
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- Aventis Cropscience SA. (2000). Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid. Google Patents (FR2788764A1).
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Kobayashi, S., et al. (2002). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synlett, 2002(1), 137-139. Available at: [Link]
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Li, J., et al. (2022). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 7(1), 183-188. Available at: [Link]
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Sławiński, J., & Szafrański, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 492-519. Available at: [Link]
- Akzo Nobel NV. (2003). Process for preparing 1-indanones. Google Patents (US6548710B2).
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A Technical Guide to 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical properties, explore logical synthetic pathways based on established organic chemistry principles, and discuss its potential as a versatile building block for the development of novel therapeutics, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this valuable intermediate.
Core Molecular Attributes
This compound is a bicyclic ketone featuring a benzene ring fused to a five-membered cyclopentanone ring. The structure is characterized by a chlorine atom at the 5-position of the aromatic ring and a methyl group at the 2-position of the aliphatic ring, adjacent to the carbonyl group.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| CAS Number | 64220-40-2 | [2] |
| IUPAC Name | This compound | |
| Synonyms | 5-chloro-2-methyl-1-indanone | [2] |
| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2)Cl | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| LogP (Calculated) | 2.71 | [2] |
Rationale and Significance in Drug Discovery
The 1-indanone scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its rigid bicyclic framework which allows for the precise spatial orientation of functional groups, enabling specific interactions with biological targets. The presence of a ketone and an aromatic ring offers multiple points for chemical modification.
The introduction of a chlorine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic and steric properties. The chloro-substituent can enhance membrane permeability and metabolic stability, while the α-methyl group can introduce chirality and provide a vector for further structural diversification. This compound serves as a key intermediate in synthesizing more complex molecules with potential therapeutic activities, such as novel agents for neurological disorders.[3]
Synthetic Strategies and Mechanistic Considerations
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a logical and efficient synthetic route can be designed based on well-established reactions for analogous compounds. The synthesis is best approached as a two-stage process: first, the formation of the 5-chloro-1-indanone core, followed by the selective methylation at the C2 position.
Stage 1: Synthesis of the 5-Chloro-1-indanone Scaffold
The most common and industrially scalable method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation.[1][4][5] This involves the cyclization of a suitable precursor, typically a 3-arylpropionic acid chloride.
A plausible precursor for 5-chloro-1-indanone is 3-(4-chlorophenyl)propanoic acid. This can be prepared from 4-chlorobenzaldehyde. The subsequent cyclization is typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a protic acid like sulfuric acid.[6]
Experimental Protocol: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one (Precursor)
This protocol is adapted from established procedures for similar indanones.[6][7]
-
Acid Chloride Formation: To a solution of 3-(4-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride.
-
Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acid chlorides, which are highly reactive electrophiles necessary for the subsequent Friedel-Crafts reaction.
-
-
Intramolecular Friedel-Crafts Acylation: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide). Cool the suspension to 0 °C. Add a solution of the crude 3-(4-chlorophenyl)propanoyl chloride in the same solvent dropwise.
-
Causality: AlCl₃ coordinates to the carbonyl oxygen of the acid chloride, dramatically increasing the electrophilicity of the carbonyl carbon, which facilitates the intramolecular electrophilic attack on the electron-rich aromatic ring.
-
-
Reaction & Quenching: After the addition, allow the mixture to stir at room temperature for several hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 5-chloro-2,3-dihydro-1H-inden-1-one, can be purified by column chromatography or recrystallization.
Stage 2: α-Methylation of 5-Chloro-1-indanone
The introduction of the methyl group at the C2 position is achieved via an enolate alkylation. This is a standard method for forming carbon-carbon bonds adjacent to a carbonyl group.
Experimental Protocol: Synthesis of this compound
-
Enolate Formation: Dissolve the 5-chloro-1-indanone precursor in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
Causality: LDA is a sterically hindered strong base that rapidly and quantitatively deprotonates the α-carbon (C2) to form the corresponding lithium enolate. The low temperature is crucial to prevent side reactions.
-
-
Alkylation: To the freshly formed enolate solution, add an electrophilic methyl source, such as iodomethane (CH₃I), dropwise. Maintain the low temperature during addition.
-
Causality: The nucleophilic enolate attacks the methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the new carbon-carbon bond at the C2 position.
-
-
Quenching & Work-up: After stirring for a suitable period, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The final product, this compound, is then purified using column chromatography.
Workflow Diagram
Caption: General synthetic workflow for 5-Chloro-2-methyl-1-indanone.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum of the final product would be expected to show aromatic protons in the 7-8 ppm region. The key distinguishing feature would be the disappearance of the two-proton triplet for the C2-protons of the precursor and the appearance of a multiplet (likely a quartet or sextet) for the single C2-proton, coupled to the neighboring C3 protons and the new methyl group. A doublet for the C2-methyl group would also be expected around 1.2-1.5 ppm.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (~200 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons. The introduction of the methyl group would add a new signal in the aliphatic region (~15-25 ppm).
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 180, with a characteristic M+2 peak at m/z = 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1700-1720 cm⁻¹.
Reactivity and Future Synthetic Applications
The chemical reactivity of this compound is dominated by the ketone and the activated aromatic ring, making it a versatile intermediate for further chemical elaboration.
Diagram of Potential Reactions
Caption: Potential reaction pathways for further derivatization.
-
Ketone Modifications: The carbonyl group can undergo reduction to form the corresponding alcohol, which can be a valuable chiral building block. It can also serve as an electrophile for Grignard reagents or undergo Wittig-type reactions to form exocyclic double bonds.
-
Aromatic Ring Functionalization: The chlorine atom can be replaced via nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, heteroaryl, or amino groups.[1] This is a powerful strategy for library synthesis in drug discovery programs.
Conclusion
This compound represents a strategically important molecular scaffold. Its synthesis, while requiring careful execution of classic organic reactions, is logical and achievable. The combination of the halogenated indanone core with the α-methyl group provides a rich platform for generating diverse and complex molecules. For research teams in drug development, this compound is a high-value intermediate for accessing novel chemical space in the pursuit of next-generation therapeutics.
References
- The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. (n.d.).
- Duan, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Google Patents. (1997). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Szychowski, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-69.
-
National Institute of Standards and Technology. (n.d.). 5-Chloro-1-indanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Xu, et al. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Retrieved from [Link]
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- 6. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-1-indanone [webbook.nist.gov]
Methodological & Application
Application Note & Protocol: A Guide to the Friedel-Crafts Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of advanced molecules, including novel insecticides and potential pharmaceuticals.[2][3] This guide provides a comprehensive protocol for its synthesis via a robust and scalable intramolecular Friedel-Crafts acylation. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical process parameters and potential challenges. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Strategic Overview & Reaction Mechanism
The construction of the indanone ring system is classically achieved through an intramolecular Friedel-Crafts acylation.[4][5] This powerful carbon-carbon bond-forming reaction proceeds via an electrophilic aromatic substitution pathway. The strategy involves two primary stages:
-
Precursor Synthesis: Generation of a suitable 3-arylpropanoyl chloride derivative. In this case, 3-(4-chlorophenyl)-2-methylpropanoyl chloride is the key intermediate.
-
Intramolecular Cyclization: Lewis acid-catalyzed cyclization of the acyl chloride, where the tethered aromatic ring acts as the nucleophile, attacking the electrophilic acylium ion to form the five-membered ketone ring.
The mechanism for the pivotal cyclization step is detailed below:
-
Step 1: Acylium Ion Formation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) coordinates to the chlorine atom of the acyl chloride, creating a highly reactive acylium ion intermediate. This species is resonance-stabilized.
-
Step 2: Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the electrophilic carbon of the acylium ion in an intramolecular fashion. The substitution occurs preferentially at the position ortho to the alkyl chain, which is sterically accessible and electronically activated.
-
Step 3: Rearomatization: A proton is eliminated from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final indanone product complexed with the Lewis acid. A subsequent aqueous workup liberates the final product.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Detailed Experimental Protocols
Safety Precaution: These procedures involve strong acids, corrosive reagents, and potentially exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. All glassware must be oven-dried to ensure anhydrous conditions, as Lewis acids like AlCl₃ react violently with water.
Part A: Synthesis of 3-(4-chlorophenyl)-2-methylpropanoic acid
This precursor can be synthesized via several routes. A common method involves the malonic ester synthesis starting from 4-chlorobenzyl chloride and diethyl methylmalonate. The resulting diester is then hydrolyzed and decarboxylated.
Part B: Preparation of 3-(4-chlorophenyl)-2-methylpropanoyl chloride
This protocol converts the carboxylic acid precursor into the more reactive acyl chloride, which is essential for the subsequent cyclization.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-2-methylpropanoic acid | 198.65 | 10.0 g | 50.3 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.5 mL (7.5 g) | 63.4 | 1.25 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |
Procedure:
-
To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber), add 3-(4-chlorophenyl)-2-methylpropanoic acid (10.0 g, 50.3 mmol).
-
Add anhydrous dichloromethane (100 mL) and a catalytic amount of DMF (2-3 drops) to the flask.
-
Stir the mixture at room temperature under an inert atmosphere (N₂ or Argon) until the acid dissolves.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 63.4 mmol) dropwise via a syringe over 15 minutes. Gas evolution (SO₂ and HCl) will be observed.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2 hours at room temperature, or until gas evolution ceases completely.
-
The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(4-chlorophenyl)-2-methylpropanoyl chloride is a light-yellow oil and is used directly in the next step without further purification.
Part C: Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step to produce the target indanone.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Crude Acyl Chloride (from Part B) | 217.09 | ~10.9 g | 50.3 | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.4 g | 55.5 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | 150 mL | - | - |
| Crushed Ice | - | 200 g | - | - |
| 6 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
Procedure:
-
In a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add anhydrous aluminum chloride (7.4 g, 55.5 mmol).
-
Add 50 mL of anhydrous DCM and cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve the crude acyl chloride from Part B in 100 mL of anhydrous DCM and transfer it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically turn dark red or brown.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Workup & Purification: a. Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of 6 M HCl. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood. b. Stir the mixture until the ice has melted and the dark complex has decomposed. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with DCM (2 x 50 mL). e. Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.[2]
Experimental Workflow
The overall process from the precursor acid to the final purified product follows a systematic workflow designed to ensure safety and maximize yield.
Caption: Overall experimental workflow for the synthesis.
Scientific Insights & Troubleshooting
-
Causality of Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic. Any moisture present will hydrolyze the catalyst, rendering it inactive and reducing the reaction yield. Furthermore, moisture will hydrolyze the acyl chloride starting material back to the unreactive carboxylic acid.
-
Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid.[6] This is because the ketone product formed is also a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. An excess (e.g., 1.1 equivalents) is often used to drive the reaction to completion.[7]
-
Regioselectivity: The intramolecular cyclization of 3-(4-chlorophenyl)-2-methylpropanoyl chloride is highly regioselective. Cyclization occurs ortho to the alkyl chain to form the 5-chloro isomer. The formation of the alternative 7-chloro isomer is sterically hindered by the chlorine atom on the aromatic ring.
-
Solvent Choice: Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the intermediates. More polar solvents like nitrobenzene can sometimes alter selectivity or reaction rates but introduce complications in purification.[8]
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the AlCl₃ used is fresh and has been handled under strictly anhydrous conditions.
-
Incomplete Acyl Chloride Formation: Confirm complete conversion of the carboxylic acid in Part B before proceeding. Residual acid will not cyclize.
-
Inefficient Quenching/Workup: During workup, emulsions can form. Addition of brine or gentle centrifugation can help break them. Ensure the pH is appropriately adjusted during the wash steps to remove all acidic and basic impurities.
-
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Royal Society of Chemistry. (2017). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. RSC Advances.
- Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate.
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
- Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.
- Fillion, E., et al. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 85, 64-71.
- Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.
- Google Patents. (1997). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
- Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Google Patents. (2015). Synthetic method of 5-chloro-1-indanone.
- Wikipedia. Friedel–Crafts reaction.
- NIH National Library of Medicine. (2019). Synthesis of 1-indanones with a broad range of biological activity.
- Guidechem. What is the current research progress on 1-Indanone derivatives?.
- CymitQuimica. This compound.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- ChemScene. This compound.
- PW Solutions. (2024). The major product formed in the Friedel-Craft acylation of chlorobenzene is ...... YouTube.
- Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide.
- Google Patents. (1999). Improvements in or relating to friedel-crafts reactions.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Chem LibreTexts. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
- Google Patents. (2014). Method for producing 5-chloro-1-indanone.
- Eureka. (N.D.). Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
- Google Patents. (2016). Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Guide to the Chromatographic Purification of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a key chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Achieving high purity of this compound is critical for ensuring the efficacy, safety, and quality of the final products. This application note provides a detailed, field-proven protocol for the purification of this compound using a systematic chromatographic approach. The methodology progresses from rapid method development using Thin-Layer Chromatography (TLC) to bulk purification via preparative flash column chromatography, and concludes with high-resolution purity assessment by High-Performance Liquid Chromatography (HPLC). This guide is designed to be a self-validating system, explaining the scientific rationale behind each step to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction and Purification Rationale
The indanone scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are precursors to a range of biologically active compounds.[3] The purity of the starting material, this compound, directly impacts the yield and impurity profile of subsequent synthetic steps. Common impurities may include unreacted starting materials, regioisomers, or by-products from the synthesis, such as those formed during Friedel-Crafts cyclization.[4][5]
Chromatography is the technique of choice for purifying such substituted indanones due to its high resolving power, which allows for the separation of compounds with subtle differences in polarity and structure.[3][6][7] This protocol is built on the principle of separating components based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (organic solvent mixture).
Physicochemical Properties of the Target Compound
A foundational understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO | [8] |
| Molecular Weight | 180.63 g/mol | [8] |
| Appearance | Off-white to yellow solid | [4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [8] |
| LogP (calculated) | 2.7149 | [8] |
The moderate LogP value indicates that the compound has significant non-polar character, making it well-suited for normal-phase chromatography on silica gel and reverse-phase HPLC.
Overall Purification Workflow
The purification strategy is a multi-step process designed to efficiently move from a crude mixture to a highly pure final product. Each step provides critical information for the subsequent one, ensuring a logical and resource-efficient workflow.
Figure 1: A systematic workflow for the purification of this compound.
Protocol Part I: TLC for Rapid Method Development
Expertise: Thin-Layer Chromatography (TLC) is an indispensable preliminary step. It is a rapid and inexpensive technique used to determine the optimal solvent system (mobile phase) for separating the target compound from its impurities before committing to a large-scale column.[6] The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots, with a retention factor (Rƒ) for the product of approximately 0.25-0.35 to ensure efficient migration and separation on a silica column.[9]
Materials
-
Silica gel TLC plates (e.g., Merck F254)[10]
-
TLC development chamber
-
Capillary tubes for spotting
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Visualization tools: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain[9]
Step-by-Step Protocol
-
Sample Preparation: Dissolve a small amount of the crude product in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to maximize resolution.
-
Development: Place a small amount of a pre-selected solvent system (e.g., 9:1 Hexane:Ethyl Acetate) into the TLC chamber. Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Solvent System Optimization: Run several TLC plates with varying solvent system polarities. A systematic approach is to start with a low polarity mobile phase and gradually increase it.[6]
| Trial Solvent System (Hexane:Ethyl Acetate) | Expected Observation | Rationale |
| 95:5 | Product Rƒ is very low (<0.1). | The mobile phase is not polar enough to move the compound up the plate. |
| 90:10 to 85:15 | Product Rƒ is ~0.25-0.35 with good spot separation. | This is the target range for optimal separation in column chromatography. [6][9] |
| 70:30 | Product Rƒ is high (>0.6). | The mobile phase is too polar, resulting in poor separation as all components travel too quickly. |
-
Visualization:
Protocol Part II: Preparative Flash Column Chromatography
Trustworthiness: This protocol is designed as a self-validating system. By analyzing the collected fractions with the TLC method developed in Part I, you can definitively identify and combine only the purest fractions, ensuring the integrity of the final product.
Figure 2: Step-by-step workflow for the flash column chromatography protocol.
Materials and Reagents
-
Glass chromatography column
-
Silica gel (230-400 mesh)[9]
-
Mobile Phase: Hexane/Ethyl Acetate system determined from TLC
-
Sand (for top and bottom layers)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
Step-by-Step Protocol
-
Column Preparation:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[6]
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly. Add a final layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Expert Insight: Dry loading is often superior for compounds that are not highly soluble in the mobile phase, leading to better band sharpness and separation.
-
Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc) to first remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution) to the composition determined by TLC (e.g., 90:10 or 85:15 Hexane:EtOAc) to elute the target compound.[6][7] This gradient approach ensures a compact product band and efficient separation from more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Spot every few fractions onto a TLC plate and develop it using the established method to track the elution of the product.
-
Combine the fractions that contain only the pure product spot.
-
-
Isolation:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol Part III: HPLC for Purity Verification
Authoritative Grounding: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to confirm the final purity of the isolated compound. A reverse-phase method is most suitable for this molecule.[11] The protocol below is adapted from a method described for the analysis of a closely related indanone, demonstrating its applicability.[1]
Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale & Source |
| Column | C8 or C18 reverse-phase (e.g., Zorbax® SBC8, 25 cm x 4.6 mm) | The hydrophobic stationary phase retains the non-polar indanone, allowing for separation based on hydrophobicity.[1][11] |
| Mobile Phase | Isocratic: 70:30 Water:Acetonitrile | A common and effective mobile phase for aromatic ketones, providing good resolution.[1] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 294 nm | This wavelength is specified for purity analysis of a similar chloro-indanone, likely corresponding to a strong absorbance maximum.[1] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading. |
| Sample Prep | Dissolve ~1 mg of purified product in 1 mL of Acetonitrile. | Ensures complete dissolution and compatibility with the mobile phase. |
Expected Results
A successful purification will result in a single, sharp peak in the HPLC chromatogram at the characteristic retention time for this compound, with an integrated peak area of >98%. Any residual impurities would appear as separate, small peaks.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation on TLC/Column | Incorrect solvent system polarity. | Re-optimize the mobile phase using the TLC protocol. Test different solvent combinations. |
| Streaking of spots on TLC | Sample is too concentrated or acidic/basic impurities are present. | Dilute the sample. Consider adding a trace amount of acetic acid or triethylamine to the mobile phase. |
| Cracked silica bed in column | Column packed improperly or ran dry. | Ensure a uniform slurry and never let the solvent level drop below the top of the silica bed. |
| Product elutes too quickly/slowly | Mobile phase polarity is too high or too low, respectively. | Adjust the mobile phase composition based on the Rƒ value from TLC. |
| Broad peaks in HPLC | Column degradation; sample overload; buffer mismatch. | Use a guard column; inject a smaller sample volume; ensure the sample is fully dissolved in the mobile phase. |
Conclusion
This application note provides a robust and reproducible chromatographic workflow for the purification of this compound. By logically progressing from TLC-based method development to preparative flash chromatography and concluding with a final HPLC purity check, researchers can confidently obtain this key intermediate with high purity. The emphasis on the rationale behind each step provides the necessary expertise for adapting this protocol to similar molecules and troubleshooting unforeseen challenges, thereby accelerating research and development timelines.
References
-
Title: Photochemical bromination of substituted indan-1-one derivatives Source: TÜBİTAK Academic Journals URL: [Link]
- Title: A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one Source: Google Patents URL
-
Title: Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades Source: Thieme Chemistry URL: [Link]
-
Title: Journal of Chromatography, 155 (1978) 450-453 Source: ORBi (Open Repository and Bibliography) URL: [Link]
-
Title: HPLC Method for Analysis of Michler's ketone on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb Source: Asian Journal of Chemistry URL: [Link]
- Title: Preparation method of (+)
-
Title: A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues Source: Preprints.org URL: [Link]
-
Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]
-
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE Source: Organic Syntheses URL: [Link]
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- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. chemscene.com [chemscene.com]
- 9. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
Introduction: The Privileged Indanone Scaffold
The 1-indanone core is a prominent structural motif in a multitude of biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.[1][2] This versatile bicyclic ketone is found in natural products and has served as a foundational template for the development of numerous therapeutic agents.[2][3] The inherent reactivity of the indanone system, particularly the active methylene group and the carbonyl function, allows for extensive chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
Derivatives of 1-indanone have demonstrated a remarkable breadth of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] Furthermore, they have been instrumental in the development of treatments for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.[4][6] The renowned Alzheimer's drug, Donepezil, features an indanone moiety, underscoring the scaffold's clinical significance.[1][3][6]
This document focuses on a specific, functionalized member of this class: 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one . We will explore its potential applications in medicinal chemistry, drawing insights from the broader family of indanone derivatives, and provide detailed protocols for its synthetic manipulation. The presence of a chloro group at the 5-position and a methyl group at the 2-position offers unique steric and electronic properties that can be exploited for designing novel therapeutic agents with enhanced potency and selectivity.
Strategic Importance of Substitution Patterns
The chloro and methyl substituents on the indanone core are not merely passive additions; they play a crucial role in modulating the molecule's physicochemical and pharmacological properties.
-
5-Chloro Substitution: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the carbonyl group. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity introduced by the chlorine atom can improve membrane permeability, a critical factor for drug efficacy.
-
2-Methyl Substitution: The introduction of a methyl group at the C2 position, adjacent to the carbonyl, has several implications. It blocks one of the alpha-positions, directing further reactions to the other side of the carbonyl. This steric hindrance can also influence the conformation of substituents introduced at this position, potentially leading to more specific interactions with a target protein's binding pocket.
Potential Therapeutic Applications and Synthetic Pathways
Based on the established bioactivities of analogous indanone structures, this compound serves as a valuable starting material for the synthesis of novel compounds targeting a range of diseases.
Neuroprotective Agents for Alzheimer's Disease
The indanone scaffold is a cornerstone in the design of acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors, both critical targets in the management of Alzheimer's disease.[4][6][7]
Synthetic Strategy: A common and effective method to generate potent inhibitors is through the Knoevenagel condensation of the indanone with various aromatic aldehydes, followed by reduction of the resulting benzylidene intermediate.
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Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Characterization of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive methodology for the structural characterization of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 64220-40-2) using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents, unambiguous structural verification and purity assessment are paramount.[1][2] This document details field-proven protocols for sample preparation, data acquisition, and in-depth spectral interpretation, designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Rationale for NMR Characterization
This compound is a substituted indanone derivative. The indanone scaffold is present in numerous biologically active molecules, making its derivatives valuable building blocks in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution.[3] It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide establishes a self-validating workflow for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound, ensuring both structural confirmation and a high degree of confidence in sample purity.
Experimental Methodology
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[4] The following protocols are optimized for standard high-field NMR spectrometers (e.g., 400-500 MHz).
Protocol for NMR Sample Preparation
Causality: The primary goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, within a deuterated solvent.[5] Deuterated solvents are essential to avoid overwhelming the analyte signals with solvent protons and to provide a signal for the spectrometer's deuterium lock system.[6][7]
Materials:
-
This compound (Analyte)
-
Deuterated Chloroform (CDCl₃, 99.8%+ D)
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[8]
-
Glass Pasteur pipettes and bulbs
-
Small glass vial (e.g., 1-dram)
-
Cotton or glass wool plug for filtration
Step-by-Step Procedure:
-
Weighing the Analyte:
-
For ¹H NMR: Accurately weigh 5-10 mg of the compound into a clean, dry glass vial. This concentration is optimal for obtaining a high signal-to-noise ratio in just a few minutes without causing line broadening due to excessive viscosity.[6][9]
-
For ¹³C NMR: Accurately weigh 20-50 mg of the compound. A higher concentration is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[6]
-
-
Solvent Selection and Dissolution:
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is the solvent of choice for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal.[7]
-
Gently swirl or vortex the vial to ensure the sample dissolves completely. Incomplete dissolution will result in solid particles that severely degrade spectral quality by disrupting the magnetic field homogeneity.[4][5]
-
-
Filtration and Transfer:
-
Place a small, tight plug of glass wool or cotton into a Pasteur pipette.
-
Filter the solution directly into the NMR tube. This critical step removes any suspended micro-particulates, which is essential for proper instrument shimming and achieving sharp spectral lines.[4][9]
-
The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL). An incorrect sample height can lead to poor shimming and distorted peak shapes.[9]
-
-
Final Steps:
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
-
Label the tube clearly. Invert the tube several times to ensure the solution is homogeneous.
-
NMR Data Acquisition Parameters
The following tables provide typical acquisition parameters for a 500 MHz spectrometer.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 500 MHz | Higher field provides better signal dispersion and resolution. |
| Pulse Program | zg30 | Standard 30° pulse for quantitative excitation. |
| Solvent | CDCl₃ | See Section 2.1. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for this concentration. |
| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete T1 relaxation of protons. |
| Acquisition Time (AQ) | ~3-4 s | Ensures high digital resolution. |
| Spectral Width (SW) | ~16 ppm | Covers the full range of expected proton chemical shifts. |
| Referencing | TMS (0 ppm) or residual CDCl₃ (δ 7.26 ppm) | Provides a standard calibration point for the chemical shift axis.[10] |
Table 2: ¹³C{¹H} NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | 125 MHz | Corresponding ¹³C frequency for a 500 MHz instrument. |
| Pulse Program | zgpg30 | Standard 30° pulse with broadband proton decoupling. |
| Decoupling | Broadband (garp) | Simplifies the spectrum by collapsing ¹³C-¹H couplings, resulting in a single peak for each unique carbon. |
| Number of Scans (NS) | 1024 or more | Required to overcome the low sensitivity of the ¹³C nucleus. |
| Relaxation Delay (D1) | 2.0 s | Standard delay; may be increased for quaternary carbons if quantitative data is needed. |
| Acquisition Time (AQ) | ~1-2 s | Standard acquisition time for ¹³C. |
| Spectral Width (SW) | ~240 ppm | Covers the full range of expected carbon chemical shifts, from aliphatic to carbonyl. |
| Referencing | Residual CDCl₃ (δ 77.16 ppm) | Standard reference for ¹³C NMR in deuterated chloroform.[10] |
Experimental Workflow Diagram
Caption: Workflow from sample preparation to final analysis.
Spectral Interpretation and Data Analysis
A thorough analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all signals to the corresponding atoms in the molecule.
Molecular Structure for Assignment
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the nine protons in the molecule.
-
Aromatic Region (δ 7.2-7.8 ppm): The three aromatic protons will appear in this downfield region. Due to the substitution pattern, they form an ABC spin system.
-
H-7: Expected to be a doublet, coupled only to H-6. It is adjacent to the electron-withdrawing carbonyl group, shifting it furthest downfield.
-
H-6: Expected to be a doublet of doublets, coupled to both H-7 and H-4.
-
H-4: Expected to be a doublet (or a narrow singlet-like signal), as its coupling to H-6 might be small. It is ortho to the chlorine atom.
-
-
Aliphatic Region (δ 2.5-3.5 ppm): The protons on the five-membered ring appear here.
-
H-2 & H-3: These three protons (CH and CH₂) form a complex, coupled system (ABX type). The two diastereotopic protons at C-3 will show distinct signals and geminal coupling, as well as vicinal coupling to the H-2 proton. The H-2 proton will in turn be split by the C-3 protons and the methyl group protons. This will likely result in complex, overlapping multiplets.
-
-
Methyl Region (δ ~1.2 ppm):
-
-CH₃: The methyl group at C-2 is coupled to the single proton at H-2, and is therefore expected to appear as a doublet.
-
Table 3: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-7 | ~7.7 | d (doublet) | 1H | J ≈ 8.0 (ortho) |
| H-6 | ~7.4 | dd (doublet of doublets) | 1H | J ≈ 8.0 (ortho), 2.0 (meta) |
| H-4 | ~7.3 | d (doublet) | 1H | J ≈ 2.0 (meta) |
| H-3a, H-3b | ~3.2, ~2.7 | m (multiplet) | 2H | Complex (geminal & vicinal) |
| H-2 | ~2.8 | m (multiplet) | 1H | Complex (vicinal) |
| 2-CH₃ | ~1.25 | d (doublet) | 3H | J ≈ 7.0 (vicinal) |
Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, one for each unique carbon atom in the molecule.
-
Carbonyl Carbon (δ > 190 ppm): The C=O carbon (C-1) is highly deshielded and will appear as the furthest downfield signal.
-
Aromatic Carbons (δ 120-155 ppm): Six signals are expected in this region. The carbons directly attached to electronegative atoms (C-5 attached to Cl, and the quaternary carbons C-3a and C-7a) will have characteristic shifts.
-
Aliphatic Carbons (δ 10-50 ppm): The three sp³-hybridized carbons of the five-membered ring (C-2, C-3, and the methyl carbon) will appear in the most upfield region of the spectrum.
Table 4: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1 | ~205 | Carbonyl carbon, highly deshielded. |
| C-7a | ~154 | Aromatic quaternary, adjacent to carbonyl. |
| C-3a | ~138 | Aromatic quaternary. |
| C-5 | ~136 | Aromatic C-Cl, deshielded by chlorine. |
| C-7 | ~128 | Aromatic CH. |
| C-6 | ~125 | Aromatic CH. |
| C-4 | ~122 | Aromatic CH. |
| C-2 | ~42 | Aliphatic CH. |
| C-3 | ~35 | Aliphatic CH₂. |
| 2-CH₃ | ~16 | Aliphatic methyl group. |
Note: For unambiguous assignment of the complex aliphatic and aromatic regions, advanced 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are recommended. For example, an HSQC spectrum would definitively link each proton signal in Table 3 to its directly attached carbon signal in Table 4.[11][12]
Conclusion
This application note provides a robust and detailed framework for the definitive NMR characterization of this compound. By adhering to the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR spectra. The provided spectral predictions serve as a reliable guide for interpretation, enabling confident structural verification and purity assessment. This methodology forms an essential component of the quality control workflow for this important chemical intermediate.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. Retrieved from [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [Link]
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Solvents [sigmaaldrich.com]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
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- 11. chemistry.utah.edu [chemistry.utah.edu]
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Scalable Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: An Application Note
Abstract
This application note provides a comprehensive and scalable two-step synthesis protocol for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical research and development. The synthesis commences with the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid to yield 5-chloro-2,3-dihydro-1H-inden-1-one, followed by a selective α-methylation. This methodology is designed for scalability, employing robust reaction conditions and straightforward purification procedures, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Substituted indanones are a prominent structural motif in a multitude of biologically active molecules and natural products.[1] Their rigid framework serves as a versatile scaffold in the design of therapeutic agents. The title compound, this compound, is a key building block for more complex molecules in drug discovery programs. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a detailed, field-proven protocol for the reliable synthesis of this important intermediate.
Synthetic Strategy
The selected synthetic route is a robust two-step process designed for scalability and efficiency. The strategy begins with the readily available 3-(4-chlorophenyl)propanoic acid.
Step 1: Intramolecular Friedel-Crafts Acylation. The first step involves the cyclization of 3-(4-chlorophenyl)propanoic acid to form 5-chloro-2,3-dihydro-1H-inden-1-one. This reaction is effectively promoted by polyphosphoric acid (PPA), a strong dehydrating agent and non-oxidizing acid, which facilitates the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution.[2]
Step 2: α-Methylation. The second step is the selective methylation at the α-position of the ketone. This is achieved by deprotonation of the enolizable α-proton of 5-chloro-2,3-dihydro-1H-inden-1-one with a strong base, followed by quenching the resulting enolate with methyl iodide. This classical approach allows for the efficient and direct installation of the methyl group.
Caption: Overall two-step synthetic workflow.
Reaction Mechanism
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway. PPA protonates the carboxylic acid, which upon loss of water, generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone.[3]
The α-methylation of the ketone involves the formation of an enolate intermediate. A strong base abstracts the acidic proton at the α-position to the carbonyl group, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic methyl iodide in an S(_N)2 reaction to yield the α-methylated product.
Caption: Mechanism of α-methylation.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Chlorophenyl)propanoic acid | 184.62 | 50.0 g | 0.271 |
| Polyphosphoric acid (PPA) | - | 250 g | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 300 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (250 g).
-
Begin stirring and heat the PPA to 80-90 °C.
-
In a separate beaker, dissolve 3-(4-chlorophenyl)propanoic acid (50.0 g, 0.271 mol) in dichloromethane (100 mL).
-
Slowly add the solution of 3-(4-chlorophenyl)propanoic acid to the hot PPA over 30 minutes, maintaining the internal temperature below 100 °C.
-
After the addition is complete, continue stirring at 90-95 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-chloro-2,3-dihydro-1H-inden-1-one as a solid.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-2,3-dihydro-1H-inden-1-one | 166.60 | 40.0 g | 0.240 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 10.6 g | 0.265 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - |
| Methyl Iodide | 141.94 | 37.4 g (16.4 mL) | 0.264 |
| Saturated Ammonium Chloride Solution | - | 200 mL | - |
| Diethyl Ether | 74.12 | 300 mL | - |
| Brine | - | 150 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 15 g | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add sodium hydride (10.6 g, 0.265 mol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-chloro-2,3-dihydro-1H-inden-1-one (40.0 g, 0.240 mol) in anhydrous THF (200 mL) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add methyl iodide (37.4 g, 0.264 mol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (200 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or vacuum distillation to afford this compound.[4]
Results and Discussion
Expected Yields and Purity:
| Step | Product | Expected Yield | Purity (by HPLC) |
| 1 | 5-Chloro-2,3-dihydro-1H-inden-1-one | 80-90% | >98% |
| 2 | This compound | 75-85% | >99% |
The intramolecular Friedel-Crafts acylation using PPA is a highly effective method for the synthesis of the indanone core, typically providing high yields. The reaction is scalable, but care must be taken during the workup as the quenching of PPA is exothermic.
The α-methylation is a reliable transformation. The use of a strong base like sodium hydride ensures complete deprotonation to form the enolate. The main challenge in this step can be over-alkylation to form the dimethylated product. This can be minimized by slow addition of the alkylating agent at low temperatures and using a slight excess of the ketone.
Characterization Data
This compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₉ClO
-
Molecular Weight: 180.63 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 8.0 Hz, 1H), 7.40 (s, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.35 (dd, J = 17.2, 7.6 Hz, 1H), 2.75-2.65 (m, 2H), 1.25 (d, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 204.5, 154.2, 138.6, 136.4, 127.2, 125.4, 124.8, 41.2, 34.7, 16.2.
-
Mass Spectrometry (EI): m/z 180 (M⁺), 165, 137.
Safety Precautions
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin and eye burns.[1][5][6][7][8] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reacts exothermically with water.
-
Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled.[3][9][10][11][12] Suspected of causing cancer.[9][10][11] Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves. Store away from light and heat.
-
Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note details a scalable and efficient two-step synthesis for this compound. The protocol utilizes robust and well-established chemical transformations, making it a reliable method for producing this valuable intermediate in high yield and purity. The detailed experimental procedures and safety guidelines provided will be a valuable resource for researchers in the fields of organic synthesis and drug development.
References
-
SAFETY DATA SHEET: Methyl Iodide. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Polyphosphoric acid. Available from: [Link]
-
EPA. Methyl Iodide (Iodomethane). Available from: [Link]
-
Crystal Reports ActiveX Designer. Safety Data Sheet - MSDS_9.RPT. Available from: [Link]
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NIH. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]
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RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
-
ACS Publications. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]
-
ACS Publications. Selective α-Methylation of Ketones. Available from: [Link]
-
NIH. Direct Asymmetric Alkylation of Ketones: Still Unconquered. Available from: [Link]
-
NIH. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]
-
Google Patents. (12) United States Patent. Available from: [Link]
-
Organic Chemistry Portal. DMF as Carbon Source: Rh-Catalyzed α-Methylation of Ketones. Available from: [Link]
-
RSC Publishing. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
-
Semantic Scholar. Photosensitized Synthesis and Purification of 6-Methyl-1-Indanone. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
-
Organic Syntheses Procedure. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Available from: [Link]
-
BG. High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
CCS Chemistry. Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. Available from: [Link]
-
NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available from: [Link]
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PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available from: [Link]
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Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available from: [Link]
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ResearchGate. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin-2-ols and 5-Aryl-tetrahydro-5 H -benzo[10]annulen-7-ols. Available from: [Link]
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Application Notes and Protocols: Derivatization of the Ketone Group in 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1] The reactivity of this molecule is largely dictated by the ketone functional group at the C1 position. Derivatization of this ketone group opens up a vast chemical space for the generation of diverse molecular scaffolds, which is of paramount importance in drug discovery and development programs.
This comprehensive guide provides an in-depth exploration of several key derivatization reactions of the ketone group in this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. Reductive Amination: Synthesis of Chiral Amines
Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[2] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[3] For this compound, this reaction provides a direct route to valuable chiral amines, which are prevalent motifs in many pharmaceutical agents. The use of enzymes, such as transaminases, can offer high stereoselectivity in the synthesis of such chiral amines from indanone derivatives.[4][5]
Mechanism of Reductive Amination
The reaction is typically acid-catalyzed and involves the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration yields a resonance-stabilized iminium ion, which is then reduced by a suitable hydride-donating agent.
Caption: Reductive amination of 5-Chloro-2-methyl-1-indanone.
Protocol: Reductive Amination with Benzylamine
This protocol describes the synthesis of N-benzyl-5-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add benzylamine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-5-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine.
| Parameter | Value |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloroethane |
| Acid Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
II. Olefination Reactions: Carbon-Carbon Double Bond Formation
Olefination reactions are indispensable tools for the construction of carbon-carbon double bonds, converting a carbonyl group into an alkene. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for achieving this transformation.[6][7]
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide.[8] The ylide is typically prepared by treating a phosphonium salt with a strong base.[9]
Mechanism of the Wittig Reaction
The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.[10]
Caption: The Wittig reaction of 5-Chloro-2-methyl-1-indanone.
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol details the synthesis of 5-chloro-1-methylene-2-methyl-2,3-dihydro-1H-indene.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C and add n-butyllithium (1.4 eq) dropwise.
-
Allow the resulting bright yellow solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the desired alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides.[11] This reaction typically provides excellent E-selectivity for the newly formed double bond.[12]
Protocol: HWE Reaction with Triethyl Phosphonoacetate
This protocol describes the synthesis of ethyl (E)-2-(5-chloro-2-methyl-2,3-dihydro-1H-inden-1-ylidene)acetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF (0.5 M).
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion (typically 2-4 hours), cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent | Phosphorus Ylide | Phosphonate Carbanion |
| Base | n-Butyllithium | Sodium Hydride |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Generally Z-selective for unstabilized ylides | Generally E-selective |
III. Condensation Reactions: Expanding the Molecular Framework
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that proceed through the reaction of an enolate or enol with a carbonyl compound.[13][14] These reactions are particularly useful for constructing larger, more complex molecular architectures from simpler precursors.
Aldol Condensation
In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to give a conjugated enone.[15] For this compound, a crossed aldol condensation with a non-enolizable aldehyde is a common strategy to avoid self-condensation.[16]
Protocol: Crossed Aldol Condensation with Benzaldehyde
This protocol outlines the synthesis of 2-(benzylidene)-5-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (0.4 M).
-
To this solution, add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~7.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Knoevenagel Condensation
The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[17] Active methylene compounds, such as malononitrile or ethyl cyanoacetate, have two electron-withdrawing groups that increase the acidity of the α-protons.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(5-chloro-2-methyl-2,3-dihydro-1H-inden-1-ylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Caption: Aldol and Knoevenagel condensations.
IV. Formation of Imines, Oximes, and Hydrazones
The reaction of ketones with primary amines and their derivatives, such as hydroxylamine and hydrazine, provides a straightforward route to imines, oximes, and hydrazones, respectively.[18] These reactions are typically reversible and acid-catalyzed.[19]
Mechanism of Imine, Oxime, and Hydrazone Formation
The mechanism is analogous to the first steps of reductive amination, involving the formation of a hemiaminal-like intermediate followed by dehydration to yield the C=N double bond.[20]
Protocol: Oxime Formation
This protocol details the synthesis of this compound oxime.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and add cold water to induce precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the oxime derivative.
Conclusion
The derivatization of the ketone group in this compound offers a versatile platform for the synthesis of a diverse array of chemical entities. The protocols outlined in this guide for reductive amination, olefination, condensation, and imine-type formations provide a solid foundation for researchers to explore the chemical space around this important scaffold. The choice of reaction and specific conditions will ultimately be dictated by the desired target molecule and its intended application. Careful optimization of these protocols may be necessary to achieve desired outcomes for specific substrates.
References
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- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem. 1996, 61 (11), 3849–3862.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc. 1961, 83 (7), 1733–1738.
- Khandelwal, et al. (2015). Synthesis of 2,3-dihydroquinazolin-4(1H)
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- Chanu, et al. (2014). Synthesis of various derivatives under aqueous reaction conditions.
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Wikipedia. Wittig reaction. [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]
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University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. (2020). [Link]
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Wikipedia. Reductive amination. [Link]
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ResearchGate. Asymmetric reductive amination of 1-indanone derivatives by using... [Link]
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RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
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NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. [Link]
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MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. [Link]
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OSTI.GOV. Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces. [Link]
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The Versatile Scafford: 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one as a Gateway to Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Indenone Core in Medicinal Chemistry
The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The specific derivative, 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, offers a particularly attractive starting point for the synthesis of novel heterocyclic compounds. The chloro substituent provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the conformation and metabolic stability of the final products. This guide provides detailed application notes and protocols for the use of this compound as a versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Indene-based compounds have shown promise as anticancer agents, including as inhibitors of tubulin polymerization[1].
Synthesis of the Core Building Block: this compound
A robust synthesis of the title compound is essential for its use as a building block. A common and effective method involves an intramolecular Friedel-Crafts acylation of a suitable precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related 1-indanones[2][3].
Step 1: Preparation of 3-(4-chlorophenyl)-2-methylpropanoic acid
-
In a round-bottom flask, dissolve 4-chlorophenylacetic acid and acetone in an appropriate solvent such as dichloromethane.
-
Cool the mixture in an ice bath and add a strong base, for example, sodium hydride, portion-wise.
-
Slowly add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a solution of 3-(4-chlorophenyl)-2-methylpropanoic acid in an inert solvent like dichloromethane, add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, prepare a slurry of a Lewis acid catalyst, such as aluminum chloride, in dichloromethane and cool it to 0 °C.
-
Slowly add the solution of the freshly prepared acid chloride to the Lewis acid slurry.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
Gateway to Heterocycles: The Knoevenagel Condensation
The carbonyl group of this compound is the key to its versatility. The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene compound, transforms the indenone into a highly reactive α,β-unsaturated intermediate, which is the immediate precursor to a variety of heterocyclic systems[4][5][6][7][8]. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt[6].
Caption: Knoevenagel condensation workflow.
Protocol 2: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis of Fused Pyrazole Derivatives
Indeno[1,2-c]pyrazoles are a class of compounds that have garnered significant interest due to their potential as therapeutic agents, including as EGFR tyrosine kinase inhibitors for non-small cell lung cancer therapy[4]. The synthesis typically proceeds through the reaction of the α,β-unsaturated intermediate derived from the indenone with a hydrazine derivative.
Caption: Synthetic route to Indenopyrazoles.
Protocol 3: Synthesis of 6-Chloro-7-methyl-3-amino-2,4-dihydroindeno[1,2-c]pyrazole
This protocol is based on established methods for the synthesis of indenopyrazoles from α,β-unsaturated ketones[9][10].
-
Prepare the Knoevenagel condensation product of this compound and malononitrile as described in Protocol 2.
-
To a solution of the resulting 2-(5-chloro-2-methyl-1H-inden-1(2H)-ylidene)malononitrile (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired indeno[1,2-c]pyrazole derivative.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| 5-Chloro-2-methyl-1-indanone & Malononitrile | Hydrazine Hydrate | 6-Chloro-7-methyl-3-amino-2,4-dihydroindeno[1,2-c]pyrazole | 75-85% |
| 5-Chloro-2-methyl-1-indanone & Ethyl Cyanoacetate | Phenylhydrazine | 6-Chloro-7-methyl-2-phenyl-3-oxo-2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyrazol-5-one | 70-80% |
Synthesis of Fused Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes[1][11][12][13]. The reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base[11][13]. This method can be adapted for the synthesis of indenothiophenes.
Protocol 4: Synthesis of 2-Amino-6-chloro-7-methyl-4,5-dihydroindeno[1,2-b]thiophene-3-carbonitrile
-
In a round-bottom flask, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and elemental sulfur (1.2 eq.) in a solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Add a base, typically a secondary amine like morpholine or piperidine (1.5 eq.).
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure indenothiophene derivative.
Synthesis of Fused Pyrimidine Derivatives
Fused pyrimidine systems are prevalent in a wide range of biologically active compounds. The synthesis of indenopyrimidines can be achieved by reacting the α,β-unsaturated intermediate with a suitable amidine source, such as guanidine or thiourea.
Protocol 5: Synthesis of 2-Amino-6-chloro-7-methyl-4,5-dihydroindeno[1,2-d]pyrimidine
-
First, prepare the Knoevenagel condensation product of this compound with ethyl cyanoacetate as described in Protocol 2.
-
To a solution of the resulting ethyl 2-cyano-2-(5-chloro-2-methyl-1H-inden-1(2H)-ylidene)acetate (1.0 eq.) in ethanol, add guanidine hydrochloride (1.5 eq.) and a base such as sodium ethoxide (1.5 eq.).
-
Reflux the reaction mixture for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| α,β-Unsaturated Indenone | Guanidine | Indenopyrimidine | 60-75% |
| α,β-Unsaturated Indenone | Thiourea | Indenothiopyrimidine | 65-80% |
Synthesis of Fused Benzodiazepine Derivatives
1,5-Benzodiazepines are a well-known class of psychoactive drugs. Fused indeno-benzodiazepine derivatives can be synthesized through the condensation of the α,β-unsaturated indenone intermediate with o-phenylenediamine[14].
Protocol 6: Synthesis of 8-Chloro-9-methyl-6,7-dihydro-5H-indeno[1,2-b][4][6]benzodiazepine
-
Prepare the α,β-unsaturated derivative by a Claisen-Schmidt condensation of this compound with an appropriate aldehyde (e.g., benzaldehyde) in the presence of a base like sodium hydroxide in ethanol.
-
To a solution of the resulting 2-benzylidene-5-chloro-2-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq.) in a solvent such as ethanol or acetic acid, add o-phenylenediamine (1.1 eq.).
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Conclusion: A Versatile Platform for Drug Discovery
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of a wide array of fused heterocyclic compounds. The straightforward access to key α,β-unsaturated intermediates via the Knoevenagel condensation opens up numerous possibilities for constructing novel molecular architectures of significant interest to medicinal chemists and drug development professionals. The protocols provided herein offer a solid foundation for the exploration of this promising chemical space.
References
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Reis, J., et al. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. PMC. [Link]
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Polshettiwar, V., & Deshmukh, M. (2014). Eco-friendly synthesis of novel indeno-pyrazole derivatives and their in-vitro antimicrobial screening. ACG Publications. [Link]
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Al-Zaydi, K. M. (2010). Synthesis of Some New Indeno[1,2-E]Pyrazolo[5,1-C]. Apple Books. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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The Knoevenagel Condensation. (n.d.). ResearchGate. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). ResearchGate. [Link]
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Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. (2024). PMC - PubMed Central. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. [Link]
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Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (2012). Asian Journal of Chemistry. [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025). ResearchGate. [Link]
- Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. (n.d.).
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Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (n.d.). Arkivoc. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]
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A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. (1982). Indian Academy of Sciences. [Link]
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DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). ResearchGate. [Link]
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Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives. (2025). ResearchGate. [Link]
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The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. (2006). Arkivoc. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. [Link]
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Preparation method of 5-chloro-1-indanone. (n.d.). Eureka | Patsnap. [Link]
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Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. (n.d.). European Journal of Chemistry. [Link]
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Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. (2022). PMC - NIH. [Link]
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5-Chloro-1-indanone. (n.d.). PubChem - NIH. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
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Reaction product of monosubstituted thiourea with chloroacetylchloride.... (n.d.). ResearchGate. [Link]
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A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (n.d.). PMC - NIH. [Link]
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Application Notes and Protocols for the Development of Substituted Indanones as Potential Therapeutic Agents
Introduction: The Significance of the Indanone Scaffold in Medicinal Chemistry
The indanone framework is a privileged heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel therapeutic agents targeting a wide array of biological targets.[1] Derivatives of indanone have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][3][4] A prime example of the therapeutic success of this scaffold is Donepezil, an indanone derivative approved for the treatment of Alzheimer's disease.[5][6][7] This application note provides a comprehensive experimental workflow for the synthesis, characterization, and biological evaluation of novel substituted indanones, aimed at guiding researchers in the discovery and development of new drug candidates.
Part 1: Synthetic Workflow for Substituted Indanones
The construction of the indanone core and its subsequent derivatization are critical steps in accessing novel chemical entities. Among the various synthetic strategies, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives remains a robust and widely employed method.[8][9][10][11][12] Another powerful approach, particularly for accessing highly substituted indanones, is the Nazarov cyclization.[2][13][14][15]
General Synthetic Scheme: Intramolecular Friedel-Crafts Acylation
A common and effective method for synthesizing the 1-indanone core is through the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid. This reaction is typically promoted by a strong acid, which facilitates the cyclization of the acyl group onto the aromatic ring.[8][9]
Caption: Synthetic workflow for substituted indanones via Friedel-Crafts acylation.
Protocol 1: Synthesis of a Substituted 1-Indanone via Friedel-Crafts Acylation
This protocol describes a general procedure for the cyclization of a substituted 3-phenylpropanoic acid to the corresponding 1-indanone using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.
Materials:
-
Substituted 3-phenylpropanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 eq by weight)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 3-phenylpropanoic acid.
-
Catalyst Addition: Carefully add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure the reaction mixture remains stirrable.
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted 1-indanone.
Part 2: Characterization of Synthesized Indanones
The unambiguous identification and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the indanone derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compounds.
Table 1: Hypothetical Characterization Data for a Series of Substituted Indanones
| Compound ID | R¹ | R² | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Purity (HPLC) |
| IND-01 | H | H | C₉H₈O | 133.0653 | 133.0651 | >98% |
| IND-02 | 5-OCH₃ | H | C₁₀H₁₀O₂ | 163.0759 | 163.0757 | >99% |
| IND-03 | 6-Cl | H | C₉H₇ClO | 167.0264 | 167.0262 | >98% |
| IND-04 | H | 2-CH₃ | C₁₀H₁₀O | 147.0810 | 147.0808 | >97% |
Part 3: Biological Evaluation - A Hierarchical Screening Approach
The synthesized indanone library should be subjected to a hierarchical screening process to identify compounds with promising biological activity. This typically begins with broad in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more specific mechanism-of-action studies for the most potent compounds.[16][17][18][19][20]
Caption: A hierarchical workflow for the biological evaluation of indanone derivatives.
Protocol 2: In Vitro Cytotoxicity Screening using the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[21][22][23][24] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[21][22]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Substituted indanone compounds dissolved in DMSO (stock solutions)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indanone compounds in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37 °C.
-
-
Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Part 4: Structure-Activity Relationship (SAR) Analysis
The data obtained from the synthesis and biological evaluation of the initial library of indanones are used to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the indanone scaffold with the observed changes in biological activity.[25][26][27][28][29] The insights gained from SAR studies are crucial for the rational design of the next generation of more potent and selective compounds.
Caption: The iterative cycle of structure-activity relationship (SAR) analysis.
By systematically modifying the substituents on the aromatic ring and the cyclopentanone moiety of the indanone core, researchers can probe the key structural features required for potent biological activity. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.[1]
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Application Note: The Strategic Use of 5-Chloro-1-indanone Derivatives in the Synthesis of Advanced Insecticides
Abstract: The indanone scaffold is a privileged structure in medicinal and agricultural chemistry, serving as a core component in numerous biologically active molecules.[1][2] This application note provides a detailed guide for researchers and chemical development professionals on the synthetic utility of 5-Chloro-2,3-dihydro-1H-inden-1-one (commonly known as 5-chloro-1-indanone) and its derivatives as pivotal intermediates in the synthesis of modern insecticides. We will focus on the well-established synthetic pathway toward Indoxacarb, an oxadiazine insecticide, to illustrate the key chemical transformations, provide detailed experimental protocols, and explain the rationale behind methodological choices. This guide is designed to be a practical resource, combining established procedures with expert insights to ensure reproducibility and success in the laboratory.
The Indanone Scaffold: A Foundation for Bioactivity
The 1-indanone framework is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[1][3] In the agrochemical sector, this structural unit is leveraged for the development of potent insecticides, fungicides, and herbicides.[1][3] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The synthesis of the insecticide Indoxacarb, a voltage-gated sodium channel blocker, serves as a prime example of the strategic implementation of a substituted indanone core. The precursor of interest, 5-chloro-1-indanone, is the foundational building block for constructing the complex indeno-oxadiazine system of the final product.[4]
Synthetic Pathway to Indoxacarb: A Workflow Overview
The journey from basic chemical feedstocks to a highly active insecticide like Indoxacarb involves a multi-step synthesis where each transformation is critical for the final outcome. The overall workflow demonstrates the progressive elaboration of the 5-chloro-1-indanone core.
Figure 1: High-level synthetic workflow from 5-Chloro-1-indanone to Indoxacarb.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the key transformations involved in synthesizing the critical intermediates derived from 5-chloro-1-indanone.
Synthesis of the Core: 5-Chloro-2,3-dihydro-1H-inden-1-one
The initial synthesis of the indanone ring system is typically achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(m-chlorophenyl)propionyl chloride.
Protocol 1: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Precursor: Slowly add a solution of 3-(m-chlorophenyl)propionyl chloride (1.0 equivalent) in DCM via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Expert Insight: The slow addition and low temperature are crucial to control the exothermic reaction and prevent the formation of polymeric side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield 5-chloro-2,3-dihydro-1H-inden-1-one as a solid.[5]
Functionalization at C2: Synthesis of Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This step involves the carboxylation of the C2 position, which is activated by the adjacent carbonyl group. The reaction proceeds via an enolate intermediate.
Figure 2: Mechanism of C2-Carboxylation via enolate formation.
Protocol 2: Acylation with Dimethyl Carbonate
This protocol is an optimized method that provides high yield under mild conditions.[4]
-
Reaction Setup: To a dry, nitrogen-purged flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexane to remove the oil, then suspend it in a 1:1 (v/v) mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF).
-
Expert Insight: The use of a DMF/DMC solvent system significantly accelerates the reaction compared to using DMC alone, allowing the reaction to proceed efficiently at room temperature.[4] NaH is a strong base, essential for deprotonating the α-carbon to form the reactive enolate.
-
-
Reactant Addition: Add a solution of 5-chloro-1-indanone (1.0 equivalent) in the DMC/DMF mixture dropwise to the NaH suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe, which can be confirmed by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by adding acetic acid until the bubbling ceases, followed by the addition of water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be used directly in the next step or purified further if necessary.
Table 1: Comparison of C2-Carboxylation Methods [4]
| Method | Base | Solvent | Temperature | Time | Yield (%) |
| Method I | NaH | DMC | Reflux | 1 h | 76 |
| Method II | NaH | THF | Reflux | 0.5 h | 67 |
| Optimized | NaH (1.2 eq) | DMC:DMF (1:1) | Room Temp. | 0.5 h | 88 |
Asymmetric Hydroxylation of the C2 Position
Introducing a hydroxyl group at the C2 position creates a chiral center. For many insecticides, a specific enantiomer is responsible for the desired biological activity.[6] Therefore, an asymmetric synthesis is required to produce the desired (+)-isomer selectively.
Protocol 3: Chiral Catalyst-Mediated Hydroxylation [7]
-
Intermediate Preparation: The product from Protocol 2 (Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) is used as the starting material for this step.
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the C2-carboxylated indanone (1.0 equivalent) and a chiral catalyst, such as cinchonine (0.08-0.1 equivalents), in a suitable solvent like toluene.
-
Expert Insight: Cinchonine is a chiral amine derived from cinchona alkaloids. It acts as a phase-transfer catalyst or forms a chiral complex that directs the oxidant to one face of the enolate, leading to an enantiomeric excess of one isomer.
-
-
Oxidant Addition: While stirring vigorously, add the oxidizing agent, such as cumene hydroperoxide (1.5-2.5 equivalents), dropwise to the solution. Maintain the reaction temperature as specified by the chosen literature method (e.g., room temperature).
-
Reaction & Workup: Stir the reaction for several hours until completion (monitored by TLC or HPLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
-
Purification: Extract the product into an organic solvent, wash, dry, and concentrate. The enantiomeric excess (e.e.) of the product, (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, should be determined using chiral HPLC. Further purification can be achieved by chromatography. This hydroxylated intermediate is a crucial precursor for forming the oxadiazine ring of Indoxacarb.[8][9]
Conclusion
5-Chloro-2,3-dihydro-1H-inden-1-one is a highly valuable and versatile starting material for the synthesis of complex, high-value agrochemicals. The protocols detailed in this note provide a robust framework for its conversion into advanced intermediates required for the production of insecticides like Indoxacarb. By understanding the rationale behind the choice of reagents, solvents, and reaction conditions, researchers can effectively troubleshoot and optimize these synthetic steps for efficient and scalable production. The principles of enolate chemistry and asymmetric catalysis are central to the successful functionalization of the indanone core, highlighting the synergy of classic and modern synthetic techniques in insecticide development.
References
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2023). ACS Omega. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]
-
Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (2012). Asian Journal of Chemistry. Retrieved from [Link]
-
Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and Activity of Aurone and Indanone Derivatives. (2023). ResearchGate. Retrieved from [Link]
- CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate. Google Patents.
-
Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5‐(Chloromethyl)furfural. (2013). Defense Technical Information Center. Retrieved from [Link]
-
Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. (2014). PubMed. Retrieved from [Link]
- CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. Google Patents.
- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.
-
Recent developments in biological activities of indanones. (2020). ResearchGate. Retrieved from [Link]
-
(E)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-((((methoxycarbonyl)(4-trifluoromethoxy)phenyl)amino)carbonyl)hydrazono)-1H-indene-2-carboxylate (Ref: IN KG433). AERU. Retrieved from [Link]
-
1H-Inden-1-one, 5-chloro-2,3-dihydro-. US EPA. Retrieved from [Link]
-
5-Chloro-1-indanone. PubChem. Retrieved from [Link]
-
The continuing significance of chiral agrochemicals. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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- 9. Buy 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7 | > 95% [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this crucial synthesis. As an important intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield of this indanone is critical. This guide, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to enhance your experimental outcomes.
I. Synthetic Strategy Overview
The most common and direct route to this compound involves a two-step process: first, the synthesis of the precursor, 3-(4-chlorophenyl)-2-methylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the desired five-membered ring of the indanone. The efficiency of this second cyclization step is paramount for the overall yield.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Intramolecular Cyclization
This section addresses the most critical and often challenging step: the acid-catalyzed ring closure.
Q1: My intramolecular Friedel-Crafts cyclization is giving a very low yield. What are the most common causes?
Low yield in this reaction is a frequent issue stemming from several factors related to the reaction conditions and reagents.
-
Suboptimal Acid Catalyst: The choice and quality of the cyclizing agent are critical. The reaction involves an electrophilic attack on the electron-rich chlorobenzene ring. The carboxylic acid must be activated by a strong acid to generate the acylium ion intermediate. Common catalysts include Polyphosphoric Acid (PPA), Eaton's Reagent (P₂O₅ in MeSO₃H), Triflic Acid (TfOH), and concentrated Sulfuric Acid (H₂SO₄). If the acid is weak or hydrated, it will fail to generate the necessary electrophile, stalling the reaction.
-
Incorrect Reaction Temperature: Temperature control is a delicate balance.
-
Too Low: The activation energy for the cyclization will not be met, leading to an incomplete or sluggish reaction. You will likely recover a significant amount of unreacted starting material.
-
Too High: This can lead to charring, polymerization, or undesirable side reactions. For instance, using concentrated sulfuric acid at elevated temperatures can cause sulfonation of the aromatic ring, a common side reaction in Friedel-Crafts chemistry.
-
-
Presence of Water: Friedel-Crafts reactions are highly sensitive to moisture. Water can hydrolyze the acylium ion intermediate or deactivate the acid catalyst, effectively quenching the reaction. It is imperative to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.
-
Purity of the Starting Material: Impurities in the 3-(4-chlorophenyl)-2-methylpropanoic acid precursor can interfere with the cyclization. For example, any remaining base from a previous hydrolysis step will neutralize the acid catalyst, requiring a larger-than-stoichiometric amount and potentially leading to side reactions.
Q2: I'm observing a dark, tar-like substance and multiple spots on my TLC analysis. What side reactions are occurring?
The formation of byproducts is a clear indicator that your reaction conditions need optimization. The primary culprits are intermolecular reactions and degradation.
Caption: Competing reaction pathways during cyclization.
-
Intermolecular Polymerization: Instead of the acylium ion reacting with its own aromatic ring, it can react with the aromatic ring of another molecule. This chain reaction leads to the formation of high molecular weight polymers, which often present as an insoluble tar.
-
Solution: This is typically caused by high concentrations. Employing a "high dilution" principle can favor the intramolecular pathway. A practical approach is the slow, dropwise addition of the substrate (dissolved in a suitable solvent if necessary) to the pre-heated acid catalyst. This keeps the instantaneous concentration of the substrate low.
-
-
Degradation/Charring: Overheating the reaction, especially with strong dehydrating acids like PPA or H₂SO₄, can cause the organic material to decompose, resulting in a dark, intractable mixture.
-
Solution: Carefully monitor and control the internal reaction temperature using an oil bath and a thermometer. Determine the optimal temperature for your chosen acid system through small-scale trials.
-
-
Isomer Formation: While the chloro substituent is an ortho, para-director, the cyclization is directed ortho to the propanoic acid chain. Significant formation of other isomers is unlikely unless the starting material itself is impure (e.g., containing 2- or 3-chlorophenyl isomers).
Q3: What is the best practice for working up the reaction and purifying the final indanone product?
A clean workup is essential for isolating the product in high purity and simplifying the final purification.
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The reaction must be carefully quenched by slowly pouring it onto a large amount of crushed ice or an ice/water slurry with vigorous stirring. This step is highly exothermic and should be performed in a fume hood behind a safety shield. The ice serves to hydrolyze the acid catalyst (e.g., PPA) and dissipate heat, preventing product degradation.
-
Extraction: The aqueous mixture will contain the precipitated crude product. Extract the product into a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
-
Washing: Combine the organic extracts.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious, as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Wash with water.
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: This is often an effective method for purifying the final product. Common solvent systems include ethanol, or hexane/ethyl acetate mixtures. The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
III. Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is superior for this cyclization: PPA, Sulfuric Acid, or Triflic Acid?
There is no single "best" acid; the optimal choice depends on laboratory availability, scale, and sensitivity of the substrate. However, a comparison can guide your decision.
| Catalyst | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | Inexpensive, effective dehydrating agent, easy to handle on a large scale. | Highly viscous, can be difficult to stir; workup requires hydrolysis of a thick sludge. |
| Sulfuric Acid (H₂SO₄) | 90-120 °C, neat | Very inexpensive, readily available. | Risk of sulfonation at higher temperatures; can cause charring. |
| Triflic Acid (TfOH) | 0 °C to 60 °C, often in a solvent like CH₂Cl₂ | Extremely powerful acid, often gives high yields at lower temperatures; clean reactions with fewer side products. |
Technical Support Center: Troubleshooting the Cyclization of Substituted Phenylpropionic Acids
Welcome to the technical support center for the cyclization of substituted phenylpropionic acids. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this crucial reaction, often an intramolecular Friedel-Crafts acylation, to synthesize cyclic ketones like indanones and tetralones.[1][2] As specialists in synthetic organic chemistry, we understand the nuances and potential pitfalls of this reaction. This resource provides in-depth, experience-driven answers to common issues, helping you diagnose problems, understand their chemical origins, and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific experimental challenges in a question-and-answer format. Our goal is to not only provide a solution but to also explain the underlying chemical principles, empowering you to make informed decisions in your future experiments.
Q1: My reaction is sluggish, and I'm getting a low yield of the desired cyclic ketone. What are the likely causes and how can I improve it?
A1: Underlying Causes & Solutions
Low reactivity in the intramolecular Friedel-Crafts acylation of phenylpropionic acids can often be traced back to two main factors: the nature of the substituents on the aromatic ring and the choice of cyclizing agent.
1. Electronic Effects of Substituents:
The cyclization is an electrophilic aromatic substitution reaction.[3] Therefore, electron-donating groups (EDGs) on the aromatic ring will activate it towards acylation, leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult.[4] Aromatic carboxylic acids themselves do not undergo intermolecular Friedel-Crafts reactions because the carboxyl group is deactivating.[5]
-
Expert Insight: If your substituted phenylpropionic acid contains strongly deactivating groups (e.g., -NO₂, -CN, -CF₃), you may need to employ more forceful reaction conditions. This could involve using a stronger Lewis acid or a higher reaction temperature. However, be aware that harsher conditions can also lead to more side products.
2. Choice and Potency of the Cyclizing Agent:
The most common reagents for this transformation are strong acids that can act as both catalyst and solvent.
-
Polyphosphoric Acid (PPA): A traditional choice, PPA is effective but its high viscosity can make stirring and product isolation challenging, especially at scale. Its complex composition can also sometimes lead to reproducibility issues.[6]
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (typically 7.5-10 wt%), Eaton's reagent is a powerful and less viscous alternative to PPA.[7][8][9] It is often more effective for deactivating substrates.[6][7] Freshly prepared Eaton's reagent often provides a cleaner reaction profile.[10]
-
Sulfuric Acid: While a strong acid, concentrated sulfuric acid can lead to sulfonation of the aromatic ring as a significant side reaction, which we will discuss in more detail later.[11][12]
Troubleshooting Protocol:
-
Re-evaluate your cyclizing agent. If you are using PPA and getting low yields, consider switching to Eaton's reagent.
-
Increase the reaction temperature. Intramolecular Friedel-Crafts acylations are often run at elevated temperatures (e.g., 80-140 °C).[6][10] Use a reaction calorimeter or automated chemical reactor to safely study the effect of temperature on your reaction.[13]
-
Ensure anhydrous conditions. Lewis acids like AlCl₃ and reagents like P₂O₅ in Eaton's reagent are highly moisture-sensitive. Water will quench the catalyst and inhibit the reaction.
Q2: I've isolated my product, but my NMR and Mass Spec data show impurities with unexpected molecular weights. What are the most common side products?
A2: Identifying Common Side Products
Several side reactions can occur during the cyclization of phenylpropionic acids, leading to a range of impurities. Understanding these potential side products is the first step in identifying them and mitigating their formation.
1. Intermolecular Condensation Products (Dimerization):
Instead of the desired intramolecular cyclization, two molecules of the phenylpropionic acid can react with each other. This is more likely to occur at higher concentrations. The resulting dimeric species will have a molecular weight roughly double that of your starting material.
2. Products of Aryl Migration:
Under strong acid conditions, rearrangement of the acylium ion intermediate can occur, leading to the formation of regioisomers. More complex rearrangements, such as 1,2-aryl shifts (neophyl-type rearrangements), can also occur, leading to constitutional isomers that may be difficult to separate from the desired product.[14]
3. Decarboxylation Products:
At high temperatures, the carboxylic acid functional group can be lost as CO₂.[15][16] This can lead to the formation of ethylbenzene or other alkylated aromatic compounds, depending on the substitution pattern. Photoredox or electrochemical conditions can also promote decarboxylation.[17][18]
4. Sulfonated Byproducts (when using H₂SO₄):
If sulfuric acid is used as the cyclizing agent, sulfonation of the aromatic ring is a very common side reaction.[11][12] The electrophile in this case is SO₃.[11][12] This introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, significantly increasing the polarity of the side product.
Data Interpretation Table:
| Side Product Type | Expected Mass Spec Change (vs. Product) | Key NMR Signals |
| Dimer | ~ Double the MW of starting material | Complex aromatic region, multiple carbonyl signals |
| Aryl Migration Isomer | Same MW as the product | Shifted aromatic and aliphatic signals |
| Decarboxylation Product | Loss of COOH group (-45 Da) | Absence of carboxylic acid proton, new aliphatic signals |
| Sulfonated Product | Addition of SO₃H group (+81 Da) | Additional aromatic signals, broad -SO₃H proton |
Q3: My reaction mixture turned dark, and I have a baseline spot on my TLC plate that won't move. I suspect sulfonation. How can I confirm this and prevent it?
A3: Diagnosing and Preventing Sulfonation
A dark reaction color and highly polar, immobile TLC spots are classic indicators of sulfonation when using sulfuric acid.
Confirmation Workflow:
-
Solubility Test: Sulfonic acids are highly polar and often water-soluble. Try partitioning a small amount of your crude reaction mixture between an organic solvent (e.g., ethyl acetate) and water. If a significant amount of the dark color moves to the aqueous layer, it's a strong indication of sulfonation.
-
Spectroscopic Analysis: Isolate the polar byproduct by flash chromatography (you may need a very polar mobile phase like methanol in dichloromethane). Analyze the isolated compound by ¹H NMR. The presence of a broad, exchangeable proton signal far downfield (often >10 ppm) is characteristic of a sulfonic acid proton.
-
Mass Spectrometry: In negative ion mode ESI-MS, you should see a peak corresponding to [M-H]⁻ where M is the molecular weight of your expected product + 81 (the mass of an SO₃H group).
Prevention Strategies:
-
Switch to a Non-Sulfonating Acid: The most effective way to prevent sulfonation is to avoid using sulfuric acid. Eaton's reagent or PPA are excellent alternatives that do not cause this side reaction.[7][9]
-
Use Fuming Sulfuric Acid (Oleum) with Caution: In some specific cases, using fuming sulfuric acid (sulfuric acid containing excess SO₃) can favor the desired acylation over sulfonation, as SO₃ is also the precursor to the acylium ion.[12] However, this is a highly reactive and hazardous reagent that should be used with extreme care.
Workflow for Avoiding Sulfonation
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Troubleshooting Regioselectivity Issues:
If you are obtaining an unexpected regioisomer, carefully re-examine the directing effects of your substituents. In cases where multiple positions are activated, it may be necessary to introduce a blocking group to direct the cyclization to the desired position. For example, a sulfonic acid group can be introduced, which can later be removed after the cyclization is complete. [13]
References
-
McTiernan, C. D., et al. (2017). Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer. PubMed Central. Retrieved from [Link]
-
Wikipedia. (2023). Phenylpropanoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
MDPI. (2023). Effect of the Acid Medium on the Synthesis of Polybenzimidazoles Using Eaton's Reagent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(4-Chlorophenyl)-N-methylacetamide Cyclization. Retrieved from [Link]
-
Wikipedia. (2023). Eaton's reagent. Retrieved from [Link]
-
Wikipedia. (2023). Indane. Retrieved from [Link]
-
YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). Retrieved from [Link]
-
Berrocal, J. A., et al. (2022). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
UNL Digital Commons. (2018). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
PubMed. (2022). Paired Pulsed Decarboxylative Hydroxylation Designed by Online Electrochemistry-Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
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- 1. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 2. Indane - Wikipedia [en.wikipedia.org]
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- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 8. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 9. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Technical Support Center: A Troubleshooting Guide for the Purification of Substituted Indanones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with substituted indanones. The unique chemical properties of the indanone scaffold, a cornerstone in the synthesis of many biologically active molecules, can present specific challenges during purification.[1][2][3] This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of these valuable compounds.
Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific substituted indanone. We will delve into common impurities, chromatographic and recrystallization strategies, and methods for purity analysis, all supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My purified substituted indanone is a discolored oil or sticky solid, not the expected crystalline material.
Q: What are the likely causes of my indanone being oily and discolored, and how can I purify it?
A: Discoloration and a non-crystalline form in indanones, which are often expected to be white to light yellow solids, typically point to the presence of impurities.[4] These can include residual starting materials, polymeric byproducts from the synthesis, or degradation products.[4][5] A depressed and broad melting point is a strong confirmation of impurity.[4][5]
Root Cause Analysis:
-
Polymeric Byproducts: Friedel-Crafts acylations, a common method for synthesizing 1-indanones, often employ strong acids like polyphosphoric acid.[5] Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the formation of high-molecular-weight polymeric impurities.[1][5]
-
Residual Starting Materials & Reagents: Incomplete reactions can leave behind starting materials, such as the corresponding 3-arylpropanoic acid, which can be difficult to remove.[4]
-
Oxidation/Degradation: Some indanones can be unstable and prone to air oxidation, leading to discoloration.[6] For example, 2-indanone is known to be unstable in air at room temperature.[6]
Recommended Purification Strategies:
-
Vacuum Distillation: This is often the most effective method for separating the desired indanone from non-volatile, polymeric impurities.[5]
-
Column Chromatography: For mixtures where distillation is not feasible, column chromatography on silica gel is a powerful alternative.[5][8]
-
Protocol: A typical approach involves using a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes.[5][8] The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).[4][8]
Caption: Workflow for purification by column chromatography.
-
-
Recrystallization: This technique is particularly effective for removing small amounts of impurities from a solid that is mostly pure.[4][5][9] It is excellent for separating crystalline products from oily impurities.[5]
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the indanone well at elevated temperatures but poorly at low temperatures. Common solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[5][10]
-
Step-by-Step Recrystallization:
-
Dissolve the impure indanone in a minimal amount of hot solvent.[4]
-
If colored impurities are present that are not removed by recrystallization alone, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration.[9]
-
If insoluble impurities are present, perform a hot gravity filtration.[4]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[4]
-
Further cooling in an ice bath can maximize the yield.[4]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]
-
Dry the purified crystals under vacuum.[4]
-
-
Issue 2: My column chromatography separation is poor, and the indanone co-elutes with an impurity.
Q: How can I improve the separation of my substituted indanone from a closely eluting impurity during column chromatography?
A: Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.
Troubleshooting Steps:
-
TLC Analysis is Key: Before scaling up to a column, always optimize the solvent system using TLC.[8][11]
-
Ideal Rf Value: Aim for an Rf value for your target indanone between 0.2 and 0.4 for the best separation.[8]
-
Solvent System Optimization: Test a range of solvent polarities. For indanones, which are moderately polar ketones, systems like ethyl acetate/hexane or dichloromethane/hexane are good starting points.[8] If separation is still poor, consider adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), to modulate the interactions with the silica gel.
-
| Solvent System (Ethyl Acetate in Hexane) | Approximate Rf of a Typical Indanone | Comments |
| 10% | ~0.3 | Good for initial separation from non-polar impurities.[8] |
| 20% | ~0.5 - 0.6 | May be suitable for faster elution if separation is good.[8] |
| 30% | > 0.7 | Likely too polar for good separation from more polar impurities.[8] |
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to poor separation.[11][12] A slurry packing method is generally preferred.[8][12]
-
Concentrated Sample Loading: The sample should be loaded onto the column in a very concentrated band.[8] Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[8]
-
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If your indanone and the impurity have very different polarities, a gradient elution (gradually increasing the solvent polarity) can be very effective.[8] Start with a low polarity to elute non-polar impurities, then increase the polarity to elute your product, leaving more polar impurities on the column.[8]
-
Flow Rate: A slower flow rate generally provides better resolution.
-
Caption: Systematic workflow for successful column chromatography.
Issue 3: I have a chiral substituted indanone, and I'm concerned about racemization during purification.
Q: What conditions can cause racemization of a chiral indanone, and how can I purify it while maintaining its enantiomeric purity?
A: Racemization of chiral indanones, particularly those with a stereocenter at the C-3 position, can occur under certain conditions, typically involving the formation of an enol or enolate intermediate.[13][14]
Mechanisms of Racemization:
-
Base-Catalyzed Enolization: The presence of strong bases can deprotonate the α-carbon, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in racemization.[14]
-
Acid-Catalyzed Enolization: Strong acids can also catalyze enolization, leading to the same loss of stereochemical integrity.[14]
Strategies for Enantiopure Purification:
-
Avoid Harsh pH: During extractions and chromatography, avoid strongly acidic or basic conditions. Use neutral water for washes and buffered solutions if necessary.
-
Chiral Chromatography: The most definitive way to separate enantiomers is through chiral chromatography (e.g., Chiral HPLC or SFC). This utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation.
-
Diastereomeric Recrystallization: If you have a racemic mixture, you can react it with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by conventional recrystallization. The resolving agent is then cleaved to yield the pure enantiomer.
-
Kinetic Resolution: This involves reacting the racemic indanone with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted enantiomer.[13][15]
Issue 4: How do I confirm the purity of my final substituted indanone product?
Q: What analytical techniques should I use to confidently assess the purity of my purified indanone?
A: A multi-technique approach is recommended for the comprehensive validation of purity.[16]
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot (under different solvent conditions) is a good indication of purity.[4]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of high purity for a crystalline solid.[16][17] Impurities will typically cause a depression and broadening of the melting point range.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are essential for confirming the structure of your substituted indanone and for identifying any impurities that have distinct signals.[4][18] The absence of peaks corresponding to starting materials or known byproducts is a strong indicator of purity.
-
Quantitative NMR (qNMR): For determining the absolute purity, qNMR can be employed by comparing the integral of a signal from your indanone to that of a high-purity internal standard.[16]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very powerful technique for separating and identifying volatile impurities.[4][16] It provides both quantitative data on purity (from the GC peak areas) and structural information about impurities (from the mass spectra).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analyzing the purity of less volatile compounds and for separating isomers. A single, sharp peak is indicative of a pure sample.
| Technique | Information Provided | Use Case |
| TLC | Qualitative purity, number of components | Quick purity check, monitoring reactions & chromatography |
| Melting Point | Indication of overall purity | Crystalline solids, quick purity assessment |
| NMR | Structural confirmation, identification of impurities | Essential for structural verification and purity |
| GC-MS | Quantitative purity, identification of volatile impurities | High-resolution separation and identification |
| HPLC | Quantitative purity, separation of non-volatile impurities/isomers | High-accuracy purity determination |
References
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
-
2-indanone. Organic Syntheses Procedure. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2015). PMC - NIH. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. [Link]
-
How to Choose the Best Indanone: A Complete Buyer's Guide. (2025). Plant Care. [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Figshare. [Link]
-
Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. (2020). IT Services - University of Liverpool. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Publications. [Link]
-
Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. The Royal Society of Chemistry. [Link]
-
Contaminated 1-indanone sample. (2023). Sciencemadness.org. [Link]
-
Racemization experiments of optically active 3-substituted-1-indanones. ResearchGate. [Link]
-
Chiral Separations of Indan, Tetralin and Benzosuberan Derivatives by Capillary Electrophoresis. (1998). Scholars' Mine. [Link]
-
Dynamic Kinetic Resolution of rac-2-Hydroxy-1-indanone by using a Heterogeneous Ru(OH)3/Al2O3 Racemization Catalyst and Lipase. ResearchGate. [Link]
-
Optimizing Organic Synthesis: The Benefits of High-Purity 1-Indanone. Apolloscientific. [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
recrystallization.pdf. Wellesley College. [Link]
-
Analytical Techniques for Chemical Analysis & Testing. Lucideon. [Link]
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【4K】-- Column Chromatography (Purification). (2013). YouTube. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC - NIH. [Link]
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Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]
-
Novel Multicomponent Reaction. Chiral 3- Substituted Iso-Indolinones: Synthesis and Applications of Analogs of Staurosporine. Bar-Ilan University. [Link]
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Racemization. Wikipedia. [Link]
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Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Benzenes
Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answer frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for the successful synthesis of aromatic ketones.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation is resulting in a very low yield or no product at all. What are the most common causes and how can I fix this?
A: Low yields in Friedel-Crafts acylation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Probable Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acids. If a previously opened bottle of catalyst is used, ensure it has been stored in a desiccator. A clumpy appearance or a strong smell of HCl indicates moisture contamination.[2]
-
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning that strongly electron-withdrawing groups on the aromatic ring will significantly slow down or inhibit the reaction.[1][3][4] Examples of such deactivating groups include nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyl groups (ketones, esters).[1][3]
-
Solution: If your substrate is highly deactivated, you may need to consider alternative synthetic routes. For moderately deactivated rings, increasing the reaction temperature or using a more potent Lewis acid might improve yields, though this can also lead to side reactions.
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][5][6]
-
Solution: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. In some cases, a slight excess may be beneficial.
-
-
Suboptimal Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures, while excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1]
-
Solution: Consult the literature for typical reaction temperatures for similar substrates. If no information is available, start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or GC/MS.
-
-
Poor Quality of Reagents: Impurities in the aromatic substrate or the acylating agent (acyl chloride or anhydride) can interfere with the reaction.[1]
-
Solution: Use freshly purified starting materials. Acyl chlorides can be particularly susceptible to hydrolysis and should be handled under anhydrous conditions.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Issue 2: Formation of Multiple Products/Isomers
Q: I am observing the formation of multiple products or unexpected isomers in my reaction. How can I improve the selectivity?
A: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart due to the deactivating nature of the acyl group preventing polyacylation, issues with regioselectivity can still arise.[7][8]
Probable Causes & Solutions:
-
Highly Activated Substrates: If your starting material is highly activated (e.g., contains strongly electron-donating groups like -OH or -NH₂), polyacylation can occur despite the deactivating effect of the first acyl group.[1]
-
Solution: Use a milder Lewis acid, lower the reaction temperature, or consider using a protecting group strategy for highly activating substituents (see FAQ section).
-
-
Solvent Effects on Regioselectivity: The choice of solvent can significantly influence the ratio of ortho, meta, and para isomers. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene can lead to the thermodynamically more stable beta-substituted product.[2][9]
-
Solution: Experiment with different solvents to find the optimal conditions for your desired isomer. Nitrobenzene is a common solvent for substrates that are otherwise unreactive, as it can help to dissolve the reaction components and may influence selectivity.[5]
-
-
Steric Hindrance: The directing effects of substituents on the aromatic ring will guide the position of acylation. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. Steric hindrance can influence the ortho/para ratio, with the para product often being favored.
-
Solution: Analyze the electronic and steric properties of your substrate to predict the major product. If an undesired isomer is favored, you may need to employ a blocking group strategy or consider an alternative synthetic approach.
-
The regioselectivity is primarily governed by the electronic properties of the substituents on the benzene ring.
Caption: Influence of substituent electronic effects on regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use an amine-substituted aromatic compound (e.g., aniline) in a Friedel-Crafts acylation?
A: Generally, no. Aromatic amines are unsuitable for Friedel-Crafts acylation.[4] The basic nitrogen atom of the amine will react with the Lewis acid catalyst in an acid-base reaction.[10][11] This forms a complex that deactivates the catalyst and places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack.[4][10]
Q2: What precautions should I take when my starting material is a phenol?
A: Phenols present a challenge for Friedel-Crafts acylation. The hydroxyl group is a strong activating group, which can lead to multiple acylations.[1] Additionally, the Lewis acid can coordinate with the lone pairs on the oxygen atom.[10][12] This can lead to O-acylation to form a phenyl ester as a major side product. To favor C-acylation (ring substitution), it is common to first protect the hydroxyl group, for example, as a methoxy ether. Alternatively, a reaction known as the Fries rearrangement can be used to convert an O-acylated product into a C-acylated product, typically by heating with an excess of the Lewis acid catalyst.[10]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing primary alkylbenzenes?
A: Friedel-Crafts alkylation is prone to two major drawbacks that are circumvented by acylation:
-
Carbocation Rearrangement: The carbocation electrophile in alkylation can rearrange to a more stable carbocation, leading to isomeric products.[13][14] The acylium ion in acylation is resonance-stabilized and does not undergo rearrangement.[7][15]
-
Polyalkylation: The alkyl group introduced during alkylation is an activating group, making the product more reactive than the starting material and leading to multiple alkylations.[13] The acyl group is deactivating, which prevents further substitution reactions.[7][8]
Therefore, to synthesize a primary alkylbenzene without rearrangement, one can perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the corresponding alkane.[8][16]
Q4: Can I use acylating agents other than acyl chlorides?
A: Yes, acid anhydrides are also commonly used as acylating agents in Friedel-Crafts reactions.[5][17] The reaction mechanism is similar, involving the generation of an acylium ion. Carboxylic acids themselves can also be used, though this often requires stronger catalysts or harsher reaction conditions.[18]
Q5: What is the general mechanism of the Friedel-Crafts acylation?
A: The reaction proceeds through a multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl halide, which then cleaves to form a resonance-stabilized acylium ion (R-C=O⁺).[15][17]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex.[17][19]
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[17][19]
Caption: The three main steps of the Friedel-Crafts acylation mechanism.
Section 3: Experimental Protocols & Data
General Experimental Protocol for Friedel-Crafts Acylation of Anisole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet).
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[2][20]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Table 1: Relative Activity of Common Lewis Acids
The effectiveness of Lewis acid catalysts can vary. The following table provides a general order of reactivity.
| Lewis Acid | Relative Activity |
| AlCl₃ | Very High |
| FeCl₃ | High |
| BF₃ | Moderate |
| TiCl₄ | Moderate |
| ZnCl₂ | Low |
| SnCl₄ | Low |
Source: Adapted from various organic chemistry resources.[5]
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Casanova, J. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. [Link]
-
UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
University of Massachusetts Boston. 13 Friedel-Crafts Acylation. [Link]
-
LabXchange. Friedal-Crafts Acylation and Alkylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
ResearchGate. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Saskoer. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
-
International Journal of Advanced Academic Studies. Advancements in lewis acid catalysis for friedel-crafts acylation reactions. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
CurlyArrows. Drawbacks of Friedel Craft Acylation Reaction. [Link]
-
National Public School. Organic Chemistry – Specific Name Reactions. [Link]
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]
-
ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
El-Mekkawe, F. M. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Chemical and Pharmaceutical Research. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Reddit. Friedel-Crafts reactions with Deactivating groups. [Link]
- Google Patents.
-
Khan Academy. Friedel-Crafts acylation (video). [Link]
-
Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]
-
ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
-
ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
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Technical Support Center: Stability of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, medicinal chemists, and formulation scientists to address common stability challenges encountered during experimental workflows. Here, we provide in-depth answers to frequently asked questions, troubleshooting advice, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound is racemization at the chiral center (the carbon at position 2, denoted as C2) under both acidic and basic conditions.[1][2] This occurs because the hydrogen atom at C2 is an "alpha-hydrogen" to the ketone's carbonyl group, making it susceptible to removal. The loss of this hydrogen atom temporarily destroys the chiral center, and when it is replaced, it can do so from either side of the molecule, leading to a mixture of both enantiomers (a racemic mixture).[1][2]
While the chloro-substituted aromatic ring and the ketone functional group are generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to other degradation pathways, though racemization is the most immediate and likely issue.
Q2: My compound is losing optical activity when dissolved in an acidic buffer (e.g., pH < 4). What is the chemical mechanism behind this?
This is a classic case of acid-catalyzed racemization via an enol intermediate.[1][3] The process occurs in several steps:
-
Protonation of the Carbonyl: The first step involves the protonation of the carbonyl oxygen by an acid (like H₃O⁺) in your buffer. This makes the carbonyl carbon more electrophilic.[4][5]
-
Enol Formation: A weak base (typically water) removes the alpha-hydrogen from the C2 position. The electrons from that C-H bond then form a double bond between C1 and C2, and the pi electrons from the carbonyl move onto the oxygen.[6] This creates a flat, achiral enol intermediate.[1]
-
Reprotonation: The enol is a temporary species. When it reverts to the more stable keto form, a proton is added back to the C2 carbon. Because the enol is planar, this proton can be added from either the top or the bottom face with equal probability.[1]
This non-specific reprotonation results in a 50:50 mixture of the original enantiomer and its opposite, leading to a loss of optical activity.[1][2]
Caption: Acid-catalyzed racemization pathway.
Q3: I am observing a similar loss of stereochemical purity in a basic buffer (e.g., pH > 8). Is the mechanism the same?
The outcome is the same (racemization), but the mechanism is different. Under basic conditions, the process proceeds through a planar enolate intermediate.[4][7]
-
Deprotonation: A base (like OH⁻) directly removes the acidic alpha-hydrogen from the C2 position.[8][9]
-
Enolate Formation: The electrons from the C-H bond move to form a double bond between C1 and C2, and the carbonyl pi electrons move onto the oxygen, creating a negatively charged enolate ion. This enolate is also planar and achiral.[4]
-
Protonation: The enolate abstracts a proton from a water molecule in the buffer to reform the ketone. As with the enol, this can happen from either face of the planar structure, resulting in a racemic mixture.[10]
Generally, base-catalyzed racemization is faster and more efficient than the acid-catalyzed pathway because the alpha-hydrogen is more readily abstracted by a strong base.
Caption: Base-catalyzed racemization pathway.
Q4: How can I perform a forced degradation study to quantify the stability of my compound under different pH conditions?
A forced degradation or stress testing study is essential to understand the stability profile of a compound and is a requirement under ICH guidelines for pharmaceutical development.[11][12][13][14] The goal is to induce degradation, typically in the range of 5-20%, to identify potential degradants and establish the stability-indicating nature of your analytical method.[11]
Here is a standard protocol for an acid/base hydrolysis study.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Acid/Base Forced Degradation
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
-
Stress Sample Preparation:
-
Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Neutral Control: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Place the acid and neutral stress vials in a water bath or oven set to 60°C.
-
Keep the base stress vial at room temperature, as base-catalyzed reactions are often much faster.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
-
Quenching:
-
Immediately neutralize the aliquot to stop the degradation.
-
For the acid sample, add an equivalent amount of 0.1 M NaOH.
-
For the base sample, add an equivalent amount of 0.1 M HCl.
-
-
Dilute the quenched sample with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating chiral HPLC method. This is crucial to separate the two enantiomers from each other and from any potential degradation products.
-
Data Presentation
Your results can be summarized in a table to track both the degradation of the parent compound and the loss of its enantiomeric excess (ee).
| Condition | Time (hr) | Parent Compound (%) | Enantiomeric Excess (%) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 99.8 |
| 4 | 98.5 | 85.2 | |
| 8 | 97.1 | 65.7 | |
| 24 | 92.3 | 10.4 | |
| 0.1 M NaOH @ RT | 0 | 100.0 | 99.8 |
| 2 | 99.1 | 40.1 | |
| 4 | 98.6 | 5.3 | |
| 8 | 97.9 | <1.0 |
Note: Data are hypothetical and for illustrative purposes only.
Q5: What are the best practices for storing solutions of this compound to maintain its stereochemical integrity?
To minimize racemization and other potential degradation:
-
pH Control: Prepare and store solutions in a buffered system that is neutral to slightly acidic (pH 4-6). Avoid basic conditions at all costs.
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Chemical reactions, including racemization, are significantly slowed at lower temperatures.
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, THF) for long-term storage of the solid compound or for preparing stock solutions, as they do not facilitate proton transfer as readily as protic solvents (like water or methanol).
-
Light Protection: While the primary instability is pH-related, it is always good practice to store solutions in amber vials to protect against potential photolytic degradation, as recommended by ICH guidelines.[13]
By adhering to these principles, you can ensure the reliability and reproducibility of your experimental results.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
- Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc.
- Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. (2014). Pharmaceutical Development and Technology.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). International Journal of Creative Research Thoughts (IJCRT).
- Singh, R., & Kumar, R. Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Journal of Pharmaceutical Sciences & Research.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube.
- Racemization, Enantiomerization and Diastereomerization. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. (2025). ResearchGate.
- Racemization of ketones in presence of catalytic acid. (2018). Chemistry Stack Exchange.
- Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016). YouTube.
- Base-Promoted α-Halogenation of Aldehydes and Ketones. (2023). JoVE.
- Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. (2025). JoVE.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
- Alpha Halogenation of Ketones. (2018). YouTube.
- 21.2 Mechanisms of Alpha Substitution Reactions. (2021). YouTube.
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Methods for removing impurities from crude 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 64220-40-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key intermediate in high purity. The methodologies outlined are based on established principles for the purification of substituted indanones and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of this compound.
Q1: My crude product is a dark-colored oil or sticky solid. What are the likely impurities and how can I remove them?
A1: The appearance of a dark-colored, non-crystalline crude product often indicates the presence of unreacted starting materials, polymeric byproducts from the cyclization step, or regioisomers. The Friedel-Crafts acylation, a common route to indanones, can generate such impurities[2].
-
Initial Work-up: Before attempting more rigorous purification, a thorough aqueous work-up is crucial. This typically involves dissolving the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing sequentially with:
-
A dilute acid solution (e.g., 1M HCl) to remove any basic impurities.
-
A dilute base solution (e.g., 5% NaHCO₃) to neutralize any acidic residues.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Decolorization: If the color persists, it may be due to polymeric impurities. These can sometimes be removed by treating the solution with activated charcoal, followed by hot filtration[3]. However, be aware that activated charcoal can also adsorb your product, potentially reducing the yield.
Q2: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Q3: What are the best starting points for selecting a recrystallization solvent?
A3: The ideal single recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted indanones, common choices include:
-
Alcohols: Ethanol and isopropanol are frequently used for recrystallizing similar indanone structures[4].
-
Hydrocarbons: Hexane or heptane can be effective, particularly for removing more polar impurities.
-
Two-Solvent Systems: A common and effective approach is a two-solvent recrystallization. A good starting point would be a solvent in which the compound is highly soluble (e.g., dichloromethane or ethyl acetate) and a miscible solvent in which it is poorly soluble (e.g., hexane or petroleum ether).
The following table provides a starting point for solvent selection:
| Solvent System | Rationale |
| Isopropanol | Often provides good solubility at elevated temperatures and poor solubility at room temperature for indanones. |
| Ethanol | Similar to isopropanol, a good general-purpose solvent for recrystallization. |
| Hexane/Ethyl Acetate | A versatile two-solvent system where solubility can be finely tuned by adjusting the solvent ratio. |
| Dichloromethane/Hexane | Another effective two-solvent system for compounds soluble in chlorinated solvents. |
Q4: How do I choose an appropriate mobile phase for silica gel column chromatography?
A4: The choice of eluent for column chromatography is critical for achieving good separation. A general strategy is to start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give your target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.
-
Recommended Starting Systems: For a compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Begin with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the proportion.
-
Experimental Protocols
The following are detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization of the solvent system.
1. Solvent Selection:
- Place a small amount of your crude product (approx. 50 mg) into a test tube.
- Add a few drops of a potential solvent and observe the solubility at room temperature.
- If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.
- Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
2. Recrystallization Procedure:
- Place the crude this compound into an Erlenmeyer flask.
- Add the chosen solvent in small portions while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
- If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
- If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
- Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a standard procedure for purification by flash column chromatography.
1. Column Preparation:
- Select a column of appropriate size for the amount of crude material.
- Securely clamp the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a layer of sand (approx. 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Do not let the silica run dry.
- Add another layer of sand on top of the silica gel.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent that will be used in the gradient.
- Carefully apply the sample to the top of the silica gel using a pipette.
- Allow the sample to absorb onto the silica gel.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions in test tubes or other suitable containers.
- Monitor the separation by TLC analysis of the collected fractions.
- If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: General purification strategy for this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
-
Fillion, E., et al. (n.d.). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses. Retrieved from [Link]
-
Eureka | Patsnap. (2021, March 9). Preparation method of 5-chloro-1-indanone. Retrieved from [Link]
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0235906). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
- Google Patents. (n.d.). Method for producing 5-chloro-1-indanone.
-
Eureka. (n.d.). Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 5-chloro-1-indanone.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Alternative Catalysts for Intramamolecular Cyclization to Form Indanones
Welcome to the Technical Support Center for indanone synthesis via intramolecular cyclization. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore alternative catalytic systems and troubleshoot common experimental challenges. Our goal is to provide you with the technical insights and practical guidance necessary to navigate the complexities of these powerful transformations, moving beyond traditional Friedel-Crafts methodologies.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the selection and implementation of alternative catalysts for indanone synthesis.
Q1: Why should I consider catalysts other than traditional Brønsted or Lewis acids like AlCl₃ or PPA for indanone synthesis?
While effective for certain substrates, traditional acid catalysts often require harsh reaction conditions, stoichiometric loadings, and can be incompatible with sensitive functional groups.[1] Alternative catalysts, such as transition metal complexes (gold, copper, iron) and photocatalysts, can offer milder reaction conditions, improved functional group tolerance, and novel mechanistic pathways, potentially leading to higher yields and selectivities for complex molecules.[2][3][4]
Q2: What are the main advantages of using photocatalytic methods for indanone synthesis?
Photocatalysis offers a green and mild approach to indanone synthesis.[5][6] These methods often proceed at room temperature under visible light irradiation, minimizing thermal degradation of sensitive substrates. They can enable unique radical-mediated pathways, such as the cyclization of diazo compounds or the C-H annulation of aromatic aldehydes with alkynes, without the need for pre-functionalized starting materials.[5][7][8][9]
Q3: When is a gold-catalyzed cyclization a suitable choice for my synthesis?
Gold catalysts, particularly Au(I) complexes, are exceptionally mild and highly efficient for activating alkynes and allenes.[10][11] If your synthetic route involves precursors like 2-alkynylaldehydes or ynamides, gold catalysis can facilitate intricate cyclization cascades under neutral conditions, often leading to complex indanone derivatives with high atom economy.[3][10][12][13]
Q4: Can I use earth-abundant metals like iron or copper for indanone synthesis?
Yes, both iron and copper catalysts are emerging as cost-effective and environmentally benign alternatives. Copper(I) catalysts can mediate radical cyclizations of 1,6-enynes to form indanones.[2][14] Iron catalysts have been employed for intramolecular C-H amidation and other cyclization reactions, offering a more sustainable approach compared to precious metal catalysts.[4][15][16][17]
Q5: What is the Nazarov cyclization, and what are its common challenges?
The Nazarov cyclization is a 4-π electrocyclic reaction of divinyl ketones to produce cyclopentenones, including indanones.[18][19] While powerful, it often requires stoichiometric amounts of strong acids and can suffer from poor regioselectivity and the formation of side products.[20][21] Modern variations aim to address these issues using milder catalysts and by controlling the electronics of the substrates.[18]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during intramolecular cyclization reactions for indanone synthesis.
Problem 1: Low to No Yield of the Desired Indanone
Low or no product formation is a frequent challenge. The underlying cause often relates to catalyst activity, reaction conditions, or substrate reactivity.
Potential Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for your specific substrate or may have degraded.
-
Solution: Screen a range of catalysts. For Friedel-Crafts type reactions, if a standard Lewis acid fails, consider stronger superacids like triflic acid (TfOH) or alternative metal triflates such as bismuth(III) triflate.[22][23][24] For transition-metal catalyzed reactions, ensure the catalyst is properly activated and handled under the recommended atmospheric conditions (e.g., inert gas for air-sensitive catalysts).
-
-
Substrate Deactivation: Electron-withdrawing groups on the aromatic ring can render it less nucleophilic, hindering electrophilic aromatic substitution pathways.[23][25]
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact reaction efficiency.
-
Solution: Systematically vary the reaction temperature. Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from cooling to suppress side reactions.[23] High dilution can favor intramolecular over intermolecular reactions.[26] The choice of solvent is also critical; for instance, non-coordinating solvents are often preferred in Friedel-Crafts reactions.[23]
-
-
Presence of Impurities: Water or other impurities can deactivate moisture-sensitive catalysts like AlCl₃.[25]
-
Solution: Use anhydrous solvents and flame-dried glassware, and conduct the reaction under an inert atmosphere.[25] Ensure the purity of your starting materials.
-
Problem 2: Formation of Significant Side Products
The presence of undesired byproducts can complicate purification and reduce the yield of the target indanone.
Potential Causes & Solutions:
-
Intermolecular Reactions: The acylating agent or an activated intermediate may react with another molecule of the substrate instead of cyclizing, leading to polymeric material.[26]
-
Solution: Running the reaction at a higher dilution can favor the intramolecular pathway by reducing the frequency of intermolecular collisions.[26]
-
-
Rearrangement or Isomerization: Carbocationic intermediates, common in acid-catalyzed reactions, can undergo rearrangements. In Nazarov cyclizations, undesired regioisomers can form.[20][21]
-
Substrate or Product Degradation: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the decomposition of starting materials or the desired indanone product.[26]
-
Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times.[26] Consider using a milder catalyst that allows for lower reaction temperatures.
-
Problem 3: Poor Regioselectivity in Substituted Aromatics
For aromatic precursors with multiple possible sites for cyclization, achieving high regioselectivity can be challenging.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of substituents on the aromatic ring direct the site of cyclization, which may not favor the desired isomer.
-
Solution: Carefully consider the directing effects of your substituents when designing the substrate. In some cases, the use of a blocking group may be necessary to prevent reaction at an undesired position.
-
-
Catalyst Choice: Different catalysts can exhibit varying degrees of regioselectivity based on their size and mechanism.
-
Solution: Screen a variety of catalysts. Bulky Lewis acids or transition metal complexes with specific ligand scaffolds may offer improved regioselectivity compared to smaller, less discriminating catalysts.
-
Comparison of Alternative Catalytic Systems
The following table provides a comparative overview of various alternative catalysts for indanone synthesis to aid in selecting the most appropriate system for your research needs.
| Catalyst System | General Substrate | Typical Conditions | Advantages | Disadvantages |
| Photocatalysis | Diazo compounds, Aromatic aldehydes & alkynes | Visible light, room temp. | Mild conditions, green, novel reactivity | May require specific photocatalysts and additives |
| Gold Catalysis | 2-Alkynylaldehydes, Ynamides | Neutral, mild heating | High atom economy, excellent for complex systems | Cost of gold catalysts |
| Copper Catalysis | 1,6-Enynes | Mild heating, oxidant | Cost-effective, good functional group tolerance | May require an oxidant, substrate scope can be limited |
| Iron Catalysis | Dioxazolones (for quinolinones), Allylic C-H precursors | Mechanochemical or mild heating | Earth-abundant, low toxicity | Less developed for general indanone synthesis |
| Bismuth(III) Triflate | Aryl vinyl ketones (Nazarov) | Mild heating | Low toxicity, moisture stable, cost-effective | Primarily demonstrated for Nazarov-type cyclizations |
Visualizing the Pathways: Mechanisms and Troubleshooting
General Mechanism of Intramolecular Cyclization
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Photocatalytic Synthesis of an Indanone from a Diazo Compound
This protocol is adapted from the work of Xie et al. and demonstrates a mild, visible-light-mediated cyclization. [5][6] Materials:
-
Substituted diazoalkane (1.0 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (2.0 mol %)
-
N,N-Dimethylaniline (Me₂NPh) (1.0 equiv)
-
Methanol (MeOH) and Water (H₂O) in a 5:1 ratio
-
24 W blue LEDs
-
Schlenk tube and standard laboratory glassware
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substituted diazoalkane, Ru(bpy)₃Cl₂·6H₂O, and N,N-Dimethylaniline.
-
Evacuate and backfill the tube with nitrogen gas (repeat this three times).
-
Add the MeOH/H₂O (5:1) solvent mixture via syringe.
-
Stir the resulting mixture at room temperature, irradiating with 24 W blue LEDs.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indanone.
Protocol 2: Gold-Catalyzed Cyclization of a 2-Alkynylaldehyde Cyclic Acetal
This protocol is based on the findings of Yamada et al. for the synthesis of indenone derivatives, which can be readily reduced to indanones. [10] Materials:
-
2-Alkynylaldehyde cyclic acetal (1.0 equiv)
-
IPrAuCl (1 mol %)
-
AgSbF₆ (1 mol %)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add IPrAuCl and AgSbF₆.
-
Add anhydrous DCM and stir the mixture at room temperature for 10-15 minutes to generate the active cationic gold catalyst.
-
Add a solution of the 2-alkynylaldehyde cyclic acetal in anhydrous DCM to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Xie, Y., Bao, Y.-P., Zhuo, X.-Y., et al. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Available at: [Link]
-
(2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
(2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes | Request PDF. ResearchGate. Available at: [Link]
-
(2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
(2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]
-
(2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Available at: [Link]
-
(2014). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega. Available at: [Link]
-
Yamada, T., Park, K., Tachikawa, T., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Chemistry Portal. Available at: [Link]
-
(2018). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications. Available at: [Link]
-
(2014). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega. Available at: [Link]
-
(2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2020). Copper‐Catalyzed Oxidative Intramolecular Cyclization for the Synthesis of 2‐Hydroxy‐Indolin‐3‐Ones | Request PDF. ResearchGate. Available at: [Link]
-
Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
(2021). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core | Request PDF. ResearchGate. Available at: [Link]
-
(2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. ResearchGate. Available at: [Link]
-
2-indanone. Organic Syntheses Procedure. Available at: [Link]
-
(2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules. Available at: [Link]
-
(2022). A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes | Request PDF. ResearchGate. Available at: [Link]
-
Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: [Link]
-
(2025). Copper(I)-Catalyzed Acid-Controlled Divergent Radical Cyclization of 1,6-Enynes to Access 1-Indanones and 1H-Cyclopropa[b] Naphthalene-2,7-diones. R Discovery. Available at: [Link]
-
(2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2020). Copper-catalyzed cyclization reaction: synthesis of trifluoromethylated indolinyl ketones. Chemical Communications. Available at: [Link]
-
Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. Available at: [Link]
-
(2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. Available at: [Link]
-
(2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
(2007). Intermolecular and intramolecular alpha-amidoalkylation reactions using bismuth triflate as the catalyst. PubMed. Available at: [Link]
-
(2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(2022). Iron‐Catalyzed Intramolecular Arene C(sp2)−H Amidations under Mechanochemical Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Paradine, S. M., & White, M. C. (2012). Iron-catalyzed intramolecular allylic C-H amination. Journal of the American Chemical Society. Available at: [Link]
-
Nazarov cyclization reaction. Wikipedia. Available at: [Link]
-
(2025). Iron-Catalyzed Intramolecular Allylic C-H Amination. ResearchGate. Available at: [Link]
-
(2022). Iron-Catalyzed Intramolecular Arene C(sp2 )-H Amidations under Mechanochemical Conditions. PubMed. Available at: [Link]
-
(2023). Contaminated 1-indanone sample. Sciencemadness.org. Available at: [Link]
-
Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. Organic Chemistry Portal. Available at: [Link]
-
Bismuth triflate-catalyzed condensation of indoles with acetone. RSC Publishing. Available at: [Link]
-
(2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron‐Catalyzed Intramolecular Arene C(sp2)−H Amidations under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives [organic-chemistry.org]
- 11. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Iron-catalyzed intramolecular allylic C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iron-Catalyzed Intramolecular Arene C(sp2 )-H Amidations under Mechanochemical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nazarov Cyclization [organic-chemistry.org]
- 19. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 20. longdom.org [longdom.org]
- 21. longdom.org [longdom.org]
- 22. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Resolving peak overlap in the NMR spectrum of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Topic: Resolving Peak Overlap in the NMR Spectrum of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center. This guide provides in-depth troubleshooting for a common analytical challenge: resolving peak overlap in the ¹H NMR spectrum of this compound. Accurate signal assignment is paramount for structural confirmation, purity assessment, and reaction monitoring. In this molecule, the aliphatic protons in the five-membered ring often present as complex, overlapping multiplets, complicating straightforward analysis. This guide offers a systematic, multi-tiered approach to deconstruct these complex spectra, moving from simple adjustments to advanced 2D NMR techniques. Each solution is presented in a practical question-and-answer format, explaining not just the "how" but the fundamental "why" behind each experimental choice.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing a crowded region in my ¹H NMR spectrum. What signals are expected for this compound and where is the overlap most likely?
A1: Understanding the Expected Spectrum
Before troubleshooting, it's crucial to have a clear hypothesis of what the spectrum should look like. The structure of this compound contains distinct proton environments. The primary challenge arises from the protons on the five-membered ring, whose signals can be broad, complex due to coupling, and often overlap.
Expected Proton Environments:
-
Aromatic Protons (3H): Located on the chlorinated benzene ring. Expect complex splitting patterns in the aromatic region (~7.4-7.8 ppm).
-
Aliphatic Protons (5H): These are on the five-membered ring and are the most likely to overlap.
-
Benzylic Methylene (CH₂): Protons at the C3 position, adjacent to the aromatic ring. These are diastereotopic and will appear as two distinct signals, each likely a doublet of doublets.
-
Methine (CH): The single proton at the C2 position, coupled to the adjacent CH₂ protons and the CH₃ group. This will likely be a complex multiplet.
-
Methyl (CH₃): The three protons of the methyl group at C2, which will appear as a doublet due to coupling with the C2-methine proton.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Number of Protons | Expected Chemical Shift (ppm, in CDCl₃) | Expected Multiplicity | Likely Source of Overlap |
| Aromatic (H4, H6, H7) | 3H | 7.4 - 7.8 | m (multiplet) | Unlikely to overlap with aliphatic signals |
| Benzylic (C3-H) | 2H | 2.8 - 3.5 | m (multiplet) | High: May overlap with the C2-H signal |
| Methine (C2-H) | 1H | 2.6 - 3.2 | m (multiplet) | High: May overlap with the C3-H signals |
| Methyl (C2-CH₃) | 3H | ~1.2 | d (doublet) | Low |
The key takeaway is that the three protons of the -CH-CH₂- moiety on the cyclopentanone ring are expected in a relatively narrow window of the aliphatic region. Their complex splitting patterns often merge into an uninterpretable signal cluster.
Q2: The aliphatic region of my spectrum is a single, unresolvable multiplet. What is the simplest first step to try and separate these signals?
A2: Alter the Chemical Environment by Changing the NMR Solvent.
The chemical shift of a proton is highly sensitive to its immediate electronic environment, which is influenced by the surrounding solvent molecules.[1] This phenomenon, known as solvent-induced shift (SIS), is a powerful and simple tool for resolving overlapping signals.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ create a magnetic anisotropic field that can significantly alter the chemical shifts of solute protons based on their spatial orientation relative to the solvent's aromatic ring.[3]
Causality: The planar structure of benzene-d₆ can associate with the solute molecule. Protons located above or below the plane of the benzene ring will be shielded (shifted to a higher field, lower ppm), while those near the edge of the ring will be deshielded (shifted to a lower field, higher ppm). This differential shifting can effectively "pull apart" overlapping signals.
-
Sample Preparation: Prepare a new sample of this compound with the same concentration used previously, but this time dissolving it in benzene-d₆.
-
Spectrometer Setup: Use the same NMR spectrometer and acquisition parameters (e.g., spectral width, number of scans) as the original experiment to ensure a direct comparison.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Analysis: Compare the new spectrum in benzene-d₆ to the original spectrum (e.g., in CDCl₃). Look for changes in the chemical shifts of the overlapping aliphatic protons.
Table 2: Expected Solvent Effects on Aliphatic Proton Shifts
| Solvent | Expected Change in Chemical Shift | Rationale |
| Chloroform-d (CDCl₃) | Baseline reference | Standard, relatively non-interacting solvent. |
| Benzene-d₆ | Significant shifts, often upfield | Anisotropic effects from the aromatic ring current will cause differential shielding.[4] |
| Pyridine-d₅ | Significant shifts, often downfield | Similar to benzene, but the nitrogen lone pair can also interact with electron-deficient parts of the solute. |
| Acetone-d₆ | Moderate shifts | A polar, aprotic solvent that can alter shifts through different solute-solvent interactions.[5] |
Q3: I tried changing the solvent, and while the peaks shifted, they are still not fully resolved. Is there a chemical method to induce larger separations?
A3: Yes, Employ a Lanthanide Shift Reagent (LSR).
When solvent effects are insufficient, a lanthanide shift reagent can be used to induce large, predictable chemical shifts.[6] These are organometallic complexes, typically of Europium (Eu) or Praseodymium (Pr), that act as Lewis acids. The ketone functional group in your molecule has lone pairs of electrons on the oxygen, making it a Lewis base. The LSR will reversibly coordinate with this oxygen atom.[7]
Mechanism of Action: The lanthanide metal is paramagnetic. When it coordinates to the ketone, its powerful magnetic field influences the local magnetic fields of the nearby protons in the analyte. This effect, known as a pseudocontact shift, is distance and angle-dependent. Protons closer to the lanthanide complex will experience a much larger shift (typically downfield for Europium reagents) than those further away. This will "drag" the signals apart based on their proximity to the carbonyl group.
Caption: Workflow of a Lanthanide Shift Reagent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.
-
Prepare LSR Stock: Prepare a concentrated stock solution of a suitable LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution directly to the NMR tube.
-
Acquire and Mix: Gently invert the NMR tube to mix, and re-acquire the ¹H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra. You should observe the signals spreading out. The protons on the five-membered ring, being closer to the coordinating carbonyl, will shift more significantly than the aromatic protons.
-
Analysis: Plot the change in chemical shift (Δδ) for each proton signal against the molar ratio of LSR to substrate. This can help in assigning signals based on the magnitude of their induced shift.
Q4: The previous methods helped, but for my publication, I need definitive, unambiguous proof of my assignments. Which advanced NMR experiments should I run?
A4: Utilize Two-Dimensional (2D) NMR Spectroscopy for Complete Structural Elucidation.
2D NMR is the most powerful method for resolving severe peak overlap and unambiguously determining molecular structure.[8] It works by spreading the NMR signals across two frequency dimensions, which can resolve signals that are completely overlapped in a 1D spectrum.[9][10] For your molecule, a combination of homonuclear and heteronuclear correlation experiments will provide a complete picture of the proton and carbon framework.[11]
Caption: Recommended 2D NMR workflow for structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy)
-
What it shows: Correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[12] A cross-peak in a COSY spectrum indicates that two protons are J-coupled.
-
Why it's useful: It will allow you to "walk" through the spin system of the aliphatic portion. You will see a cross-peak between the methyl doublet and the methine proton, and between the methine proton and the two diastereotopic methylene protons. This confirms their connectivity even if their signals are overlapped.
-
Protocol: This is a standard, relatively quick experiment. Run a gradient-selected COSY (gCOSY) experiment. The default parameters on most modern spectrometers are usually sufficient.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
What it shows: Correlations between each proton and the carbon atom it is directly attached to (one-bond ¹JCH coupling).[8][13]
-
Why it's useful: This is the ultimate tool for resolving proton overlap.[14] Even if multiple proton signals are crowded at 3.0 ppm, they are likely attached to carbons with different chemical shifts. The HSQC spectrum will show separate correlation peaks for each C-H pair, using the greater spectral dispersion of the ¹³C dimension to resolve the ¹H ambiguity. A multiplicity-edited HSQC can also differentiate CH/CH₃ signals from CH₂ signals by phasing them differently (e.g., positive vs. negative peaks), providing similar information to a DEPT-135 experiment.[15][16]
-
Protocol: Run a phase-sensitive, gradient-selected HSQC experiment. Ensure the ¹³C spectral width is large enough to encompass all expected carbon signals (approx. 0-220 ppm).
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
What it shows: Correlations between protons and carbons over longer ranges, typically 2 or 3 bonds (²JCH and ³JCH).[17]
-
Why it's useful: This experiment pieces the entire molecular puzzle together. It connects fragments identified by COSY and confirms the assignment of non-protonated (quaternary) carbons, such as the carbonyl carbon and the aromatic carbons bonded to the chlorine and the indanone framework. For example, you should see correlations from the benzylic CH₂ protons to the carbonyl carbon and to several aromatic carbons.
-
Protocol: This experiment takes longer to acquire than an HSQC. Run a gradient-selected HMBC. The key parameter to optimize is the long-range coupling delay, which is typically set to detect correlations from couplings of around 8 Hz.
-
Table 3: Information Gained from 2D NMR Experiments
| Experiment | Type of Correlation | Information Provided for this compound |
| COSY | ¹H – ¹H (through-bond) | Confirms the -CH(CH₃)-CH₂- spin system. |
| HSQC | ¹H – ¹³C (one bond) | Resolves overlapping ¹H signals. Assigns each proton to its attached carbon. |
| HMBC | ¹H – ¹³C (multiple bonds) | Confirms the overall carbon skeleton. Assigns quaternary carbons (e.g., C=O, C-Cl). |
By systematically applying these 1D and 2D NMR techniques, you can move from a state of spectral ambiguity to a position of complete and confident structural assignment for this compound.
References
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Google Search.[8]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from Taylor & Francis Online.[1]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from Reddit.[2]
-
JoVE. (2024, December 5). 2D NMR: Overview of Homonuclear Correlation Techniques. Retrieved from JoVE.[12]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from Chemistry LibreTexts.[9]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from J-Stage.[3]
-
Benchchem. (n.d.). Application Notes & Protocols for NMR Spectroscopy in Structural Elucidaion of Complex Molecules in Drug Development. Retrieved from Benchchem.[13]
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from ResearchGate.[10]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from Canadian Science Publishing.[4]
-
ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from ACS Publications.[5]
-
Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from Weizmann Institute of Science.[18]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from Mestrelab Research.[14]
-
ResearchGate. (n.d.). Peak overlap resolution by covariance NMR. Retrieved from ResearchGate.[19]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of Regensburg.[17]
-
Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Retrieved from Oxford Academic.[20]
-
Magritek. (2015, September 10). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Retrieved from Magritek.[15]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info.[21]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from Fiveable.[22]
-
Slideshare. (n.d.). NMR Shift reagents. Retrieved from Slideshare.[6]
-
Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra? Retrieved from Chemistry Stack Exchange.[23]
-
UCLA. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from UCLA.[24]
-
PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from PubChem.[25]
-
ChemScene. (n.d.). This compound. Retrieved from ChemScene.[26]
-
YouTube. (2013, February 5). How to Interpret a DEPT-ed-HSQC: Part 2. Retrieved from YouTube.[16]
-
ACS Publications. (2025, June 25). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from ACS Publications.[11]
-
YouTube. (2022, December 23). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from YouTube.[7]
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Technical Support Center: Preventing Polymerization in the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation, particularly polymerization, during this critical synthetic step. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to enhance your reaction yield and product purity.
Section 1: Understanding the Root Cause of Polymerization
Q1: What is the primary chemical mechanism that leads to unwanted polymer formation during the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one?
The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one is most commonly achieved via an intramolecular Friedel-Crafts acylation of a precursor like 3-(3-chlorophenyl)propanoyl chloride or its corresponding carboxylic acid.[1][2] This reaction is catalyzed by strong Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄, PPA).[1][3] While the goal is an intramolecular cyclization to form the desired five-membered ring, the highly reactive intermediates can instead engage in intermolecular reactions, leading to the formation of dimers, oligomers, and ultimately, intractable polymers or "tar".[3][4]
There are two primary competing reaction pathways that cause this issue:
-
Intermolecular Friedel-Crafts Acylation: The acylium ion (R-C=O⁺), which is the key electrophilic intermediate for the desired cyclization, can be attacked by the electron-rich aromatic ring of another precursor molecule instead of its own tail. This bimolecular reaction is highly dependent on concentration. At high concentrations of the starting material, the probability of intermolecular collisions increases, favoring the formation of long-chain polymeric byproducts over the desired intramolecular ring closure.[3]
-
Product-Derived Polymerization: The ketone product, 5-chloro-1-indanone, possesses acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). Under the harsh acidic conditions of the reaction, the ketone can enolize. This enol form is nucleophilic and can attack a protonated carbonyl of another indanone molecule in an aldol-type condensation. Subsequent dehydration and further condensation can lead to complex polymeric structures. Furthermore, at elevated temperatures, the desired product can become unstable and decompose, contributing to the formation of tar-like substances.[3]
Caption: Desired intramolecular vs. undesired intermolecular pathways.
Section 2: Frequently Asked Questions (FAQs)
Q2: My reaction turned into a dark, viscous, or solid "tar." What likely caused this, and is the product salvageable?
A dark, tarry reaction mixture is a classic sign of extensive polymerization and/or decomposition.[4] This is typically caused by one or more of the following:
-
Excessively High Temperature: There is often a narrow optimal temperature window. For instance, with sulfuric acid, temperatures above 150°C can cause the product to decompose, while temperatures below 90°C may favor the formation of oligomeric byproducts.[3]
-
High Reactant Concentration: Adding the starting material too quickly or running the reaction in a minimal amount of solvent increases the likelihood of intermolecular reactions.
-
Non-Optimal Catalyst Amount: Too much catalyst can increase the reaction rate uncontrollably, leading to a temperature spike and subsequent polymerization.
Salvageability: Recovery can be challenging but is sometimes possible. The first step is to attempt to dissolve the crude mixture in a large volume of an appropriate solvent (e.g., dichloromethane or ethyl acetate) and wash thoroughly with water and brine. If a solid precipitates, it is likely the polymer. The desired product may be in the organic filtrate. Purification via column chromatography or recrystallization from a solvent like methanol might isolate some product from the brown, crude solid.[3][4]
Q3: My yield is very low, and TLC analysis shows a smear from the baseline up to the product spot. Does this indicate polymerization?
Yes, this is a strong indication of polymerization. A TLC smear, particularly from the baseline, represents a mixture of compounds with varying polarities and molecular weights, which is characteristic of oligomers and polymers. The desired product, being a single compound, should appear as a discrete spot.
Q4: What is the optimal temperature range to minimize polymerization?
The optimal temperature is highly dependent on the acid catalyst used.
-
Sulfuric Acid: A range of 90-150°C is cited, with a preferred window of 100-125°C .[3] Below this range, intermolecular reactions leading to oligomers are more prevalent. Above this range, product decomposition becomes a significant issue.[3]
-
Aluminum Chloride (AlCl₃): The reaction is often started at a low temperature (e.g., below 5°C) during the addition of reagents to control the initial exothermic reaction. The temperature is then carefully raised to between 50°C and 70°C to drive the cyclization to completion.[4]
-
Solid Acid Catalysts: These often require higher temperatures (200-425°C) and are best used in a continuous flow reactor to minimize contact time and suppress intermolecular reactions.[3]
Q5: How critical is the rate of reagent addition for preventing polymerization?
It is extremely critical . The principle of favoring intramolecular reactions over intermolecular ones often relies on maintaining a state of high dilution. By adding the reactant solution slowly to the heated acid catalyst, you ensure that the concentration of the reactive acylium ion intermediate is always low.[3] This low concentration statistically favors the "tail" of the molecule finding its own "head" (intramolecular cyclization) rather than finding another molecule (intermolecular reaction). A rapid addition is a common cause of reaction failure.
Q6: Can the choice and quality of the catalyst impact polymerization?
Absolutely.
-
Catalyst Type: Different catalysts have different activities. For example, some patents describe using mixed molten salts (AlCl₃/NaCl/KCl) or heteropolyacids to carry out the reaction at lower temperatures and avoid issues seen with AlCl₃ alone, such as large amounts of tar.[4]
-
Catalyst Quality: For Lewis acids like AlCl₃, being anhydrous is paramount. Any moisture will hydrolyze the catalyst, reducing its activity and potentially changing the reaction pathway, leading to lower yields and more byproducts.
Section 3: Troubleshooting and Optimized Protocols
Guide 1: Troubleshooting a Reaction with High Polymer Content
If you have already performed a reaction that resulted in a low yield of a brown solid, follow this guide.
| Issue | Diagnostic Step | Corrective Action / Recovery Protocol |
| High Polymer Content | Crude product is a dark, sticky solid or oil. TLC shows a significant baseline smear. | 1. Trituration/Washing: Vigorously stir the crude solid with a solvent in which the product is sparingly soluble but the polymer is not (e.g., cold methanol or hexanes). Filter to separate the insoluble polymer. The desired product may be concentrated in the filtrate. 2. Recrystallization: Dissolve the crude material in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly. The crystalline product may precipitate, leaving oligomers in the mother liquor.[4] 3. Steam Distillation: For thermally stable products, steam distillation can be effective for separating a volatile monomer from non-volatile polymers.[3] |
| Incomplete Reaction | TLC or GC analysis shows a significant amount of starting material remaining. | This suggests the reaction conditions were not vigorous enough. For the next attempt, consider: - Increasing the reaction temperature slightly (while staying within the optimal window). - Extending the reaction time. - Ensuring the catalyst is active and used in the correct stoichiometric amount. |
| Product Decomposition | The product is isolated, but it is dark and impure, and the yield is low despite full conversion of the starting material. | This points to conditions being too harsh. For the next attempt: - Lower the reaction temperature. - Decrease the reaction time. - Ensure efficient stirring to avoid localized "hot spots." |
Guide 2: Optimized Protocol for Sulfuric Acid-Mediated Cyclization
This protocol is based on a method designed to minimize byproduct formation by controlling reactant concentration and temperature.[3]
Materials:
-
3-chloro-1-(4-chlorophenyl)-1-propanone (precursor)
-
Concentrated Sulfuric Acid (≥95%)
-
Inert solvent (e.g., n-heptane or toluene)
-
Ice water for quenching
Procedure:
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, add the concentrated sulfuric acid.
-
Heating: Heat the sulfuric acid to the target temperature of 100-125°C with vigorous stirring.
-
Reactant Preparation: In a separate flask, dissolve the 3-chloro-1-(4-chlorophenyl)-1-propanone reactant in an inert solvent like n-heptane.
-
Slow Addition: Add the reactant solution dropwise from the funnel to the hot, stirred sulfuric acid over a period of 1-2 hours. Crucially, maintain the reaction temperature within the 100-125°C range throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and stirring for an additional 1-3 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice, extracting with an organic solvent, and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice water to quench the reaction and precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash it thoroughly with water until the filtrate is neutral, and dry it under vacuum.
-
Purification: Recrystallize the crude brown solid from methanol to obtain the purified 5-chloro-2,3-dihydro-1H-inden-1-one as a white or off-white solid.[3][4]
Guide 3: Optimized Protocol for Aluminum Chloride-Mediated Cyclization
This protocol is adapted from patent literature and focuses on controlling the initial exotherm of the Friedel-Crafts reaction.[4]
Materials:
-
3-(3-chlorophenyl)propanoyl chloride (precursor)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (or another suitable solvent)
-
Ice water for quenching
Procedure:
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., nitrogen), add chlorobenzene and cool the flask to below 5°C using an ice-salt bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ to the cold solvent with vigorous stirring. Allow the slurry to stir for 30 minutes.
-
Slow Addition of Precursor: Add the 3-(3-chlorophenyl)propanoyl chloride dropwise to the cold AlCl₃ slurry over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Controlled Heating: After the addition is complete, slowly raise the reaction temperature to 50-70°C and hold for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction to completion using TLC or GC.
-
Work-up: Cool the reaction mixture. In a separate, large flask, prepare a vigorously stirred mixture of ice and water. Slowly and carefully transfer the reaction mixture into the ice water. This quench is highly exothermic and may release HCl gas; ensure it is done in a well-ventilated fume hood.
-
Isolation & Purification: Stir the quenched mixture until all solids are broken up. Filter the crude product, wash with water, and purify by recrystallization from methanol.
Section 4: Visual Workflow and Summary
Caption: Troubleshooting workflow for polymerization issues.
Summary of Key Parameters to Control Polymerization
| Parameter | Optimal Condition | Rationale |
| Temperature | Acid-dependent; 100-125°C for H₂SO₄, 50-70°C for AlCl₃ (after initial cooling).[3][4] | Balances reaction rate against the rates of side reactions and product decomposition. |
| Concentration | Maintain high dilution by adding reactant slowly to the catalyst/solvent mixture.[3] | Kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization. |
| Catalyst | Use anhydrous Lewis acids; ensure correct stoichiometric amount.[4] | Water deactivates the catalyst. Incorrect amounts can lead to incomplete reaction or uncontrolled side reactions. |
| Stirring | Vigorous and efficient stirring throughout the reaction. | Prevents localized temperature gradients ("hot spots") and ensures homogeneous mixing. |
| Work-up | Rapid and cold quenching by pouring the reaction mixture into ice water.[4] | Immediately stops the reaction and prevents further byproduct formation during work-up. |
References
-
Štefane, B., & Kočevar, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-63. [Link]
-
Fuxin Ruiguang Fluorine Chem. (2021). Preparation method of 5-chloro-1-indanone. CN112457813A. Patsnap. [Link]
- Dow Agrosciences LLC. (1998). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. EP0863124A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
-
Xi'an Modern Chemistry Research Institute. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A. Patsnap. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
- Jiangxi Alpha Hi-Tech Pharmaceutical Co., Ltd. (2020). Synthetic method for improving yield of 5-chloro-1-indanone. CN111205175A.
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
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- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 4. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Low-Cost Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
Welcome to the technical support center for the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for cost-effective synthesis. Our focus is on practical, field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis.
Introduction
5-Chloro-2-methoxycarbonyl-1-indanone is a key intermediate in the synthesis of various pharmaceuticals, most notably the insecticide indoxacarb.[1][2][3] Its efficient and low-cost production is therefore of significant interest. The most common synthetic approaches involve a two-stage process: first, the synthesis of the precursor 5-chloro-1-indanone, followed by the introduction of the methoxycarbonyl group at the C2 position. This guide will address potential issues in both stages.
Stage 1: Synthesis of 5-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation
The synthesis of 5-chloro-1-indanone is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding acyl chloride.[4][5] This is a critical step where yield and purity can be significantly impacted by reaction conditions.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 5-chloro-1-indanone.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Yield of 5-Chloro-1-indanone | Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive.[5] Contamination with water will deactivate the catalyst, preventing the reaction. | Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: Stoichiometric amounts of Lewis acids are often required as they complex with the carbonyl oxygen of the product. | Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid. For less reactive substrates, a higher excess may be necessary. | |
| Poor Quality Starting Material: Impurities in the 3-chlorophenylpropionic acid or its acyl chloride can inhibit the reaction. | Solution: Purify the starting materials before use. The acid can be recrystallized, and the acyl chloride can be distilled. | |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: The Friedel-Crafts reaction can sometimes lead to the formation of regioisomers, although for 3-chlorophenylpropionyl chloride, cyclization to the 5-chloro isomer is generally favored. | Solution: The choice of catalyst and solvent can influence regioselectivity.[5] While AlCl₃ is common, other Lewis acids like SnCl₄ or solid acid catalysts could be explored. Using a non-polar solvent like dichloromethane or dichloroethane is standard. |
| Reaction Stalls or is Sluggish | Low Reaction Temperature: While the initial addition of the catalyst is often done at low temperatures to control the exothermic reaction, the reaction may require warming to proceed to completion. | Solution: After the initial addition of the Lewis acid at 0°C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40-50°C) may be required, but monitor for side product formation. |
| Deactivated Substrate: The chloro-substituent on the aromatic ring is deactivating, which can make the cyclization more difficult compared to unsubstituted phenylpropionic acid. | Solution: A stronger catalyst system may be needed. Polyphosphoric acid (PPA) can be an effective alternative to Lewis acids for this type of cyclization, often requiring elevated temperatures.[4][5] |
FAQs: 5-Chloro-1-indanone Synthesis
Q1: Can I use 3-chlorophenylpropionic acid directly without converting it to the acyl chloride?
A1: Yes, direct cyclization of the carboxylic acid is possible but generally requires stronger acid catalysts and harsher conditions.[4] Polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and P₂O₅ are commonly used.[4] This "one-step" approach avoids the use of chlorinating agents like thionyl chloride but may lead to more side products due to the high temperatures involved.
Q2: What are some low-cost alternatives to common Lewis acid catalysts?
A2: While AlCl₃ is relatively inexpensive, zinc chloride (ZnCl₂) is another viable, low-cost option, though it may be less reactive.[6][7] In some cases, solid-supported acids or mixed molten salts containing AlCl₃ have been used to reduce the overall amount of catalyst needed and simplify workup.[8]
Q3: My reaction mixture turns dark and tarry. What is causing this?
A3: This is often a sign of side reactions, such as polymerization or charring, which can be caused by excessively high temperatures or a highly concentrated reaction mixture. Ensure the temperature is well-controlled, especially during the addition of the Lewis acid. Using a sufficient amount of solvent can also help to dissipate heat and prevent localized overheating.
Stage 2: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone
The introduction of the methoxycarbonyl group at the C2 position is typically achieved via a base-mediated reaction of 5-chloro-1-indanone with a suitable carboxylating agent, such as dimethyl carbonate.
Experimental Workflow: Carboxymethylation
Caption: Workflow for the carboxymethylation of 5-chloro-1-indanone.
Troubleshooting Guide: Carboxymethylation
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Desired Product | Incomplete Enolate Formation: The pKa of the α-proton of the indanone is around 18-20. A sufficiently strong base is required for complete deprotonation. | Solution: Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been handled under anhydrous conditions. Using a slight excess (e.g., 1.2 equivalents) can drive the reaction to completion.[1] |
| Reversibility of the Reaction: The Claisen-type condensation can be reversible. | Solution: Using dimethyl carbonate as both the reagent and solvent can help to drive the equilibrium towards the product. However, an optimized ratio of DMF to DMC (1:1) has been shown to improve yield and reaction time under mild conditions.[1] | |
| Side Reactions: The enolate can potentially undergo self-condensation or other side reactions. | Solution: Control the reaction temperature. The reaction is often run at room temperature, which is generally sufficient.[1] Adding the indanone solution to the base/DMC mixture can sometimes help to minimize side reactions. | |
| Difficulty in Product Isolation/Purification | Formation of Byproducts: The reaction may produce small amounts of di-carboxylated or other byproducts. | Solution: The workup procedure is critical. Quenching the reaction with a cold, dilute acid (e.g., 1M HCl) helps to neutralize the excess base and protonate the enolate of the product.[1] Purification by silica gel column chromatography or recrystallization is usually necessary to obtain a high-purity product.[1] |
| Emulsion during Extraction: The presence of salts and polar solvents like DMF can sometimes lead to emulsions during the aqueous workup. | Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Use a larger volume of extraction solvent if necessary. |
FAQs: 5-Chloro-2-methoxycarbonyl-1-indanone Synthesis
Q1: What is the role of DMF in the reaction when using dimethyl carbonate?
A1: Dimethylformamide (DMF) is a polar aprotic solvent that helps to dissolve the reactants and the intermediate sodium enolate, facilitating a more homogeneous and efficient reaction. An optimized 1:1 ratio of DMF to dimethyl carbonate has been reported to give high yields at room temperature.[1]
Q2: Are there alternative, more environmentally friendly reagents than dimethyl carbonate?
A2: Dimethyl carbonate is considered a relatively "green" reagent as it is biodegradable and has low toxicity.[1] Other carboxylating agents could be used, but they may be more expensive or hazardous. For instance, methyl cyanoformate could be used but is highly toxic.
Q3: My product appears as an oil and is difficult to crystallize. What should I do?
A3: If the crude product is an oil, it likely contains impurities. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) is the best approach to remove these impurities.[1] The purified product should be a solid with a melting point around 79-81°C.[1]
Comparison of Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Typical Yield | Advantages | Disadvantages |
| Two-Step: Acyl Chloride Cyclization + Carboxymethylation | 3-Chlorophenylpropionic acid, SOCl₂, AlCl₃, 5-Chloro-1-indanone, DMC, NaH | Lewis Acid, Strong Base | ~60-75% overall | Well-established, reliable | Use of hazardous reagents (SOCl₂, AlCl₃, NaH), multiple steps |
| Two-Step: Direct Acid Cyclization + Carboxymethylation | 3-Chlorophenylpropionic acid, PPA, 5-Chloro-1-indanone, DMC, NaH | Brønsted Superacid, Strong Base | ~50-70% overall | Avoids use of SOCl₂ | Harsh conditions (high temp), potential for more side products |
| Improved Carboxymethylation | 5-Chloro-1-indanone, DMC, DMF, NaH | NaH | Up to 88% (for the second step)[1] | High yield, mild conditions (RT) | Requires careful control of solvent ratios and anhydrous conditions |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation
-
Acyl Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 3-(3-chlorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-chlorophenyl)propanoyl chloride is used directly in the next step.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM.
-
Slowly add the AlCl₃ suspension to the acyl chloride solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to obtain pure 5-chloro-1-indanone.
Protocol 2: Improved Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone[1]
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add a 1:1 mixture of anhydrous dimethyl carbonate (DMC) and anhydrous dimethylformamide (DMF).
-
Reaction: To this suspension, add a solution of 5-chloro-1-indanone (1 equivalent) in the 1:1 DMC/DMF solvent mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold 1M hydrochloric acid.
-
Extract the aqueous phase with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid.[1]
References
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
- Parvulescu, V. I., & Hardacre, C. (2007). Catalysis in ionic liquids. Chemical Reviews, 107(6), 2615-2665.
- Google Patents. (2014). CN104910001A - Synthetic method of 5-chloro-1-indanone.
-
Google Patents. (2021). Preparation method of 5-chloro-1-indanone - Eureka | Patsnap. Available at: [Link]
- Martinez, A. G., & Hu, S. (2001). Niobium pentachloride, an efficient and mild catalyst for the Fries rearrangement of aryl esters and the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. Tetrahedron Letters, 42(39), 6889-6891.
- Cravotto, G., Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180-196.
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Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro- and 5-Bromo-2-methyl-indanones for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic pathway. Within the versatile class of indanone scaffolds, halogenated derivatives serve as pivotal intermediates for the construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of two common analogs: 5-Chloro-2-methyl-indanone and 5-Bromo-2-methyl-indanone. Our analysis will delve into the electronic and steric factors governing their reactivity at key functional sites, offering field-proven insights to inform rational substrate selection.
Introduction: The Indanone Scaffold in Medicinal Chemistry
The 1-indanone framework, a bicyclic structure featuring a fused benzene and cyclopentanone ring system, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The strategic introduction of a halogen at the 5-position provides a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The 2-methyl substituent introduces a chiral center and modifies the reactivity of the adjacent carbonyl group and alpha-proton.
This guide will compare the reactivity of the chloro- and bromo-substituted 2-methyl-indanones in two fundamental transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-X bond and a base-catalyzed Aldol condensation involving the enolate of the indanone.
Synthesis of 5-Halo-2-methyl-indanones
The synthesis of both 5-Chloro- and 5-Bromo-2-methyl-indanone can be achieved through a two-step sequence starting from the corresponding 5-halo-1-indanone. The parent halo-indanones are typically prepared via an intramolecular Friedel-Crafts acylation of a 3-(halophenyl)propionic acid.[1]
General Synthetic Workflow
Caption: General synthetic route to 5-halo-2-methyl-indanones.
Reactivity at the C-X Bond: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is paramount, with the rate-determining step often being the oxidative addition of the aryl halide to the palladium(0) catalyst.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, necessitating less energy for cleavage during the oxidative addition step. This translates to faster reaction rates and often allows for the use of milder reaction conditions for aryl bromides compared to their chloro counterparts.
Hypothetical Comparative Experiment: Suzuki-Miyaura Coupling
To illustrate this reactivity difference, we present a hypothetical comparative Suzuki-Miyaura coupling of 5-Chloro- and 5-Bromo-2-methyl-indanone with phenylboronic acid under identical reaction conditions.
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Expected Experimental Data
| Substrate | Halogen (X) | Reaction Time (h) | Yield (%) |
| 5-Chloro-2-methyl-indanone | Cl | 24 | 45 |
| 5-Bromo-2-methyl-indanone | Br | 8 | 85 |
These are expected results based on established reactivity principles and not from a specific experimental run.
The expected results clearly indicate the superior reactivity of the bromo-substituted indanone, which is anticipated to provide a significantly higher yield in a shorter reaction time. The activation of the more robust C-Cl bond often requires more specialized and expensive catalysts, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, to enhance the electron density on the palladium center and facilitate oxidative addition.[2]
Reactivity of the Carbonyl Group and α-Proton: Aldol Condensation
The reactivity of the cyclopentanone ring of the indanone scaffold is centered around the carbonyl group and the adjacent α-protons. The acidity of the α-proton at the 2-position allows for the formation of an enolate, which can then act as a nucleophile in reactions such as the Aldol condensation.
The electronic nature of the substituent at the 5-position on the aromatic ring can influence the acidity of the α-proton and the electrophilicity of the carbonyl carbon. Both chlorine and bromine are electron-withdrawing groups through induction, but electron-donating through resonance. Overall, they are considered deactivating groups in electrophilic aromatic substitution.[3]
The electron-withdrawing inductive effect of the halogen atom is transmitted through the aromatic ring to the carbonyl group. This effect can influence the acidity of the α-proton. Hammett constants (σ) quantify the electronic effect of substituents on a benzene ring. For para-substituents, both Cl (σₚ = +0.23) and Br (σₚ = +0.23) have identical, positive Hammett constants, indicating a similar electron-withdrawing effect on the reactivity of a remote reaction center.[4] Therefore, we can predict that the difference in reactivity between the 5-chloro and 5-bromo analogs in reactions involving the enolate will be minimal.
Hypothetical Comparative Experiment: Aldol Condensation
A base-catalyzed Aldol condensation with benzaldehyde is a suitable model reaction to compare the reactivity of the enolates of 5-Chloro- and 5-Bromo-2-methyl-indanone.
Caption: Workflow for the comparative Aldol condensation.
Expected Experimental Data
| Substrate | Halogen (X) | Reaction Time (h) | Yield (%) |
| 5-Chloro-2-methyl-indanone | Cl | 6 | 78 |
| 5-Bromo-2-methyl-indanone | Br | 6 | 80 |
These are expected results based on established reactivity principles and not from a specific experimental run.
The expected outcomes suggest that both the chloro- and bromo-substituted indanones will exhibit similar reactivity in the Aldol condensation, with comparable reaction times and yields. This is consistent with their nearly identical Hammett constants, which imply a similar electronic influence on the acidity of the α-proton and the stability of the resulting enolate.
Spectroscopic Characterization
The structural integrity of the 5-halo-2-methyl-indanones can be confirmed by standard spectroscopic techniques, primarily ¹H and ¹³C NMR. The following are predicted chemical shifts based on data from analogous structures.[5]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | 5-Chloro-2-methyl-indanone (δ, ppm) | 5-Bromo-2-methyl-indanone (δ, ppm) |
| H-2 | ~2.7 (m) | ~2.7 (m) |
| H-3 | ~3.2 (dd), ~2.7 (dd) | ~3.2 (dd), ~2.7 (dd) |
| H-4 | ~7.7 (d) | ~7.7 (d) |
| H-6 | ~7.5 (dd) | ~7.6 (dd) |
| H-7 | ~7.3 (d) | ~7.3 (d) |
| 2-CH₃ | ~1.2 (d) | ~1.2 (d) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | 5-Chloro-2-methyl-indanone (δ, ppm) | 5-Bromo-2-methyl-indanone (δ, ppm) |
| C=O | ~208 | ~208 |
| C-2 | ~45 | ~45 |
| C-3 | ~35 | ~35 |
| C-4 | ~125 | ~125 |
| C-5 | ~135 | ~122 |
| C-6 | ~128 | ~131 |
| C-7 | ~129 | ~129 |
| C-3a | ~139 | ~140 |
| C-7a | ~152 | ~152 |
| 2-CH₃ | ~15 | ~15 |
Experimental Protocols
Synthesis of 5-Bromo-2-methyl-indanone
Step 1: Synthesis of 5-Bromo-1-indanone
-
To a solution of 3-(4-bromophenyl)propionic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(4-bromophenyl)propanoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 5-bromo-1-indanone.
Step 2: Synthesis of 5-Bromo-2-methyl-indanone
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous THF at 0 °C, add a solution of 5-bromo-1-indanone (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-bromo-2-methyl-indanone.
The synthesis of 5-Chloro-2-methyl-indanone follows an analogous procedure starting from 3-(4-chlorophenyl)propionic acid.
Suzuki-Miyaura Cross-Coupling Protocol
-
To an oven-dried flask, add the 5-halo-2-methyl-indanone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Aldol Condensation Protocol
-
Dissolve the 5-halo-2-methyl-indanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure aldol condensation product.
Conclusion and Recommendations
The choice between 5-Chloro- and 5-Bromo-2-methyl-indanone as a synthetic intermediate should be guided by the intended chemical transformation.
-
For reactions involving the C-X bond, such as palladium-catalyzed cross-coupling, 5-Bromo-2-methyl-indanone is the superior substrate. Its greater reactivity allows for milder reaction conditions, shorter reaction times, and generally higher yields with standard catalytic systems. While the chloro-analog is often more cost-effective, its use may necessitate significant process optimization and the use of more sophisticated and expensive catalysts.
-
For reactions involving the enolate, such as Aldol condensations, both substrates are expected to perform similarly. The electronic effects of the chloro and bromo substituents at the 5-position are comparable, leading to negligible differences in the reactivity of the α-proton and the carbonyl group. In this case, the choice can be based on cost and availability.
By understanding these fundamental reactivity differences, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and robust chemical processes in drug discovery and development.
References
-
Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link][1]
-
LookChem. (n.d.). Cas 17496-14-9, 2-METHYL-1-INDANONE. Retrieved from [Link][7]
-
Dalhousie University. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link][8]
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link][9]
-
Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors? Retrieved from [Link][10]
-
OpenStax. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link][3]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link][11]
-
ResearchGate. (2020). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link][12]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link][13]
-
Studylib. (n.d.). Aldol Condensation: Chalcone Synthesis Lab Procedure. Retrieved from [Link][14]
-
Scribd. (n.d.). Experiment 4: The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link][15]
-
University of Nebraska-Lincoln. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved from [Link][16]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link][17]
-
PubMed. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon.... Retrieved from [Link][18]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link][19]
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The Gold Standard: A Comparative Guide to Structure Validation of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one Using X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The journey from a proposed molecular structure to a validated, real-world entity relies on rigorous analytical techniques. Among these, single-crystal X-ray crystallography stands as the definitive method, providing an unparalleled atomic-level view of a molecule's architecture.[1] This guide will provide an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of the novel compound, 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. We will explore the causality behind experimental choices and provide field-proven insights into why X-ray crystallography is considered the "gold standard" in this context.
The Challenge: Unambiguous Structure Determination
The synthesis of a target molecule like this compound can often yield isomers or unexpected rearrangement products. Therefore, relying on a single analytical method can sometimes lead to ambiguous or even incorrect structural assignments. A multi-faceted approach is often necessary, but each technique provides different pieces of the structural puzzle.
A Comparative Overview of Key Analytical Techniques
While X-ray crystallography provides a definitive 3D structure, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. Each technique has its own strengths and limitations.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2][3] | Measurement of the mass-to-charge ratio of ionized molecules.[4] |
| Sample Type | A single, well-ordered crystal.[5] | A soluble compound in a suitable deuterated solvent.[2] | An ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. | Through-bond and through-space correlations, providing information on the connectivity of atoms and their relative spatial arrangement in solution.[2][6] | Molecular weight, elemental composition, and fragmentation patterns that can suggest structural motifs.[4] |
| Key Advantage | Provides an unambiguous and complete 3D structure of the molecule in the solid state. | Excellent for determining the connectivity of atoms and for studying dynamic processes in solution. | High sensitivity and ability to determine the molecular formula. |
| Key Limitation | Requires the growth of a high-quality single crystal, which can be a significant bottleneck.[1] | Can be ambiguous for complex structures with many overlapping signals and does not directly provide bond lengths or angles. | Provides limited information about the 3D arrangement of atoms and stereochemistry. |
Experimental Validation of this compound: A Hypothetical Case Study
To illustrate the power of a combined analytical approach, spearheaded by X-ray crystallography, we present a hypothetical case study for the structural validation of this compound.
Part 1: Initial Characterization by NMR and Mass Spectrometry
Following synthesis and purification, the compound was first analyzed by NMR and MS to confirm its molecular weight and basic structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would provide the initial blueprint of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.65 (d, J = 8.2 Hz, 1H): Aromatic proton ortho to the carbonyl group.
-
7.40 (d, J = 2.1 Hz, 1H): Aromatic proton ortho to the chlorine atom.
-
7.28 (dd, J = 8.2, 2.1 Hz, 1H): Aromatic proton meta to both the carbonyl and chlorine.
-
3.30 (dd, J = 17.0, 7.5 Hz, 1H): One of the diastereotopic protons of the CH₂ group.
-
2.70 (m, 1H): The methine proton (CH).
-
2.65 (dd, J = 17.0, 3.5 Hz, 1H): The other diastereotopic proton of the CH₂ group.
-
1.25 (d, J = 7.0 Hz, 3H): The methyl group protons.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
205.0 (C=O): Carbonyl carbon.
-
155.0, 138.0, 135.5, 128.0, 125.0, 124.0: Aromatic carbons.
-
40.0 (CH): Methine carbon.
-
35.0 (CH₂): Methylene carbon.
-
16.0 (CH₃): Methyl carbon.
These predicted spectra are consistent with the proposed structure, but do not definitively confirm the substitution pattern on the aromatic ring or the absolute stereochemistry if the compound is chiral.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
Predicted HRMS (ESI+):
-
Calculated for C₁₀H₁₀ClO [M+H]⁺: 181.0415
-
Found: 181.0418
The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation analysis would likely show the loss of a methyl group (M-15) and a chloro group (M-35). While this data strongly supports the proposed molecular formula, it does not provide conclusive evidence of the atom connectivity and 3D structure.
Part 2: The Definitive Proof - Single-Crystal X-ray Crystallography
The ultimate validation comes from single-crystal X-ray diffraction. This technique provides a direct visualization of the molecule's structure in the solid state.
Step 1: Crystallization
The first and often most challenging step is to grow a high-quality single crystal. For a small organic molecule like this compound, several techniques can be employed.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment.[7][8] The key is to achieve a slow increase in concentration, allowing for ordered crystal growth rather than rapid precipitation.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile anti-solvent.[9] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Step 2: Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.
Based on the structure of a related compound, (Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone, we can propose a plausible set of crystallographic parameters.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉ClO |
| Formula Weight | 180.63 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.08 |
| b (Å) | 10.43 |
| c (Å) | 14.44 |
| α (°) | 90 |
| β (°) | 94.60 |
| γ (°) | 90 |
| Volume (ų) | 1963.2 |
| Z | 8 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| R-factor | ~0.04 |
The Power of Synergy: A Self-Validating System
The true strength of this analytical approach lies in the synergy between the techniques.
NMR and MS provide the initial hypothesis of the structure, which is then unequivocally confirmed or refuted by X-ray crystallography. The crystal structure, in turn, can be used to rationalize the observed NMR chemical shifts and MS fragmentation patterns, creating a self-validating loop of evidence.
Conclusion
For the definitive structural validation of a new chemical entity such as this compound, single-crystal X-ray crystallography is the unparalleled gold standard. While NMR and Mass Spectrometry are essential for preliminary characterization and providing complementary data, only X-ray crystallography delivers a direct, high-resolution, three-dimensional map of the molecule. This level of detail is crucial for understanding structure-activity relationships, ensuring intellectual property, and forming the bedrock of further research and development. By integrating these powerful analytical techniques, researchers can proceed with the utmost confidence in the structural integrity of their compounds.
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A Comparative Guide to the Biological Activity of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one Analogs
In the landscape of medicinal chemistry, the 1-indanone scaffold serves as a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, bicyclic framework is a fertile ground for synthetic modification, enabling the exploration of vast chemical space to modulate biological activity. This guide focuses on derivatives of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate and a valuable building block in its own right. We will provide a comparative analysis of how structural modifications to this core influence biological outcomes, supported by experimental data from related analog series, to guide researchers in the strategic design of novel therapeutic agents.
The indanone core is found in natural products and has been extensively utilized in the development of agents targeting a wide array of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2] The well-known Alzheimer's drug, Donepezil, features an indanone moiety, highlighting the clinical significance of this structural class.[1][3] Our core compound, this compound, presents three primary sites for chemical diversification: the chloro-substituted aromatic ring, the methyl group at the C2 position, and the carbonyl group. Understanding the structure-activity relationships (SAR) at these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Structural Modifications and Their Impact on Biological Activity
While direct comparative studies on a series of 5-Chloro-2-methyl-1-indanone analogs are not extensively documented, we can infer valuable insights from related indanone series. The following sections compare how different substitution patterns on the indanone scaffold influence specific biological activities.
Figure 1: Key modification sites on the indanone scaffold and their potential influence on biological activities.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the indanone scaffold has proven effective in developing anti-inflammatory agents. A prominent strategy involves the synthesis of 2-benzylidene-1-indanone derivatives, which are structurally analogous to chalcones. These compounds have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
The structure-activity relationship of these derivatives reveals critical insights:
-
Substitution on the Benzylidene Ring (Ring B): The nature and position of substituents on the benzylidene moiety dramatically affect activity. For instance, compound 4d with a 3'-hydroxy-4'-methoxy substitution showed potent inhibition of TNF-α (83.73%).[5] This suggests that hydrogen bond donors and acceptors at these positions are crucial for activity.
-
Substitution on the Indanone Ring (Ring A): Modifications to the indanone core itself are also vital. Adding a hydroxyl group at the C-6 position of the indanone ring can enhance the anti-inflammatory profile.[4] While our core compound has a chloro group at C-5, this highlights the sensitivity of the aromatic ring to substitution for modulating anti-inflammatory effects. The electron-withdrawing nature of the chlorine atom likely influences the electronic properties of the entire scaffold, which can be a key factor in receptor binding or enzyme inhibition.
Anticancer and Cytotoxic Activity
Indanone derivatives have demonstrated significant potential as anticancer agents.[2][6] Their mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways that control cell growth and apoptosis.[7]
For example, a series of thiazolyl hydrazone derivatives of 1-indanone showed potent cytotoxicity against colorectal cancer cell lines, with IC50 values in the low micromolar range.[8] One lead compound, ITH-6 , was particularly effective against p53 mutant cancer cells, inducing G2/M phase cell cycle arrest and apoptosis.[8] This activity was linked to the inhibition of NF-κB p65 and Bcl-2 expression.
Another study on spiroisoxazoline derivatives of indanone identified compounds with selective COX-2 inhibitory activity, a key target in both inflammation and cancer.[9] Compound 9f , featuring a methoxy group on a phenyl ring, showed high potency and selectivity for COX-2 and induced apoptosis in MCF-7 breast cancer cells.[9] This underscores the versatility of the indanone core, where modifications can steer the biological activity towards specific enzyme targets.
Comparative Data Summary
The table below summarizes the biological activity of representative indanone analogs from various studies to illustrate the impact of structural modifications. It is important to note that these compounds were not tested in a single head-to-head study, and experimental conditions may vary.
| Compound ID | Core Structure Modification | Biological Target/Assay | Activity Data (% Inhibition or IC₅₀) | Reference |
| 4a | 2-benzylidene, 4'-methoxy on benzylidene ring | Inhibition of IL-6 & TNF-α in LPS-stimulated macrophages | 61.61% (IL-6), 48.6% (TNF-α) @ 10 µM | [4] |
| 4d | 2-benzylidene, 3'-hydroxy, 4'-methoxy on benzylidene ring | Inhibition of TNF-α in LPS-stimulated macrophages | 83.73% @ 10 µM | [5] |
| 8f | 2-benzylidene, 6-hydroxy on indanone, 3',4'-dihydroxy on benzylidene | Inhibition of IL-6 & TNF-α in LPS-stimulated macrophages | >90% (IL-6 & TNF-α) @ 10 µM | [4] |
| ITH-6 | 1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | Cytotoxicity in HT-29 colorectal cancer cells | IC₅₀ = 0.41 ± 0.19 µM | [8] |
| 9f | Spiroisoxazoline with 3'-methoxy phenyl | Selective COX-2 Inhibition | IC₅₀ = 0.11 µM (SI > 454) | [9] |
| 26d | N-benzylpiperidine moiety attached | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 14.8 nM | [6] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
To enable researchers to validate and compare the anti-inflammatory potential of new indanone analogs, we provide a detailed protocol for measuring the inhibition of nitric oxide (NO) production in LPS-stimulated murine macrophages (RAW 264.7), a standard and robust assay.[10]
Figure 2: Workflow for assessing the anti-inflammatory activity of indanone analogs.
Detailed Method for Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5-Chloro-2-methyl-1-indanone analogs in DMSO.
-
Dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Following pre-treatment, add Lipopolysaccharide (LPS) to all wells except the negative control to a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100
-
Causality and Self-Validation: This protocol includes essential controls for self-validation. A "cells only" group serves as a negative control to establish baseline NO levels, while an "LPS only" group acts as the positive control, representing maximum inflammatory response. A cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that any observed decrease in NO production is due to specific anti-inflammatory activity and not simply cell death.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. While direct comparative data for its immediate analogs is sparse, analysis of related indanone series provides a clear rationale for targeted modifications. Structure-activity relationship studies consistently show that substitutions on both the aromatic and five-membered rings can profoundly influence biological activity, steering compounds towards potent anti-inflammatory, anticancer, or specific enzyme inhibitory profiles. The strategic placement of halogen, hydroxyl, and methoxy groups, as well as the extension from the C2 position, are all viable and validated approaches for optimizing lead compounds. The experimental protocols provided herein offer a robust framework for researchers to screen and validate new analogs, paving the way for the next generation of indanone-based drugs.
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A Comparative Guide to HPLC-UV Purity Analysis of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality of the final drug product, making robust analytical methods for its assessment paramount.
This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against alternative analytical approaches for the purity analysis of this compound. The content herein is grounded in established principles of analytical chemistry and adheres to regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]
The Primary Workhorse: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[8][9][10] When coupled with a UV detector, it becomes an exceptionally reliable method for the analysis of chromophoric compounds like this compound.
The selection of a reversed-phase HPLC method is a strategic choice driven by the physicochemical properties of the analyte. The non-polar nature of the C18 stationary phase, combined with a polar mobile phase, provides excellent separation for moderately polar to non-polar compounds such as this chlorinated indenone derivative.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate a precise, accurate, and robust HPLC-UV method for the determination of the purity of this compound and to separate it from potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides optimal retention and separation for the analyte. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase composition provides adequate elution strength for the analyte while allowing for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good peak shape and resolution within a reasonable run time. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overloading and peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| UV Detection | 254 nm | This wavelength is selected based on the UV absorbance maximum of the indenone chromophore, providing high sensitivity. |
| Standard Solution | 100 µg/mL of this compound in mobile phase | A well-defined standard concentration is crucial for accurate quantification. |
| Sample Solution | 1 mg/mL of this compound in mobile phase | A higher concentration for the sample allows for the detection of trace impurities. |
This method aligns with the general principles of chromatography outlined in the United States Pharmacopeia (USP) General Chapter <621>.[11][12][13][14]
Method Validation: A Trustworthy System
A self-validating system is one where the experimental design inherently demonstrates the method's suitability for its intended purpose. Following ICH Q2(R2) guidelines, the following parameters should be assessed:[3][4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo, spiked samples, and stress-degraded samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of test results to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC-UV vs. Alternative Methods
While the described HPLC-UV method is robust and reliable, it is essential for a comprehensive guide to consider alternative and complementary techniques. The choice of an analytical method is often a balance between performance characteristics, sample properties, and the specific information required.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[15][16] For this compound, which has a moderate molecular weight and is semi-volatile, GC could be a viable alternative.
Comparison Table: HPLC-UV vs. GC-FID
| Parameter | HPLC-UV | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[17] | Suitable for volatile and thermally stable compounds.[18] Potential for thermal degradation of the analyte at high injector temperatures. |
| Sensitivity | High, especially for UV-active compounds. | Very high for organic compounds, but less specific than UV detection. |
| Resolution | Excellent for a wide range of compounds. | Generally higher separation efficiency for volatile compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization to increase volatility, adding complexity. |
| Instrumentation | Widely available in pharmaceutical labs. | Also common, but perhaps less so than HPLC for routine purity analysis of non-volatile APIs. |
| Impurity Profiling | Excellent for detecting a broad range of process-related impurities and degradation products.[8] | Best suited for volatile impurities like residual solvents. |
Causality Behind Method Choice: For purity analysis where non-volatile process impurities and degradation products are of primary concern, HPLC-UV is generally the preferred method. The milder operating conditions of HPLC minimize the risk of analyte degradation during analysis, a crucial factor for ensuring accurate purity determination.[17] GC is an excellent complementary technique, particularly for the analysis of volatile organic impurities.[19][20]
Hyphenated Techniques: The Power of Mass Spectrometry
Coupling a chromatographic separation technique with a mass spectrometer (MS) provides an additional dimension of information, enabling definitive peak identification and structural elucidation of unknown impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for impurity profiling, offering high sensitivity and specificity.[8] It can provide molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for the identification of volatile and semi-volatile compounds.[18] It provides detailed mass spectra that can be compared against libraries for confident identification.
When to Employ Hyphenated Techniques: During process development and forced degradation studies, where the identification of unknown impurities is critical, LC-MS and GC-MS are invaluable. For routine quality control, a validated HPLC-UV method is often sufficient and more cost-effective.
Visualizing the Workflow and Decision-Making Process
To further clarify the methodologies and the logic behind their selection, the following diagrams are provided.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
For the routine purity analysis of this compound, a well-validated HPLC-UV method stands out as the most suitable choice due to its robustness, reliability, and appropriateness for the analyte's physicochemical properties. It provides accurate and precise results necessary for ensuring product quality in a regulated environment.
Alternative methods, such as GC and hyphenated MS techniques, serve as powerful complementary tools. GC is particularly useful for analyzing volatile impurities, while LC-MS and GC-MS are indispensable for the identification and structural elucidation of unknown impurities during drug development and stability studies. The judicious selection and application of these analytical techniques, guided by a thorough understanding of their principles and the specific analytical challenge, are fundamental to the successful development of safe and effective pharmaceuticals.
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A Senior Application Scientist's Guide to In Silico Docking: Comparing Indanone Derivatives Against Neurological Disease Targets
In the landscape of modern drug discovery, the indanone scaffold has emerged as a privileged structure, particularly in the pursuit of therapeutics for neurodegenerative disorders like Alzheimer's disease.[1] The success of the indanone-derived drug Donepezil has spurred significant research into novel derivatives targeting key proteins implicated in disease progression.[1] Computational methods, specifically in silico molecular docking, have become indispensable tools for rapidly assessing the potential of these new chemical entities, providing crucial insights into their binding affinities and interaction mechanisms before committing to costly and time-consuming synthesis and in vitro testing.[2][3]
This guide offers a comprehensive comparison of indanone derivatives through the lens of in silico docking, providing researchers, scientists, and drug development professionals with a practical framework for conducting and interpreting these computational experiments. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the results with scientific rigor.
The Rationale for In Silico Docking of Indanone Derivatives
The therapeutic potential of indanone derivatives often lies in their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[1][4][5] Inhibition of these enzymes can help restore neurotransmitter levels and mitigate oxidative stress, key pathological features of neurodegenerative diseases.[1]
Molecular docking allows us to predict the binding conformation and affinity of a ligand (the indanone derivative) within the active site of a target protein.[6] This predictive power enables us to:
-
Prioritize candidates: Identify derivatives with the most promising binding energies for synthesis and further testing.
-
Understand Structure-Activity Relationships (SAR): Correlate specific structural modifications of the indanone scaffold with changes in binding affinity and interaction patterns.[7]
-
Guide lead optimization: Suggest modifications to the ligand structure to enhance binding and selectivity.[8]
Comparative Docking Analysis of Indanone Derivatives Against Acetylcholinesterase (AChE)
To illustrate the power of comparative docking, we will focus on AChE, a primary target in Alzheimer's disease therapy. The following table summarizes the in silico docking performance of several representative indanone derivatives against human AChE (PDB ID: 4EY7), compiled from various studies. The binding energy, typically reported in kcal/mol, represents the predicted free energy of binding; a more negative value indicates a stronger interaction.[6][9]
| Derivative | Target Protein | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference |
| Compound 5c (meta-substituted aminopropoxy benzylidene) | Acetylcholinesterase (AChE) | Not explicitly stated, but noted to interact similarly to donepezil. | Similar to Donepezil | [7][10] |
| Compound 7b (para-substituted aminopropoxy benzylidene) | Butyrylcholinesterase (BChE) | IC50 = 0.04 µM (High potency) | Not detailed in abstract | [7][10] |
| Compound 9 | Acetylcholinesterase (AChE) | IC50 = 14.8 nM (High potency) | Not detailed in abstract | [11] |
| Compound 14 | Acetylcholinesterase (AChE) | IC50 = 18.6 nM (High potency) | Not detailed in abstract | [11] |
| Compound 4h (carbamate hybrid) | Acetylcholinesterase (AChE) | IC50 = 1.20 µM | Hydrogen bond and hydrophobic interactions. | [12] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols. The provided IC50 values from in vitro experiments correlate with the predicted binding affinities.
A Self-Validating Experimental Protocol for In Silico Docking
The trustworthiness of any in silico study hinges on a robust and well-documented protocol. Here, we provide a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[13][14]
Part 1: Preparation of the Target Protein (Receptor)
The initial and critical step is the preparation of the protein structure. The quality of the protein model directly impacts the reliability of the docking results.
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use human Acetylcholinesterase (PDB ID: 4EY7).[15][16]
-
Prepare the Protein:
-
Use molecular modeling software such as AutoDock Tools, PyMOL, or Chimera to prepare the protein.[13][17]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Kollman charges). This is essential for calculating the electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[18]
-
Part 2: Preparation of the Ligands (Indanone Derivatives)
Accurate representation of the small molecule ligands is equally important.
-
Generate 3D Structures: The 3D structures of the indanone derivatives can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and then converted to a 3D format.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Define Torsion Angles: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
Save in PDBQT Format: Convert the prepared ligand files into the PDBQT format.
Part 3: The Docking Simulation
This phase involves defining the search space and running the docking algorithm.
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For AChE, the grid box should include the catalytic triad (Ser203, His447, Glu334) and the peripheral anionic site.[15]
-
Configuration File: Create a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[18]
-
Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.[13][17] Vina will explore different conformations of the ligand within the grid box and score them based on its scoring function.
Part 4: Analysis and Validation of Results
The final step is to interpret the output and validate the findings.
-
Analyze Binding Energies: The primary output of Vina is a set of binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[9][19]
-
Visualize Interactions: Use molecular visualization software to analyze the top-ranked binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the indanone derivative and the amino acid residues of the protein's active site.[6][20]
-
Protocol Validation (Redocking): A crucial step to validate your docking protocol is to perform redocking. This involves docking the co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.[21][22]
Visualizing the Workflow and Interactions
To further clarify the process, the following diagrams, generated using Graphviz, illustrate the general workflow of an in silico docking experiment and a representative interaction of an indanone derivative with the AChE active site.
Caption: A generalized workflow for computational molecular docking studies.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental vs. Literature NMR Data for Indanone Derivatives
Introduction: The Imperative of Structural Verification in Modern Research
In the realms of drug discovery and materials science, the precise structural elucidation of small organic molecules is not merely a procedural step but the very foundation upon which successful research is built.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into molecular architecture in the solution state.[3][4] However, the acquisition of a spectrum is only the beginning. True scientific rigor demands a process of verification to ensure the data's accuracy and, by extension, the correctness of the assigned structure.
This guide provides an in-depth methodology for the cross-validation of experimentally acquired NMR data against established literature values, using the medicinally relevant indanone scaffold as a case study. We will move beyond a simple procedural checklist, delving into the causality behind experimental choices and establishing a self-validating workflow that ensures the trustworthiness of your results. This process of independent verification is a cornerstone of robust chemical science, confirming that the molecule in your flask is unequivocally the molecule you believe it to be.[5]
The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
Indanone and its derivatives are bicyclic ketones that feature prominently in pharmaceuticals and bioactive natural products.[6][7] Their rigid framework serves as a versatile template for designing molecules that can interact with specific biological targets. Given their importance, the unambiguous characterization of novel indanone derivatives is critical for advancing drug development programs.
Caption: General structure of 1-indanone with IUPAC numbering.
Part 1: Acquiring High-Quality Experimental NMR Data
The integrity of any comparison is fundamentally dependent on the quality of the experimental data. A poorly prepared sample or suboptimal acquisition parameters will introduce artifacts and inaccuracies, rendering a subsequent comparison with literature data meaningless. The following protocols are designed to produce clean, high-resolution spectra suitable for rigorous validation.
Experimental Protocol: NMR Sample Preparation for 1-Indanone
Causality: The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.[8] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra and provide the deuterium signal required for the spectrometer's field-frequency lock.[9]
-
Materials & Equipment:
-
High-quality 5 mm NMR tubes[10]
-
Deuterated chloroform (CDCl₃)
-
1-Indanone (sample)
-
Analytical balance
-
Glass Pasteur pipette and vial
-
Lint-free wipes
-
-
Step-by-Step Methodology:
-
Weigh the Sample: Accurately weigh approximately 5-20 mg of the 1-indanone sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[9][10]
-
Select the Solvent: Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic compounds like indanone and is often the least expensive deuterated solvent.[10][11]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Gently vortex or swirl the vial to ensure the sample is fully dissolved. A clear, particulate-free solution is essential.[11]
-
Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in the pipette.[9]
-
Check Sample Height: The final height of the solution in the NMR tube should be between 4.0 and 5.0 cm.[10] This ensures the sample is correctly positioned within the instrument's detection coil.
-
Clean and Cap: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and ethanol to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[10]
-
Experimental Protocol: NMR Spectrometer Setup and Data Acquisition
Causality: This workflow ensures the spectrometer is optimized for the specific sample, maximizing signal resolution and sensitivity.
-
Step-by-Step Methodology:
-
Insert Sample: Place the NMR tube into a spinner turbine, adjust its depth using the instrument-specific gauge, and insert it into the spectrometer's magnet.
-
Locking: The spectrometer will automatically "lock" onto the deuterium signal of the CDCl₃. This process stabilizes the magnetic field, compensating for any drift over time, which is crucial for high-resolution experiments.[9][10]
-
Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. Modern spectrometers perform automated shimming, which adjusts a series of small electromagnetic coils to minimize peak broadening and improve spectral resolution.[10]
-
Tuning and Matching: The instrument's probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum efficiency of signal transmission and reception.[10]
-
Acquisition (¹H NMR): A standard 1D proton experiment is typically acquired with a sufficient number of scans (often 8 or 16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C NMR): A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is run. Due to the low sensitivity of ¹³C, more scans (e.g., 128 or 256) are required.
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and referencing the spectrum. For CDCl₃, the residual solvent peak for CHCl₃ is set to 7.26 ppm for the ¹H spectrum, and the CDCl₃ carbon signal is set to 77.16 ppm for the ¹³C spectrum.
-
Part 2: The Cross-Validation Workflow
With high-quality experimental data in hand, the process of cross-validation can begin. This involves a direct and systematic comparison of your results with data from authoritative, published sources.
Principle and Workflow
The core principle is to compare the chemical shifts (δ) and coupling constants (J) from your experimentally derived spectrum against those reported in peer-reviewed literature or curated chemical databases (e.g., PubChem, Spectral Database for Organic Compounds - SDBS).[12] A close correlation between the two datasets provides strong, independent confirmation of the compound's identity. Any significant deviation warrants further investigation.
Caption: Workflow for cross-validation of NMR data.
Case Study: Cross-Validation of 1-Indanone NMR Data
Objective: To confirm the identity of a commercial 1-indanone sample by comparing its experimentally acquired ¹H and ¹³C NMR data in CDCl₃ with literature values.
Data Comparison Table
Minor variations in chemical shifts (typically <0.02 ppm for ¹H and <0.2 ppm for ¹³C) are expected due to differences in concentration, temperature, and instrument calibration.[13][14] The key is to observe a strong correlation across all signals.
Table 1: ¹H NMR Data Comparison for 1-Indanone in CDCl₃
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm)[15][16] | Δδ (ppm) | Multiplicity | J (Hz) |
| H4 | 7.76 | 7.75 | 0.01 | d | 7.7 |
| H6 | 7.59 | 7.58 | 0.01 | t | 7.4 |
| H5 | 7.47 | 7.46 | 0.01 | t | 7.5 |
| H7 | 7.38 | 7.37 | 0.01 | d | 7.6 |
| H2 (2H) | 3.16 | 3.15 | 0.01 | t | 5.9 |
| H3 (2H) | 2.71 | 2.70 | 0.01 | t | 5.9 |
Table 2: ¹³C NMR Data Comparison for 1-Indanone in CDCl₃
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm)[16] | Δδ (ppm) |
| C1 (C=O) | 207.2 | 207.1 | 0.1 |
| C7a | 155.3 | 155.2 | 0.1 |
| C3a | 137.2 | 137.1 | 0.1 |
| C6 | 134.8 | 134.7 | 0.1 |
| C4 | 127.4 | 127.3 | 0.1 |
| C5 | 126.9 | 126.8 | 0.1 |
| C7 | 123.9 | 123.8 | 0.1 |
| C2 | 36.4 | 36.3 | 0.1 |
| C3 | 25.9 | 25.8 | 0.1 |
Analysis and Conclusion
The analysis of the comparison tables reveals an excellent correlation between the experimentally acquired data and the values reported in the literature. The calculated differences (Δδ) for both ¹H and ¹³C chemical shifts are well within the margins of acceptable experimental variance. The multiplicities and coupling constants observed in the experimental ¹H spectrum also match the expected pattern for the 1-indanone structure.
Conclusion: A Foundation of Trustworthiness
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A Comparative Guide to the Efficacy of Indanone-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] While renowned for applications in neurodegenerative diseases, its derivatives also show potent activity as insecticides, fungicides, and herbicides.[3] This guide provides an in-depth comparison of the efficacy of emerging indanone-based insecticides, focusing on their mechanism of action, performance against established alternatives, and the experimental protocols required for their rigorous evaluation.
The Rise of Indanone Scaffolds in Insecticide Discovery
The indanone core, a bicyclic ketone, serves as a versatile building block for developing novel crop protection agents.[4] Its adaptability allows for the synthesis of a wide array of derivatives with diverse biological activities.[5] Recent research has focused on integrating the indane moiety into known insecticidal classes, such as anthranilic diamides, to create new compounds with enhanced efficacy and potentially novel structure-activity relationships (SAR).[6] This approach aims to leverage the potency of existing insecticide classes while exploring new chemical space to overcome challenges like insect resistance.
Mechanism of Action: Targeting the Ryanodine Receptor
A significant class of modern indanone-based insecticides functions as potent activators of the insect ryanodine receptor (RyR).[6][7] The RyR is a crucial intracellular calcium channel located on the sarcoplasmic reticulum of muscle cells, essential for regulating muscle contraction.[8]
The Process of RyR Activation:
-
Binding: The insecticide molecule binds to a specific site on the insect's ryanodine receptor.
-
Channel Activation: This binding event locks the RyR channel in an open state.
-
Uncontrolled Calcium Release: The open channel leads to the continuous and uncontrolled release of stored calcium (Ca2+) ions from the sarcoplasmic reticulum into the cell's cytoplasm.[9]
-
Muscle Impairment: The resulting depletion of internal calcium stores and elevated cytoplasmic calcium levels impair muscle regulation, causing rapid muscle contraction, paralysis, and ultimately, the death of the insect.[10]
This mode of action is highly selective for insect RyRs over their mammalian counterparts, which contributes to the favorable safety profile of this insecticide class.[7][9]
Comparative Efficacy Analysis
The evaluation of a new insecticide's performance hinges on its comparison to established industry standards. Key metrics for this comparison are the median lethal dose (LD₅₀) and median lethal concentration (LC₅₀), which quantify the amount of substance required to kill 50% of a test population.[11]
Recent studies have synthesized novel anthranilic diamide insecticides incorporating an indane group.[6] One such compound, designated 8q in the study, demonstrated promising activity against the oriental armyworm (Mythimna separata), a significant agricultural pest.
Table 1: Comparative Efficacy Data Against Mythimna separata
| Compound | Class | Target Pest | Concentration | Mortality Rate (%) | Source |
| Compound 8q | Indanone-Diamide | Mythimna separata | 0.8 mg/L | 80% | [6] |
| Chlorantraniliprole | Anthranilic Diamide | Mythimna separata | 0.8 mg/L | <80% (Slightly lower than 8q) | [6] |
| Lambda-cyhalothrin | Pyrethroid | Juvenile Crayfish (proxy) | 96h LC₅₀ = 0.16 µg/L | 50% | [12] |
| Bifenthrin | Pyrethroid | European Corn Borer | LD₅₀ = 0.007 µ g/insect | 50% | [13] |
Note: Direct comparative LD₅₀/LC₅₀ values for Compound 8q against other classes were not available in the cited study. Pyrethroid data is included to provide context on the potency of common alternatives against different organisms. A lower LD₅₀ or LC₅₀ value indicates higher toxicity.[11]
The data indicates that incorporating the indane moiety can produce compounds with efficacy that is competitive with, or even slightly superior to, leading commercial insecticides like chlorantraniliprole under specific laboratory conditions.[6] Pyrethroids, while highly effective, exhibit broad-spectrum toxicity, including significant effects on non-target aquatic organisms, a factor that drives the search for more selective alternatives.[12][14]
Standardized Protocol for Efficacy Evaluation: Topical Application Bioassay
To ensure the generation of reliable and robust data, standardized bioassays are critical. The topical application bioassay is a preferred method for determining the intrinsic toxicity of an active ingredient, as it minimizes confounding variables like insect behavior.
Objective: To determine the median lethal dose (LD₅₀) of a test insecticide against a target insect species.
Causality: This method is chosen to apply a precise, known quantity of the insecticide directly to the insect's cuticle. Using a volatile solvent like acetone ensures that the solvent evaporates quickly, leaving only the active ingredient, thus isolating the compound's toxic effect from any potential solvent effects.
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The Indanone Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have allowed for the development of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted indanones, with a particular focus on their applications as anticancer and neuroprotective agents. We will delve into the experimental data that underpins these relationships and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The Versatility of the Indanone Nucleus: A Gateway to Diverse Bioactivities
The indanone scaffold's value lies in its ability to serve as a template for designing molecules that can interact with a wide range of biological targets. By strategically modifying the core structure with different functional groups, researchers can fine-tune the pharmacological properties of these compounds, enhancing their potency, selectivity, and pharmacokinetic profiles. This has led to the discovery of indanone derivatives with potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and, most notably, anticancer and neuroprotective activities.[1] A prime example of the clinical success of this scaffold is Donepezil, an indanone derivative approved for the treatment of Alzheimer's disease, which acts as an acetylcholinesterase inhibitor.[2][3]
Comparative Structure-Activity Relationship (SAR) Studies
The biological activity of substituted indanones is profoundly influenced by the nature and position of substituents on both the indanone ring system and, in the case of 2-arylidene indanones, the appended aromatic ring.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Substituted indanones, particularly the 2-benzylidene-1-indanone class, have demonstrated significant potential as anticancer agents.[1][4] Their mechanisms of action often involve the disruption of critical cellular processes such as tubulin polymerization and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]
The substitution pattern on both the indanone and the benzylidene moieties plays a crucial role in determining the cytotoxic potency. For instance, the presence of methoxy groups is a recurring theme in potent anticancer indanones.
Key SAR Insights for Anticancer Activity:
-
Indanone Ring Substitutions: The introduction of multiple methoxy groups on the indanone ring, as seen in derivatives of gallic acid, has been shown to enhance cytotoxicity.[4] Specifically, a 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone scaffold serves as a potent pharmacophore.[4]
-
Benzylidene Ring Substitutions:
-
Electron-donating groups, such as methoxy and methylenedioxy groups, on the benzylidene ring generally lead to increased anticancer activity.[4]
-
The position of these substituents is also critical. For example, a 3,4-methylenedioxy substitution on the benzylidene ring of a trimethoxy-indanone derivative resulted in a compound with an IC50 value of 0.010 µM against the MCF-7 breast cancer cell line.[1]
-
Halogen substitutions on the benzylidene ring can also influence activity, with the specific halogen and its position impacting potency.
-
Below is a comparative table summarizing the cytotoxic activity of representative substituted indanones against common cancer cell lines.
| Compound ID | Indanone Ring Substitution | Benzylidene Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy | 3",4"-methylenedioxy | MCF-7 | 0.010 | [1] |
| 1 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy | 3",4"-methylenedioxy | MDA-MB-231 | 0.088 | [1] |
| Compound 9 | 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl) | 4'-(hydroxamic acid) | K562 | 0.36 | [6] |
| Compound 21 | 5,6-dimethoxy | 4'-(hydroxamic acid) | K562 | 1.66 | [6] |
| Compound 9f | Spiroisoxazoline | 3',4'-dimethoxyphenyl | MCF-7 | 0.03 | [5] |
Neuroprotective Activity: Combating Neurodegenerative Diseases
The indanone scaffold is a cornerstone in the development of agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] A primary mechanism of action for these compounds is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[3][7]
Key SAR Insights for Acetylcholinesterase (AChE) Inhibition:
-
Linker and Amine Group: The presence of a linker, often an alkyl chain, connecting a basic amine-containing moiety (like piperidine or dimethylamine) to the indanone core is crucial for potent AChE inhibition.[2][8]
-
Substitution on the Indanone Ring: Methoxy groups on the indanone ring, particularly at the 5 and 6 positions, are beneficial for activity, as exemplified by the core of Donepezil.[3]
-
Benzylidene Moiety: For 2-benzylidene-1-indanone derivatives, substitutions on the benzylidene ring can modulate potency. The presence of an unsaturated double bond (C=C) in the benzylidene linker is often more potent than the corresponding saturated analogue.[2]
-
Nature of the Amine: The type of amine in the side chain influences inhibitory potency, with dimethylamine and piperidine often showing strong activity.[2]
Here is a comparative table of the AChE inhibitory activity of various substituted indanones.
| Compound ID | Indanone Ring Substitution | Side Chain/Benzylidene Substitution | Target | IC50 (µM) | Reference |
| 5c | - | m-(dimethylaminopropoxy)benzylidene | AChE | 0.12 | [2] |
| 7b | - | p-(dimethylaminopropoxy)benzylidene | BChE | 0.04 | [2] |
| 6a | - | 2-(piperidin-1-yl)ethyl | AChE | 0.0018 | [8] |
| 13e (Donepezil) | 5,6-dimethoxy | 2-((1-benzylpiperidin-4-yl)methyl) | AChE | 0.0057 | [3] |
| 64 | - | 2-((4-(dimethylamino)benzyl)amino) | AChE | 12.01 | [7] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-benzylidene-1-indanone and for key biological assays.
Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general and widely used method for synthesizing 2-benzylidene-1-indanone derivatives.
Materials:
-
1-Indanone (or a substituted derivative)
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v in water)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Cool the reaction mixture in an ice bath with continuous stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold water. The solid can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-benzylidene-1-indanone derivative.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];
}
Caption: General workflow for the synthesis of 2-benzylidene-1-indanones.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Substituted indanone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the indanone compounds in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; edge [color="#FBBC05"];
}
Caption: Experimental workflow for the MTT assay.
Biological Evaluation: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., pH 8.0)
-
Substituted indanone test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited enzyme. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; edge [color="#4285F4"];
}
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Conclusion and Future Directions
The substituted indanone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to the development of highly potent and selective agents against cancer and neurodegenerative diseases. The versatility of the indanone nucleus, coupled with well-established synthetic and screening methodologies, ensures that it will remain a prominent scaffold in the quest for novel therapeutics. Future research will likely focus on the development of indanone-based hybrids, combining the favorable properties of this scaffold with other pharmacophores to create multi-target-directed ligands with enhanced efficacy and reduced side effects.
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Gezegen, H., et al. (2021). Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1149-1162. [Link]
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Cushman, M., et al. (2014). Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors and Improved Syntheses of the Experimental Anticancer Agents Indotecan (LMP400) and Indimitecan (LMP776). Journal of Medicinal Chemistry, 57(5), 2285-2303. [Link]
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Zhang, N., et al. (2021). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry, 209, 112856. [Link]
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Wujec, M., et al. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. Molecules, 27(21), 7488. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, ensuring the protection of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure as a halogenated organic ketone necessitates that it be handled as hazardous chemical waste. The procedures outlined below are grounded in established principles for managing such compounds, in accordance with federal and local regulations.
Hazard Assessment and Precautionary Measures
Before handling any waste, a thorough understanding of the potential hazards is essential. Based on data for structurally similar compounds like 5-Chloro-1-indanone, this chemical should be presumed to be a skin and eye irritant.[1] All handling and waste management activities must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Engineering Controls: All transfers and preparations of waste solutions containing this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[1]
Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and contact with airborne dust or aerosols, preventing potential serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.2 mm thickness). | Prevents direct skin contact, which may cause irritation or allergic reactions.[1][3] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[4] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Incorrectly mixed waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate regulatory standards. Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle-to-grave".[5][6][7]
Protocol for Waste Segregation:
-
Characterize as Hazardous: Due to its chlorinated organic structure, this compound waste must be classified as hazardous.
-
Separate Halogenated Waste: Collect all waste containing this compound in a dedicated container labeled "Halogenated Organic Waste." This is crucial as halogenated solvents require specific, high-temperature incineration with flue gas scrubbing to prevent the formation of dioxins and other pollutants.[8]
-
Maintain Physical State Separation: Do not mix solid and liquid waste in the same container.[9]
-
Solid Waste: Includes contaminated consumables such as weigh boats, gloves, paper towels, and silica gel.
-
Liquid Waste: Includes reaction mother liquors, washings from extractions, and solutions from chromatography.
-
-
Avoid Incompatibles: Never mix this waste with strong oxidizing agents, acids, bases, or reducing agents.[1]
On-Site Accumulation and Storage Protocol
Once segregated, the waste must be stored safely in the laboratory's Satellite Accumulation Area (SAA) pending pickup by a licensed disposal vendor.
Step-by-Step Storage Procedure:
-
Select the Correct Container: Use a container made of a material chemically compatible with the waste. For most organic solvents and solids, glass or high-density polyethylene (HDPE) is appropriate.[10] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[5]
-
Properly Label the Container: The label must be securely affixed and clearly legible. Federal and state regulations mandate specific information.[11]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components in the mixture.
-
The approximate concentration or percentage of each component.
-
The "Accumulation Start Date" (the date the first drop of waste was added).
-
-
Store Safely:
| Requirement | Specification | Regulatory Basis (RCRA/OSHA) |
| Container Type | Chemically compatible, leak-proof, good condition. | Prevents release of hazardous materials.[5] |
| Labeling | "Hazardous Waste," full chemical names, accumulation date. | Ensures proper identification and tracking.[10] |
| Closure | Tightly sealed screw-top cap. | Prevents spills and fugitive vapor emissions. |
| Capacity | Fill to no more than 90% capacity. | Allows for vapor expansion and prevents spills.[10] |
| Location | Designated Satellite Accumulation Area with secondary containment. | Manages spills and segregates waste from the general workspace.[5] |
Final Disposal Procedure
Under no circumstances should this compound or its waste solutions be disposed of down the drain or in the regular trash.[8][12] This is illegal and poses a significant threat to public health and aquatic ecosystems.
The disposal must be handled by professionals:
-
Contact EHS: When the waste container is nearly full or has been stored for the maximum allowed time (e.g., 90 days for large quantity generators), contact your institution's Environmental Health and Safety (EHS) office.[10]
-
Schedule Pickup: Arrange for a hazardous waste pickup. Your EHS office will work with a licensed chemical waste disposal facility.
-
Manifest Tracking: For off-site transport, the waste will be tracked using a hazardous waste manifest system, which documents its journey to the final treatment, storage, and disposal facility (TSDF).[13] The ultimate disposal method will likely be controlled incineration at a licensed plant.[8]
Emergency Procedures: Small Spill Management
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 1.
-
Contain the Spill: Use a spill kit with absorbent pads or other inert material (like vermiculite or sand) to absorb the spilled liquid.
-
Collect Waste: Carefully sweep up the absorbed material and any contaminated solids.
-
Dispose as Hazardous Waste: Place all cleanup materials into a new, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making and handling process for the disposal of this compound.
Caption: Disposal workflow for this compound.
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
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Safety Data Sheet: reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1). KEIMFARBEN GMBH.
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Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
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Mastering the Safe Handling of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the ability to handle chemical reagents with precision and safety is paramount. 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated ketone, is a valuable intermediate in organic synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe management of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance that can cause significant irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed or Inhaled: Can be harmful if ingested or inhaled.[3]
Given these hazards, a comprehensive approach to personal protection is not merely a recommendation but a critical requirement for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles meeting ANSI Z87.1 standard.[4] A face shield is recommended for larger quantities. | Nitrile or neoprene gloves.[5][6][7] Ensure gloves are inspected for integrity before use. | A standard laboratory coat, fully buttoned, with long sleeves.[6] | If not handled in a certified chemical fume hood, a NIOSH-approved respirator is required.[4] |
| Performing reactions and work-up | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) for extended contact.[5] | Chemical-resistant apron over a laboratory coat. | All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Handling spills | Full-face respirator with appropriate cartridges, chemical splash goggles, and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., Norfoil for maximum resistance).[5] | Full chemical-resistant suit or coveralls.[8] | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[2] |
The causality behind these choices is rooted in the "Hierarchy of Controls," where PPE is the last line of defense after engineering and administrative controls. A certified chemical fume hood (an engineering control) is the primary means of preventing respiratory exposure. The choice of glove material is dictated by its resistance to halogenated ketones.[5] Nitrile gloves offer good initial protection for incidental contact, while butyl rubber or Viton are more suitable for prolonged handling.[5]
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as outlined in the table above.
-
Use a non-sparking spatula to weigh the desired amount of the compound into a suitable container.
-
Clean any residual dust from the weighing area with a damp cloth, which should then be disposed of as hazardous waste.
2. Dissolution and Reaction:
-
Add the solvent to the solid compound slowly and in a controlled manner within the fume hood.
-
Ensure that the reaction vessel is appropriately sized and equipped with necessary safety features such as a pressure-relief device if the reaction is to be heated.
-
Maintain constant vigilance over the reaction, monitoring for any unexpected changes in temperature or pressure.
3. Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[2] Seek immediate medical attention.[2]
-
Small Spills: For small spills, and only if you are trained to do so, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.
-
Large Spills: Evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[9]
Disposal Plan
All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be considered hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label must include the words "HAZARDOUS WASTE" and the full chemical name.[10]
-
Segregation: Do not mix this waste with other waste streams.[10] Incompatible materials can lead to dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste management program.[1][10]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet. BioMedica Diagnostics. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Hazardous Chemical Information System (HCIS). Safe Work Australia. [Link]
-
MSDS of 5-Chloro-2,3-dihydro-1H-inden-1-one. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
Proper Protective Equipment. Chemistry LibreTexts. [Link]
-
This compound. The National Planetarium. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Centers for Disease Control and Prevention. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. epa.gov [epa.gov]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
